molecular formula C6H7N3O2 B069823 2,6-Diaminonicotinic acid CAS No. 175155-53-0

2,6-Diaminonicotinic acid

Cat. No.: B069823
CAS No.: 175155-53-0
M. Wt: 153.14 g/mol
InChI Key: YTJMLBGHXQRLCA-UHFFFAOYSA-N
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Description

2,6-Diaminonicotinic acid is a versatile and valuable diaminopyridine derivative that serves as a privileged scaffold in medicinal chemistry and organic synthesis. Its structure, featuring both a carboxylic acid and two strategically placed amino groups on the pyridine ring, makes it an ideal precursor for constructing complex nitrogen-containing heterocycles. This compound is a key synthon in the preparation of a wide array of fused heterocyclic systems, including imidazopyridines, pyridopyrimidines, and triazolopyridines, which are core structures in many pharmacologically active molecules. Researchers utilize this compound extensively in the design and synthesis of kinase inhibitors, antiviral agents, and anticancer compounds, leveraging its ability to form critical hydrogen bonding interactions with biological targets. Its mechanism of action is not intrinsic but is conferred upon its derivative compounds, which often function by modulating enzyme activity or disrupting protein-protein interactions. Furthermore, its application extends into materials science, where it is used to create functionalized ligands for metal-organic frameworks (MOFs) and other advanced polymers. This high-purity reagent is an indispensable tool for chemists and biochemists engaged in drug discovery, library synthesis, and the development of novel materials. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diaminopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJMLBGHXQRLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597040
Record name 2,6-Diaminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175155-53-0
Record name 2,6-Diaminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2,6-Diaminonicotinic Acid: Structure, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminonicotinic acid, a substituted pyridine derivative, holds significant potential in synthetic chemistry and drug development. While detailed experimental data for this specific isomer remains limited in publicly accessible literature, its structural features suggest a range of chemical properties and biological activities. This guide provides a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. A notable application of a diaminonicotinic acid scaffold in automated peptide synthesis is highlighted, demonstrating its utility in developing novel therapeutics. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.

Chemical Structure and Identification

This compound, also known as 2,6-diaminopyridine-3-carboxylic acid, is a heterocyclic compound. Its structure consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a carboxylic acid group at position 3.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2,6-diaminopyridine-3-carboxylic acid
CAS Number 175155-53-0[1]
PubChem CID 18977245[1]
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol
Canonical SMILES C1=C(C(=NC(=C1N)N)C(=O)O)
InChI Key Not readily available

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification/Comparison
Melting Point High, likely >200 °C (with decomposition)Amino acids and heterocyclic compounds with multiple hydrogen bond donors/acceptors typically have high melting points. For example, 2,6-diaminopimelic acid melts at ~295 °C.
Boiling Point Decomposes before boilingCarboxylic acids with amino substitutions on an aromatic ring are generally not stable at high temperatures.
Solubility Soluble in water, especially under acidic or basic conditions. Soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in nonpolar solvents.The presence of amino and carboxylic acid groups allows for the formation of salts and hydrogen bonds with polar solvents.
pKa Two pKa values are expected: one for the carboxylic acid group (around 2-4) and one for the protonated amino groups (around 5-7).The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The basicity of the amino groups is influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group.
Appearance Likely a solid, ranging from off-white to yellow or brown powder.Similar aminopyridine and aminobenzoic acid derivatives are typically crystalline solids.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible and commonly employed synthetic route for similar compounds involves the nucleophilic aromatic substitution of a di-halogenated nicotinic acid derivative.

Proposed Synthetic Pathway

A likely synthetic route starts from 2,6-dichloronicotinic acid, which can be aminated using ammonia under pressure and heat.

Synthesis_Workflow Start 2,6-Dichloronicotinic Acid Reaction Ammonia (aq.) High Temperature & Pressure Start->Reaction Amination Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Warning: This is a generalized, hypothetical protocol based on similar reactions and should be optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a high-pressure autoclave, place 2,6-dichloronicotinic acid.

  • Reagent Addition: Add a significant excess of aqueous ammonia. The use of a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) may be beneficial to facilitate the nucleophilic substitution.

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature typically in the range of 150-200 °C. The pressure will increase due to the heating of the aqueous ammonia solution. The reaction should be stirred vigorously for several hours (e.g., 8-24 hours).

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then acidified with an appropriate acid (e.g., hydrochloric acid) to a pH around the isoelectric point of the product to precipitate the this compound.

  • Purification: The crude product can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified this compound.

Characterization of the final product would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Spectroscopic Properties (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Two distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets in the aromatic region (δ 6.0-8.0 ppm).- Broad signals for the amino protons (NH₂) and the carboxylic acid proton (COOH), which may be exchangeable with D₂O. The chemical shifts of these protons would be highly dependent on the solvent and concentration.
¹³C NMR - Six distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid would appear downfield (δ ~165-175 ppm). The pyridine ring carbons would have chemical shifts influenced by the amino and carboxyl substituents.
IR Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).- A strong absorption for the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).- N-H stretching vibrations for the primary amino groups (around 3300-3500 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry - The molecular ion peak (M⁺) would be observed at m/z = 153. Subsequent fragmentation would likely involve the loss of H₂O (from the carboxylic acid) and HCN.

Biological Activity and Applications

While direct studies on the biological activity of this compound are scarce, the broader class of nicotinic acid derivatives exhibits a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

A significant and well-documented application of a diaminonicotinic acid (DAN) scaffold is in the automated, rapid synthesis of head-to-tail cyclic peptides.[2] This innovative approach utilizes the diaminonicotinic acid as a molecular scaffold to facilitate efficient cyclization.

Role in Automated Peptide Cyclization

In a study published in the Journal of the American Chemical Society, a robotic platform named CycloBot was developed for the fully automated, minute-scale assembly of cyclopeptides.[2] A key component of this technology is a diaminonicotinic acid (DAN) scaffold.

The process involves:

  • Linear Peptide Elongation: A linear peptide is assembled on a solid support.

  • DAN Linker Activation: The C-terminus of the peptide is attached to one of the amino groups of the DAN scaffold.

  • Head-to-Tail Cyclization: The N-terminal amino group of the peptide reacts with the activated C-terminus, leading to cyclization and cleavage from the resin-bound DAN scaffold in a single step.

This method has been shown to produce macrocycles of varying sizes with high yields and purities.[2] A library of antimicrobial cyclic peptides was rapidly generated using this platform, with some candidates showing significantly enhanced antibacterial activity against S. aureus and B. subtilis compared to penicillin.[2]

Peptide_Cyclization_Workflow cluster_0 Automated Synthesis Platform (CycloBot) cluster_1 Biological Evaluation Start Linear Peptide Synthesis on Solid Support Activation Attachment to Diaminonicotinic Acid (DAN) Scaffold Start->Activation Step 1 Cyclization Intramolecular Cyclization & Cleavage Activation->Cyclization Step 2 Product Purified Cyclic Peptide Cyclization->Product Step 3 Screening Screening for Biological Activity (e.g., Antimicrobial) Product->Screening Application

Caption: Workflow for DAN-scaffold mediated peptide cyclization.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. While a comprehensive experimental characterization is not yet widely available, its predicted properties and the demonstrated utility of a diaminonicotinic acid scaffold in advanced synthetic applications, such as automated peptide cyclization, underscore its potential. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and chemical potential. This guide serves as a starting point for researchers embarking on the study of this promising compound.

References

Synthesis Pathways for 2,6-Diaminonicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2,6-diaminonicotinic acid, a key heterocyclic building block of interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with a commercially available starting material. This document includes detailed hypothetical experimental protocols, quantitative data tables for reaction components, and a visual representation of the synthetic route.

Proposed Synthesis Pathway

The most direct and plausible synthetic route to this compound involves a three-step sequence starting from 2,6-dichloronicotinic acid. This pathway is advantageous due to the commercial availability of the starting material and the application of well-established organic reactions. The overall strategy involves the protection of the carboxylic acid functionality via esterification, followed by a double nucleophilic aromatic substitution to introduce the amino groups, and concluding with deprotection to yield the final product.

The three key steps are:

  • Esterification of 2,6-dichloronicotinic acid.

  • Diamination of the resulting methyl 2,6-dichloronicotinate.

  • Hydrolysis of methyl 2,6-diaminonicotinate to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the proposed synthesis.

Table 1: Esterification of 2,6-Dichloronicotinic Acid

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mol)Amount
2,6-Dichloronicotinic AcidC₆H₃Cl₂NO₂192.001.0192.0 g
MethanolCH₄O32.04Excess500 mL
Sulfuric Acid (conc.)H₂SO₄98.08Catalytic5 mL
Product
Methyl 2,6-DichloronicotinateC₇H₅Cl₂NO₂206.03~0.95~195.7 g

Table 2: Diamination of Methyl 2,6-Dichloronicotinate

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mol)Amount
Methyl 2,6-DichloronicotinateC₇H₅Cl₂NO₂206.031.0206.0 g
Ammonia (in Methanol)NH₃17.03Excess7 N solution
Product
Methyl 2,6-DiaminonicotinateC₇H₉N₃O₂167.17~0.85~142.1 g

Table 3: Hydrolysis of Methyl 2,6-Diaminonicotinate

Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Moles (mol)Amount
Methyl 2,6-DiaminonicotinateC₇H₉N₃O₂167.171.0167.2 g
Sodium HydroxideNaOH40.002.288.0 g
WaterH₂O18.02Sufficient500 mL
Hydrochloric Acid (conc.)HCl36.46To pH ~7As required
Product
This compoundC₆H₇N₃O₂153.14~0.90~137.8 g

Experimental Protocols

The following are detailed hypothetical methodologies for the key experiments in the proposed synthesis of this compound.

Step 1: Esterification of 2,6-Dichloronicotinic Acid to Methyl 2,6-Dichloronicotinate

Objective: To protect the carboxylic acid group of 2,6-dichloronicotinic acid as a methyl ester to prevent side reactions in the subsequent amination step. This procedure is based on standard Fischer esterification conditions.[1]

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloronicotinic acid (192.0 g, 1.0 mol).

  • Add methanol (500 mL) to the flask and stir the suspension.

  • Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 13 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The residue is then carefully poured into ice-water (500 mL) and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid, methyl 2,6-dichloronicotinate, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Diamination of Methyl 2,6-Dichloronicotinate to Methyl 2,6-Diaminonicotinate

Objective: To replace the two chloro substituents on the pyridine ring with amino groups via nucleophilic aromatic substitution. This reaction is typically carried out with ammonia in an autoclave under elevated temperature and pressure.

Procedure:

  • In a high-pressure autoclave, place methyl 2,6-dichloronicotinate (206.0 g, 1.0 mol).

  • Add a 7 N solution of ammonia in methanol (500 mL).

  • Seal the autoclave and heat the mixture to 150°C with stirring.

  • Maintain the reaction at this temperature for 12 hours. The pressure inside the vessel will increase.

  • After the reaction period, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia in a fume hood.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, methyl 2,6-diaminonicotinate, can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 3: Hydrolysis of Methyl 2,6-Diaminonicotinate to this compound

Objective: To deprotect the methyl ester to yield the final carboxylic acid product. This is a standard saponification reaction.

Procedure:

  • In a 1 L round-bottom flask, dissolve methyl 2,6-diaminonicotinate (167.2 g, 1.0 mol) in water (500 mL).

  • Add sodium hydroxide (88.0 g, 2.2 mol) to the solution.

  • Heat the mixture to reflux for 4 hours. The progress of the hydrolysis can be monitored by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Mandatory Visualization

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Diamination cluster_2 Step 3: Hydrolysis A 2,6-Dichloronicotinic Acid B Methyl 2,6-Dichloronicotinate A->B CH3OH, H2SO4 (cat.) Reflux C Methyl 2,6-Diaminonicotinate B->C NH3 (excess) Methanol, Heat D This compound C->D 1. NaOH, H2O, Reflux 2. HCl (to pH 7)

Caption: Proposed three-step synthesis of this compound.

References

An Overview of 2,6-Diaminopyridine-3-Carboxylic Acid: A Technical Summary

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals: Data on the specific compound 2,6-diaminopyridine-3-carboxylic acid is limited in publicly available scientific literature. This guide provides a summary of available information and offers estimations on its physicochemical properties based on the well-characterized parent molecule, 2,6-diaminopyridine, and related pyridine carboxylic acids. All predicted data should be confirmed through experimental validation.

Structural Information

2,6-Diaminopyridine-3-carboxylic acid consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a carboxylic acid group at position 3.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 2,6-Diaminopyridine (CAS: 141-86-6)

PropertyValueReferences
Molecular Formula C₅H₇N₃[1][2]
Molecular Weight 109.13 g/mol [1][3]
Appearance Beige to brown crystalline powder/flakes[4][5]
Melting Point 117-122 °C[1][4]
Boiling Point 285 °C[4]
Solubility in Water 9.9 g/100 mL (20 °C) to 180 g/L[1][4][6]
pKa 6.13 ± 0.24 (Predicted)[4]

Predicted Properties of 2,6-Diaminopyridine-3-Carboxylic Acid

The addition of a carboxylic acid group to the 2,6-diaminopyridine scaffold would introduce both acidic and electron-withdrawing characteristics, leading to the following predicted changes:

  • Acidity and Basicity (pKa): The compound will be amphoteric. The pyridine nitrogen and the two amino groups will exhibit basic properties, while the carboxylic acid group will be acidic. The pKa of the carboxylic acid is expected to be in the range of 3-5, typical for pyridine carboxylic acids. The basicity of the amino groups and the pyridine nitrogen will be reduced due to the electron-withdrawing nature of the adjacent carboxylic acid group. For comparison, the pKa of 2,6-dimethoxypyridine-3-carboxylic acid is predicted to be 3.63±0.10.[7]

  • Solubility: Solubility will be highly pH-dependent. In acidic solutions, the amino groups and pyridine nitrogen will be protonated, increasing solubility in water. In alkaline solutions, the carboxylic acid will deprotonate to form a carboxylate salt, also enhancing aqueous solubility. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility.

  • Melting Point: The melting point is expected to be significantly higher than that of 2,6-diaminopyridine due to the potential for strong intermolecular hydrogen bonding and zwitterion formation. For reference, 2-aminopyridine-3-carboxylic acid has a melting point of 295-297 °C (decomposes).

  • Chemical Reactivity: The molecule will possess several reactive sites:

    • The carboxylic acid group can undergo esterification, amidation, and reduction.

    • The amino groups can be acylated, alkylated, and diazotized.

    • The pyridine ring will be activated towards electrophilic substitution by the two amino groups, although the carboxylic acid will be deactivating.

Spectroscopic Data

While specific spectra for 2,6-diaminopyridine-3-carboxylic acid are not available, the expected spectroscopic characteristics can be inferred.

Table 2: Predicted Spectroscopic Features

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, broad signals for the -NH₂ and -COOH protons (exchangeable with D₂O).
¹³C NMR Signals for the pyridine ring carbons, with the carboxyl carbon appearing significantly downfield (typically >160 ppm).[8]
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹). - N-H stretching from the amino groups (approx. 3100-3500 cm⁻¹). - C-N and aromatic C=C stretching bands.[9]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₆H₇N₃O₂).

Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic route to 2,6-diaminopyridine-3-carboxylic acid could involve the carboxylation of 2,6-diaminopyridine. This is a conceptual workflow and would require experimental optimization.

Synthesis_Workflow Hypothetical Synthesis of 2,6-Diaminopyridine-3-Carboxylic Acid Start 2,6-Diaminopyridine Step1 Protection of Amino Groups (e.g., Acylation) Start->Step1 Intermediate1 2,6-Diacetamidopyridine Step1->Intermediate1 Step2 Directed Ortho-Metalation (e.g., with n-BuLi) Intermediate1->Step2 Step3 Carboxylation (Quenching with CO₂) Step2->Step3 Intermediate2 Protected 2,6-Diaminopyridine-3-Carboxylic Acid Step3->Intermediate2 Step4 Deprotection (Acid or Base Hydrolysis) Intermediate2->Step4 Product 2,6-Diaminopyridine-3-Carboxylic Acid Step4->Product

Caption: A potential multi-step synthesis pathway for 2,6-diaminopyridine-3-carboxylic acid.

Potential Biological and Pharmacological Significance

While the biological activity of 2,6-diaminopyridine-3-carboxylic acid itself is not documented, its structural motifs are present in molecules of significant interest.

  • Anti-inflammatory and Anti-hyperglycemic Agents: Pyridine-3-carboxylic acid derivatives have been investigated as potential dual anti-inflammatory and anti-hyperglycemic agents.

  • Antimicrobial Properties: Various pyridine carboxylic acid derivatives have shown antimicrobial activity.[10] For instance, functionalized 2-pyridone-3-carboxylic acids have been evaluated against both Gram-positive and Gram-negative bacteria.[11]

  • Enzyme Inhibition: The 2,6-diaminopyridine scaffold is a known pharmacophore. For example, 3-acyl-2,6-diaminopyridines have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors for potential anticancer applications.[12] The carboxylic acid moiety could serve as a key binding group for various enzyme active sites.

  • Drug Development Intermediate: The parent compound, 2,6-diaminopyridine, is a crucial intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[5][13]

The combination of the 2,6-diamino substitution pattern with a carboxylic acid handle makes this molecule an attractive, albeit currently underexplored, scaffold for medicinal chemistry and drug discovery.

This document is intended for informational purposes only and is based on currently available data. All theoretical properties and protocols require experimental verification.

References

2,6-Diaminonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,6-Diaminonicotinic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical summary of the molecular formula and weight of this compound.

Molecular Properties

This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The defining features of this molecule are the two amino groups (-NH₂) attached to the pyridine ring at positions 2 and 6, in addition to the carboxylic acid (-COOH) group at position 3.

The molecular formula and weight are fundamental identifiers for any chemical compound. The established molecular formula for this compound is C₆H₇N₃O₂[1]. Based on this formula, the calculated molecular weight is 153.14 g/mol [2].

Data Presentation

For clarity and ease of comparison, the core quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC₆H₇N₃O₂[1]
Molecular Weight153.14 g/mol [2]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Compound This compound Formula Molecular Formula C₆H₇N₃O₂ Compound->Formula has Weight Molecular Weight 153.14 g/mol Formula->Weight determines

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 2,6-Diaminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminonicotinic acid, a derivative of nicotinic acid, presents a compelling molecular architecture for establishing intricate hydrogen bonding networks. The strategic placement of two amino groups and a carboxylic acid on the pyridine ring equips this molecule with a versatile array of hydrogen bond donors and acceptors. This inherent capability for directional, specific, and strong intermolecular interactions makes it a molecule of significant interest in supramolecular chemistry, crystal engineering, and drug design. The ability to form robust hydrogen-bonded assemblies can profoundly influence a compound's physicochemical properties, including solubility, melting point, crystal packing, and, critically for pharmaceutical applications, its interaction with biological targets.

This technical guide provides a comprehensive overview of the anticipated hydrogen bonding capabilities of this compound. In the absence of direct crystallographic or extensive spectroscopic studies on the isolated molecule, this guide leverages data from closely related analogues, such as 2,6-diaminopyridinium ions and various nicotinic acid derivatives, to forecast its behavior. Computational and experimental methodologies that would be pivotal in the detailed characterization of its hydrogen bonding are also presented.

Predicted Hydrogen Bonding Sites and Patterns

This compound possesses multiple functional groups capable of participating in hydrogen bonds:

  • Hydrogen Bond Donors:

    • The two primary amino groups (-NH₂) at the 2- and 6-positions.

    • The hydroxyl group (-OH) of the carboxylic acid.

    • The protonated pyridine nitrogen (in its zwitterionic or salt form).

  • Hydrogen Bond Acceptors:

    • The nitrogen atom of the pyridine ring.

    • The carbonyl oxygen (C=O) of the carboxylic acid.

    • The nitrogen atoms of the amino groups (less common).

Based on these functionalities, several intra- and intermolecular hydrogen bonding motifs can be predicted.

Intramolecular Hydrogen Bonding

An intramolecular hydrogen bond is likely to form between the carboxylic acid's hydroxyl group and the adjacent amino group at the 2-position. This would create a stable six-membered ring, a common feature in ortho-substituted aromatic acids.

Intermolecular Hydrogen Bonding

The potential for extensive intermolecular hydrogen bonding is a defining characteristic of this compound. These interactions are expected to be the primary drivers of its solid-state architecture. Key predicted intermolecular motifs include:

  • Carboxylic Acid Dimers: A classic and robust hydrogen bonding pattern where the carboxylic acid groups of two molecules form a centrosymmetric dimer.

  • Amino-Carboxyl Interactions: The amino groups can form strong hydrogen bonds with the carbonyl oxygen of the carboxylic acid of a neighboring molecule.

  • Amino-Pyridine Nitrogen Interactions: The amino groups can also donate hydrogen bonds to the pyridine nitrogen of an adjacent molecule.

  • Chain and Sheet Formations: Through a combination of the interactions described above, this compound is expected to form extended one-dimensional chains or two-dimensional sheets.

The following diagram illustrates the potential hydrogen bonding donors and acceptors on the molecule.

Caption: Predicted hydrogen bond donor and acceptor sites in this compound.

Quantitative Data from Analogous Structures

Table 1: Hydrogen Bond Geometries in a 2,6-Diaminopyridinium Salt

The crystal structure of 2,6-diaminopyridinium 4-hydroxypyridin-1-ium-2,6-dicarboxylate reveals the hydrogen bonding environment of the 2,6-diaminopyridinium cation, a close analogue.[1] Each cation participates in five strong N—H⋯O hydrogen bonds.[1]

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(amino)HO(carboxylate)----
N(amino)HO(carboxylate)----
N(pyridinium)HO(carboxylate)----

Note: Specific bond lengths and angles were not provided in the abstract. The table structure is based on the described interactions.

Table 2: Predicted Hydrogen Bond Strengths from Computational Studies

Computational studies on similar systems, like pyruvic acid-water complexes, provide estimates for the interaction energies of different types of hydrogen bonds.[2][3]

Hydrogen Bond TypeTypical Interaction Energy (kcal/mol)
O-H···O (strong)-10 to -15
N-H···O (strong)-4 to -8
N-H···N (moderate)-3 to -6
C-H···O (weak)-1 to -3

Experimental Protocols for Characterization

A thorough investigation of the hydrogen bonding capabilities of this compound would involve a combination of synthesis, crystallization, and characterization techniques.

Synthesis and Crystallization

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available pyridine derivatives. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 2,6-Dichloronicotinic acid) Step1 Amination Reaction (e.g., with ammonia or an amine source) Start->Step1 Step2 Purification (e.g., Recrystallization, Chromatography) Step1->Step2 Product This compound Step2->Product Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Product->Crystallization Characterization Structural and Spectroscopic Analysis Crystallization->Characterization

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure and hydrogen bonding patterns in the solid state.

Methodology:

  • A suitable single crystal of this compound is mounted on a goniometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved and refined to obtain the atomic coordinates, from which precise hydrogen bond distances and angles can be determined.

Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the presence and strength of hydrogen bonds.

Methodology:

  • A sample of this compound is prepared (e.g., as a KBr pellet for IR or in a capillary for Raman).

  • The IR or Raman spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The formation of hydrogen bonds typically leads to a broadening and red-shifting (to lower wavenumbers) of the stretching frequencies of the donor groups (e.g., O-H and N-H).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide valuable information about the local environment of atoms involved in hydrogen bonds.

Methodology:

  • A powdered sample of this compound is packed into an NMR rotor.

  • Solid-state ¹H and ¹³C NMR spectra are acquired using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS).

  • The chemical shifts of protons involved in hydrogen bonds are typically observed at higher frequencies (downfield).[4][5]

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to complement experimental findings.

Methodology:

  • The geometry of the this compound monomer and potential dimer or cluster configurations are optimized using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[5][6]

  • The interaction energies of hydrogen bonds can be calculated.

  • Theoretical vibrational frequencies and NMR chemical shifts can be computed and compared with experimental data to aid in spectral assignment.[4][5][6]

Signaling Pathways and Logical Relationships

The hydrogen bonding capabilities of this compound are fundamental to its potential applications. The following diagram illustrates the logical relationship between its molecular structure and its function in different contexts.

Logical_Relationship Structure Molecular Structure of This compound (H-bond donors and acceptors) HBonding Formation of Specific Intra- and Intermolecular Hydrogen Bonds Structure->HBonding Properties Resulting Physicochemical Properties (Solubility, Crystal Packing, Melting Point) HBonding->Properties Application1 Supramolecular Chemistry (Self-Assembly, Crystal Engineering) Properties->Application1 Application2 Drug Development (Ligand-Receptor Interactions) Properties->Application2

Caption: Logical flow from molecular structure to potential applications of this compound.

In drug development, the specific hydrogen bonding patterns of a molecule like this compound would be critical in determining its binding affinity and selectivity for a target protein. The ability to form multiple, specific hydrogen bonds with amino acid residues in a binding pocket is a hallmark of effective drug candidates.

Conclusion

This compound is a molecule with a high propensity for forming extensive and robust hydrogen bonding networks. While direct experimental data on the isolated molecule is currently lacking, analysis of its functional groups and data from analogous structures strongly suggests the formation of both intramolecular and a variety of intermolecular hydrogen bonds. These interactions are predicted to govern its solid-state structure and will be a key determinant of its utility in materials science and medicinal chemistry. The experimental and computational protocols outlined in this guide provide a clear roadmap for the detailed characterization of its hydrogen bonding capabilities, which will be essential for unlocking its full potential in various scientific and therapeutic applications.

References

Spectroscopic Analysis of 2,6-Diaminonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2,6-diaminonicotinic acid, a crucial scaffold in medicinal chemistry and drug development. The following sections present predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this important molecule.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds, including 2,6-diaminopyridine and nicotinic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0Doublet1HH-4
~6.0 - 6.2Doublet1HH-5
~6.5 - 7.0 (broad)Singlet4H-NH₂ (at C2 and C6)
~12.0 - 13.0 (broad)Singlet1H-COOH
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~168 - 172C=O (Carboxylic Acid)
~158 - 162C-2
~155 - 159C-6
~140 - 145C-4
~105 - 110C-3
~95 - 100C-5
Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (Amino groups)
3300 - 2500Strong, Very BroadO-H stretching (Carboxylic acid)
~1700 - 1680StrongC=O stretching (Carboxylic acid)
~1640 - 1600StrongN-H bending (Amino groups)
~1600, ~1580, ~1470Medium to StrongC=C and C=N stretching (Pyridine ring)
~1300 - 1200MediumC-N stretching (Aromatic amine)
~900 - 650Medium to WeakC-H out-of-plane bending

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 4.0 seconds.

  • Spectral Width: 16 ppm.

  • Referencing: The residual DMSO peak at 2.50 ppm is used as the internal reference.

3. ¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.5 seconds.

  • Spectral Width: 240 ppm.

  • Referencing: The DMSO-d₆ carbon signals at 39.52 ppm are used as the internal reference.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_reporting Reporting Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (1H & 13C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq NMR_Process Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Process IR_Process Process IR Spectrum (Baseline Correction, Peak Picking) IR_Acq->IR_Process NMR_Interpret Interpret NMR Spectra (Chemical Shifts, Multiplicity) NMR_Process->NMR_Interpret IR_Interpret Interpret IR Spectrum (Functional Group Analysis) IR_Process->IR_Interpret Report Final Spectroscopic Report NMR_Interpret->Report IR_Interpret->Report

Caption: Workflow for the Spectroscopic Analysis of this compound.

A Technical Guide to Diaminonicotinic Acid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Diaminonicotinic Acid (DAN) Scaffolds

The diaminonicotinic acid (DAN) scaffold, a substituted pyridine derivative, has emerged as a critical enabling tool in modern medicinal chemistry. While the pyridine core is a common motif in pharmaceuticals, the specific arrangement of vicinal amino groups and a carboxylic acid in 2,3-diaminonicotinic acid provides unique chemical properties that have been strategically exploited. Its most prominent and well-documented application is in the field of peptide synthesis, where it functions as a highly efficient, chemoselective linker for the rapid and automated head-to-tail cyclization of peptides.

Cyclic peptides are a significant class of therapeutics, combining the stability and target specificity of large biologics with the synthetic accessibility of small molecules.[1] However, their synthesis, particularly head-to-tail cyclization, has traditionally been a bottleneck due to challenges like epimerization, slow reaction times, and the need for large solvent volumes to prevent intermolecular oligomerization.[1] The rational design of the DAN scaffold directly addresses these limitations, establishing a new paradigm for the accelerated discovery and development of cyclic peptide drugs.[1] This guide provides an in-depth overview of the DAN scaffold's discovery context, its application in automated synthesis, relevant experimental protocols, and performance data.

Discovery Context and Rationale for Use

The development of the diaminonicotinic acid scaffold for peptide cyclization arose from the need for a robust and versatile linker compatible with automated solid-phase peptide synthesis (SPPS). An ideal linker must satisfy several key criteria:

  • Ease of Synthesis and Stability: It must be readily preparable and stable under the thermal conditions often used in modern rapid synthesis.[1]

  • High Reactivity: The linker must be efficiently activated to drive the intramolecular cyclization to completion.[1]

  • Chemoselectivity: It must possess distinct sites for peptide chain elongation and for cyclization activation to prevent side reactions.[1]

  • Automation Compatibility: The chemistry must avoid harsh or corrosive reagents and be amenable to the rapid cycles of an automated flow-based platform.[1]

The DAN scaffold was rationally designed to meet these needs. The electron-withdrawing nature of the pyridine nitrogen atom selectively reduces the nucleophilicity of the adjacent amine (at the 2-position). This electronic effect is key to the scaffold's function, as it allows for highly selective acylation of the more distant amine (at the 3-position) during peptide elongation, achieving a monoacylated-to-diacylated product ratio of 99:1.[1] This chemoselectivity prevents branching and ensures the linear peptide is correctly assembled before the cyclization step is initiated.

Application in Automated "One-Click" Peptide Cyclization

A groundbreaking application of the DAN scaffold is in the "CycloBot" platform, a fully automated robotic system for minute-scale synthesis of cyclic peptides.[1] The scaffold enables a "one-click" process where head-to-tail cyclization and cleavage from the solid-phase resin occur concomitantly.[1] This integrated system dramatically accelerates the synthesis of large cyclic peptide libraries, approaching the speed of natural ribosomal biosynthesis.[1]

The synthesis process using the DAN scaffold on the CycloBot platform is segmented into three automated stages:

  • Linear Peptide Elongation: Amino acids are sequentially coupled to the DAN linker, which is pre-attached to the solid support. This stage utilizes standard Fmoc-based chemistry at elevated temperatures (90 °C) to accelerate the reaction.[1]

  • DAN Linker Activation: Once the linear peptide is assembled, the flow is redirected to a different channel at ambient temperature. Here, the ortho-diamine functionality of the DAN scaffold is selectively activated.[1]

  • Cyclization and Cleavage: The activated peptide is then directed to a third channel (50 °C) where intramolecular cyclization occurs, simultaneously cleaving the final cyclic peptide product from the solid support.[1]

G cluster_setup System Initialization cluster_elongation Stage 1: Linear Peptide Elongation (90°C) cluster_activation Stage 2: DAN Linker Activation (Ambient Temp) cluster_cyclization Stage 3: Cyclization & Cleavage (50°C) A Amino Acid & Reagent Stock Solutions C Pump & Mix: Amino Acid, HATU, DIEA A->C B DAN-Loaded Resin in Reactor D Fmoc Deprotection & Amino Acid Coupling B->D C->D Flow to Channel A E Repeat N Times for Linear Sequence D->E Automated Cycle F Introduce Isoamyl Nitrite E->F G Selective Activation of Ortho-Diamine F->G Flow to Channel B H Intramolecular Head-to-Tail Cyclization G->H I Concomitant Cleavage from Resin H->I Flow to Channel C J Collect High-Purity Cyclic Peptide I->J

Caption: Automated workflow for cyclic peptide synthesis using the DAN scaffold.

The DAN scaffold-based automated synthesis platform significantly accelerates the early stages of drug discovery. By enabling the rapid generation of large and diverse cyclic peptide libraries, it allows for high-throughput screening against various biological targets to identify novel therapeutic leads.

G cluster_synthesis Synthesis Engine cluster_discovery Drug Discovery Cascade A Diaminonicotinic Acid (DAN) Scaffold B Automated Flow Synthesis Platform A->B Enables C Rapid Generation of Cyclic Peptide Library B->C Produces D High-Throughput Screening (HTS) C->D E Hit Identification & Validation D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Role of DAN-scaffold synthesis in the drug discovery pipeline.

Experimental Data and Performance

The use of the DAN scaffold has resulted in high yields and purities for a wide range of cyclic peptides with varying ring sizes and amino acid compositions. The data below is summarized from the automated synthesis performed on the CycloBot platform.[1]

Table 1: Synthesis Performance for Various Cyclic Peptides using the DAN Scaffold

Peptide Ring Size Total Synthesis Time (min) Total Yield (%) Crude Purity (%)
Cyclopentapeptide 1 5 21 75 >90
Cyclopentapeptide 2 5 21 62 >90
Cyclohexapeptide 1 6 24 75 >95
Cyclohexapeptide 2 6 24 64 >95
N-Methylated Hexapeptide 6 24 68 >95
MCC-Tagged Hexapeptide 6 24 52 >95
Yunnanin C 7 125 53 (isolated) >80
Cyclooctapeptide 8 32 93 >95

Data sourced from Wan, F. et al., J. Am. Chem. Soc. (2025).[1]

Table 2: Performance with Non-Canonical Amino Acids

Peptide Type Total Synthesis Time (min) Total Yield (%) Crude Purity (%)
Containing Diaminobutyric Acid (Dab) 24 62 >90
Containing Alkyne Group 24 48 >90
Containing Azide Group 24 72 >90

Data sourced from Wan, F. et al., J. Am. Chem. Soc. (2025).[1]

Key Experimental Protocols

The following protocol describes the general automated synthesis cycle for producing a cyclic peptide using the DAN scaffold on a compatible flow-based platform.

Protocol: Automated Synthesis of a Cyclic Hexapeptide

  • 1. System Preparation:

    • 1.1. Load a reactor column with DAN-functionalized solid-phase resin.

    • 1.2. Prepare stock solutions of all required Fmoc-protected amino acids, the coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine) in DMF (N,N-Dimethylformamide).[1]

    • 1.3. Prepare a solution of isoamyl nitrite for the activation step.

    • 1.4. Set the temperatures for the three reaction channels: Channel A (Elongation) to 90 °C, Channel B (Activation) to ambient, and Channel C (Cyclization) to 50 °C.[1]

  • 2. Linear Peptide Elongation (Automated Cycles):

    • 2.1. For each coupling cycle, the system pumps and mixes the corresponding amino acid stock solution with HATU and DIEA.

    • 2.2. The mixture flows through Channel A, where the amino acid is coupled to the growing peptide chain on the resin.[1]

    • 2.3. The Fmoc protecting group is removed in the same channel to prepare for the next coupling.

    • 2.4. This process is repeated for all six amino acids in the sequence.

  • 3. Linker Activation:

    • 3.1. After the final elongation cycle, the system redirects flow to Channel B.

    • 3.2. Isoamyl nitrite is introduced into the flow, passing through the resin.

    • 3.3. A residence time of approximately 30 seconds in Channel B is sufficient to selectively activate the ortho-diamine of the DAN scaffold.[1]

  • 4. Intramolecular Cyclization and Cleavage:

    • 4.1. The flow is immediately directed to Channel C.

    • 4.2. A solution of 1% v/v DIEA in DMF is introduced to catalyze the intramolecular cyclization.

    • 4.3. The head-to-tail cyclization reaction proceeds and concomitantly cleaves the peptide from the DAN linker. The typical reaction time is 180 seconds.[1]

  • 5. Product Collection and Analysis:

    • 5.1. The eluent from Channel C, containing the crude cyclic peptide, is collected.

    • 5.2. The crude product is analyzed by LC-MS to determine purity.

    • 5.3. Yield is quantified by ¹H NMR using an internal standard such as 1,3,5-trimethoxybenzene.[1]

Conclusion and Future Outlook

The diaminonicotinic acid (DAN) scaffold represents a significant advance in synthetic chemistry, specifically addressing the long-standing challenges of cyclic peptide production. Its rationally designed chemoselectivity and compatibility with high-temperature, automated flow chemistry have enabled the synthesis of complex macrocycles with unprecedented speed, purity, and efficiency.[1] This technology bridges the gap between the speed of ribosomal synthesis and the chemical diversity offered by synthetic methods.[1] By facilitating the rapid generation of large peptide libraries, the DAN scaffold is poised to accelerate the discovery and development of next-generation peptide-based therapeutics for a wide range of diseases. Future work may explore the adaptation of this scaffold for the synthesis of other complex macrocyclic structures beyond traditional peptides.

References

The Impact of Electron-Withdrawing Groups on the Basicity of the Pyridyl Nitrogen in 2,6-Diaminonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing effects on the pyridyl nitrogen of 2,6-diaminonicotinic acid. Understanding these effects is crucial for the rational design of novel therapeutics, as the basicity of the pyridine nitrogen can significantly influence molecular interactions, solubility, and pharmacokinetic properties. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of key concepts and workflows.

Introduction: The Significance of Pyridyl Nitrogen Basicity

The lone pair of electrons on the pyridyl nitrogen of this compound is a key determinant of its chemical reactivity and biological activity. The availability of this lone pair for protonation, and thus the compound's basicity (quantified by its pKa value), is highly sensitive to the electronic nature of substituents on the pyridine ring. Electron-withdrawing groups (EWGs) decrease the electron density on the pyridine ring, including the nitrogen atom, thereby reducing its basicity.[1][2][3] Conversely, electron-donating groups (EDGs) increase the electron density and basicity.

The parent compound, 2,6-diaminopyridine, is a strong base.[4] The addition of a carboxylic acid group at the 3-position to form this compound is expected to decrease the basicity of the pyridyl nitrogen due to the electron-withdrawing nature of the carboxyl group. Further substitution with potent EWGs will continue this trend, offering a tuneable parameter for drug design.

Quantitative Analysis of Substituent Effects

The effect of a substituent on the basicity of the pyridyl nitrogen can be quantitatively predicted using the Hammett equation, which relates the pKa of a substituted pyridine to the pKa of the unsubstituted pyridine and a substituent-specific parameter called the Hammett constant (σ).[5][6]

pKa = pKa₀ - ρσ

Where:

  • pKa is the acid dissociation constant of the substituted pyridine.

  • pKa₀ is the acid dissociation constant of the unsubstituted pyridine.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the Hammett substituent constant, which is a measure of the electronic effect of the substituent.

A positive σ value indicates an electron-withdrawing group, which will decrease the pKa (weaken the base). A negative σ value indicates an electron-donating group, which will increase the pKa (strengthen the base).

Table 1: Hammett Constants and Predicted Effects on Pyridyl Nitrogen pKa

Substituent GroupHammett Constant (σp)Predicted Effect on pKa of Pyridyl Nitrogen
-NH₂ (Amino)-0.66Strong Increase
-OH (Hydroxyl)-0.37Moderate Increase
-CH₃ (Methyl)-0.17Slight Increase
-H (Hydrogen)0.00Baseline
-Cl (Chloro)+0.23Slight Decrease
-Br (Bromo)+0.23Slight Decrease
-COOH (Carboxylic Acid)+0.45Moderate Decrease
-CN (Cyano)+0.66Strong Decrease
-NO₂ (Nitro)+0.78Very Strong Decrease

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for validating theoretical predictions and for characterizing novel compounds. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.[5][6]

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the this compound derivative in deionized water.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Calibration:

    • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • Take 20 mL of the 1 mM sample solution in a titration vessel.

    • Add the 0.15 M KCl solution to maintain a constant ionic strength.

    • If the sample is a base, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.

    • Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin the titration by adding small increments (e.g., 0.05 mL) of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (maximum value) or the second derivative (zero crossing).

    • Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation of the pKa values.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation/deprotonation. It is particularly useful for sparingly soluble compounds.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectral Acquisition:

    • In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve a final concentration of approximately 10-5 M.

    • Measure the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a microplate reader.

  • Data Analysis:

    • Identify the wavelengths where the maximum absorbance difference between the protonated and deprotonated species occurs.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Synthetic Strategies for Introducing Electron-Withdrawing Groups

The introduction of electron-withdrawing groups onto the this compound scaffold can be achieved through various synthetic routes. A plausible general strategy involves the synthesis of a substituted pyridine ring followed by the introduction of the amino and carboxylic acid functionalities, or the direct substitution of a pre-existing this compound derivative.

A potential synthetic pathway for introducing a nitro group at the 4-position, a strong electron-withdrawing group, could be adapted from known procedures for the nitration of substituted pyridines and anilines.[7][8][9]

Plausible Synthetic Scheme for 2,6-Diamino-4-nitronicotinic acid:

This would likely involve a multi-step synthesis, potentially starting from a commercially available substituted pyridine. The direct nitration of this compound would need to be carefully controlled to avoid oxidation and to direct the substitution to the desired position.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow_potentiometric_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution acidify Acidify Sample (pH 1.8-2.0) prep_sample->acidify prep_titrants Prepare 0.1 M HCl & NaOH titrate Titrate with NaOH prep_titrants->titrate prep_kcl Prepare 0.15 M KCl prep_kcl->acidify calibrate Calibrate pH Meter calibrate->acidify acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot derivative Calculate 1st/2nd Derivative plot->derivative pka Determine pKa at Half-Equivalence Point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

ewg_effect ewg Electron-Withdrawing Group (EWG) on Pyridine Ring electron_density Decreased Electron Density on Pyridyl Nitrogen ewg->electron_density lone_pair Reduced Availability of Nitrogen Lone Pair for Protonation electron_density->lone_pair basicity Decreased Basicity lone_pair->basicity pka Lower pKa Value basicity->pka

Caption: Logical relationship of EWGs on pyridyl nitrogen basicity.

Conclusion

The basicity of the pyridyl nitrogen in this compound is a critical parameter that can be modulated through the introduction of electron-withdrawing substituents. This technical guide provides a framework for understanding and quantifying these effects using Hammett constants, along with detailed protocols for the experimental determination of pKa values. The provided synthetic strategies offer a starting point for the design and synthesis of novel derivatives with tailored electronic properties. This knowledge is invaluable for researchers in medicinal chemistry and drug development, enabling the optimization of lead compounds for improved therapeutic efficacy.

References

A Theoretical and Computational Investigation of 2,6-Diaminonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 2,6-diaminonicotinic acid. Leveraging established quantum chemical methodologies, this document outlines the protocols for investigating the molecular structure, vibrational properties, electronic characteristics, and potential biological activity of this molecule. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes computational approaches from studies on analogous compounds, such as nicotinic acid and its derivatives, to provide a robust roadmap for in-silico investigation. All computational protocols are detailed to ensure reproducibility, and quantitative data from theoretical calculations are presented in structured tables. Logical workflows for the computational analysis are visualized using the DOT language.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting scaffold for medicinal chemistry and materials science. The presence of two amino groups and a carboxylic acid group on the pyridine ring suggests potential for diverse chemical interactions, including hydrogen bonding and coordination with metal ions.[1] Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of such molecules, providing insights that can guide experimental design and accelerate drug discovery and material development processes.

This guide details the application of Density Functional Theory (DFT) and other computational methods to characterize this compound. The focus is on predicting its optimized geometry, vibrational frequencies, electronic properties through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, and mapping its chemical reactivity via the Molecular Electrostatic Potential (MEP).

Computational Methodology

The following protocols outline the theoretical framework for a comprehensive computational study of this compound. These methods are based on well-established practices in computational chemistry for the analysis of organic molecules.[2][3]

Geometric Optimization and Vibrational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Quantum Chemical Calculation:

    • Software: Gaussian, ORCA, or similar quantum chemistry software package.

    • Method: Density Functional Theory (DFT) with the B3LYP functional.[2] The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.

    • Basis Set: 6-311++G(d,p). This basis set is chosen to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[4]

  • Optimization: A geometry optimization is performed to find the minimum energy conformation of the molecule.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).[5][6] The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.[2]

Electronic Properties Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.

Protocols:

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.[7] A smaller gap suggests higher reactivity.

    • The spatial distribution of the HOMO and LUMO orbitals is visualized to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.[8]

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.[9][10]

    • This analysis provides information about the stabilization energies (E(2)) associated with electron delocalization from donor NBOs to acceptor NBOs, which helps in understanding the stability of the molecular structure.[10]

  • Molecular Electrostatic Potential (MEP) Analysis:

    • The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

    • The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[8] Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Theoretical Data Presentation

The following tables summarize the expected quantitative data from the proposed computational studies on this compound. The values presented here are illustrative and would be populated with the actual results from the calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-N(amino) 1.36
C6-N(amino) 1.36
C3-C(carboxyl) 1.50
C(carboxyl)-O(hydroxyl) 1.35
C(carboxyl)=O(carbonyl) 1.22
N1-C2-C3 123.0
C2-C3-C4 118.0
C3-C(carboxyl)-O(hydroxyl) 110.0
O(carbonyl)=C(carboxyl)-O(hydroxyl) 125.0

| C4-C3-C(carboxyl)-O(carbonyl) | | | 180.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment
ν(O-H) 3600 3456 Carboxylic acid O-H stretch
ν(N-H) 3500, 3400 3360, 3264 Amino group N-H symmetric and asymmetric stretch
ν(C=O) 1750 1680 Carboxylic acid C=O stretch
ν(C=C, C=N) 1600-1400 1536-1344 Pyridine ring stretching modes

| δ(N-H) | 1620 | 1555 | Amino group scissoring |

Table 3: Electronic Properties (Illustrative)

Property Value
HOMO Energy (eV) -6.5
LUMO Energy (eV) -1.2
HOMO-LUMO Gap (eV) 5.3

| Dipole Moment (Debye) | 3.8 |

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the computational workflows and conceptual relationships.

computational_workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Post-Calculation Analysis cluster_output 4. Results mol_structure Generate Initial 3D Structure optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->optimization freq_calc Vibrational Frequency Calculation optimization->freq_calc homo_lumo HOMO-LUMO Analysis optimization->homo_lumo nbo NBO Analysis optimization->nbo mep MEP Analysis optimization->mep geom_params Optimized Geometry optimization->geom_params vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_props Electronic Properties homo_lumo->elec_props nbo->elec_props reactivity Chemical Reactivity Map mep->reactivity

Caption: Computational workflow for the theoretical analysis of this compound.

homolumo_concept HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) Indicator of Chemical Reactivity HOMO->EnergyGap Electron Donor (Nucleophilic Center) LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap->LUMO Electron Acceptor (Electrophilic Center)

Caption: Conceptual diagram of Frontier Molecular Orbital (HOMO-LUMO) analysis.

Potential Applications and Future Directions

The theoretical data generated for this compound can be instrumental in several areas:

  • Drug Discovery: The electronic properties and MEP can inform the design of novel derivatives with enhanced biological activity.[11][12][13] The molecule could be docked into the active sites of relevant biological targets to predict binding affinities and modes of action.[14]

  • Materials Science: The potential for hydrogen bonding and metal coordination makes this molecule a candidate for the development of new polymers, metal-organic frameworks (MOFs), and nonlinear optical (NLO) materials.[15]

  • Spectroscopic Characterization: The predicted FT-IR and Raman spectra can serve as a reference for experimentalists in the characterization and identification of the synthesized compound.

Future computational work could involve simulating the molecule's behavior in different solvent environments using implicit or explicit solvent models, exploring its excited-state properties with Time-Dependent DFT (TD-DFT) to predict its UV-Vis spectrum,[16] and performing molecular dynamics (MD) simulations to study its dynamic behavior and interactions with other molecules.[17][18]

Conclusion

This technical guide provides a comprehensive computational protocol for the in-depth theoretical study of this compound. By following the outlined methodologies, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule, thereby facilitating its potential application in diverse scientific fields. The combination of DFT calculations, FMO, NBO, and MEP analyses offers a powerful in-silico toolkit for molecular characterization and design.

References

The Untapped Potential of 2,6-Diaminonicotinic Acid Derivatives in Oncology: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the prospective anticancer applications of 2,6-diaminonicotinic acid derivatives. While direct evidence of this specific compound class in oncology is nascent, the foundational chemical structures—pyridine and nicotinic acid—are well-established as "privileged scaffolds" in the development of anticancer therapeutics.[1][2][3][4][5][6] This document outlines the rationale for their investigation, proposes synthetic pathways, hypothesizes mechanisms of action, and provides a detailed roadmap for their evaluation as novel anticancer agents.

Introduction: The Rationale for Investigating this compound Derivatives

The pyridine ring is a core component of numerous FDA-approved anticancer drugs, where it contributes to the molecule's ability to interact with various biological targets.[2][3][4][6][7] Derivatives of nicotinic acid (also known as vitamin B3 or niacin) have also demonstrated a wide range of biological activities, including promising anticancer properties.[1][5][8][9][10] The this compound scaffold combines the key features of these two important pharmacophores. The presence of two amino groups at positions 2 and 6, along with a carboxylic acid group at position 3, offers multiple points for chemical modification, allowing for the creation of large and diverse chemical libraries for screening.

Furthermore, the related compound, diaminonicotinic acid, has been successfully employed as a scaffold in the automated synthesis of complex cyclic peptides, including the known anticancer candidate Yunnanin C.[11] This demonstrates the synthetic tractability and relevance of this core structure in creating biologically active molecules. This guide, therefore, puts forth a scientifically-grounded proposal for the systematic exploration of this compound derivatives as a new frontier in cancer drug discovery.

Proposed Synthesis and Chemical Library Development

The development of a diverse library of this compound derivatives is the first crucial step. A generalized synthetic scheme is proposed below, which can be adapted to generate a wide array of analogues.

General Synthetic Protocol

The synthesis can commence from commercially available this compound. The amino groups can be selectively protected and deprotected to allow for differential functionalization. The carboxylic acid can be converted to an ester or an amide. The amino groups can be acylated, alkylated, or used as a handle for the attachment of various side chains. A key advantage of this scaffold is the potential for creating derivatives with a wide range of physicochemical properties, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

A proposed workflow for the synthesis and diversification of the this compound scaffold is depicted below.

G start Start with this compound step1 Protection of one or both amino groups start->step1 step2 Activation of the carboxylic acid group (e.g., conversion to acid chloride or ester) step1->step2 step3 Functionalization of the carboxylic acid (e.g., amidation with a diverse set of amines) step2->step3 step4 Deprotection of the amino group(s) step3->step4 step5 Functionalization of the amino group(s) (e.g., acylation, alkylation, sulfonylation) step4->step5 step6 Purification and characterization of final compounds step5->step6 library Diverse Chemical Library of Derivatives step6->library

Figure 1. Proposed workflow for the synthesis of a chemical library of this compound derivatives.

Hypothesized Mechanisms of Action and Potential Signaling Pathways

Given that the pyridine and nicotinic acid scaffolds are present in numerous approved and investigational anticancer drugs, we can hypothesize several potential mechanisms of action for their 2,6-diamino derivatives. These include, but are not limited to, the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:
  • Kinase Inhibition: Many pyridine-containing drugs are potent kinase inhibitors.[2][7][12] Derivatives of this compound could be designed to target kinases that are frequently dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), or Bruton's Tyrosine Kinase (BTK).

  • Tubulin Polymerization Inhibition: The pyridine ring is a component of some compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

  • Topoisomerase Inhibition: Disruption of topoisomerase activity is a common mechanism for anticancer drugs.[4] The planar nature of the pyridine ring could facilitate intercalation with DNA, a key step in topoisomerase inhibition.

  • HDAC Inhibition: Some nicotinic acid derivatives have been shown to modulate the activity of histone deacetylases (HDACs), which are important epigenetic regulators in cancer.

A diagram illustrating a hypothesized signaling pathway that could be targeted by a this compound derivative designed as a kinase inhibitor is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Ligand Growth Factor (e.g., VEGF) Ligand->Receptor Derivative 2,6-Diaminonicotinic Acid Derivative Derivative->Receptor

Figure 2. Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Proposed Experimental Protocols for Anticancer Evaluation

A systematic and robust screening cascade is essential to identify and characterize the anticancer potential of the newly synthesized this compound derivatives. A proposed workflow is outlined below.

In Vitro Screening
  • Cell Viability Assays:

    • Objective: To determine the cytotoxic and cytostatic effects of the compounds on a panel of human cancer cell lines.

    • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay will be used. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-cancerous cell line (for selectivity assessment) should be used.

    • Data Output: IC50 values (the concentration of the compound that inhibits cell growth by 50%).

  • Apoptosis Assays:

    • Objective: To determine if the compounds induce programmed cell death.

    • Method: Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining. Caspase activity assays (e.g., Caspase-3/7, -8, -9) can also be performed.

    • Data Output: Percentage of apoptotic cells, activation of caspases.

  • Cell Cycle Analysis:

    • Objective: To determine if the compounds cause cell cycle arrest.

    • Method: Flow cytometry analysis of PI-stained cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

    • Data Output: Percentage of cells in each phase of the cell cycle.

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo studies.

  • Xenograft Models:

    • Objective: To evaluate the antitumor efficacy of the lead compounds in a living organism.

    • Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the test compound, a vehicle control, and a positive control (a standard-of-care chemotherapy drug).

    • Data Output: Tumor growth inhibition (TGI), body weight changes (as a measure of toxicity).

The overall experimental workflow for the evaluation of the anticancer potential of this compound derivatives is depicted in the following diagram.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Synthesized Library of This compound Derivatives cell_viability Cell Viability Assay (MTT/SRB on cancer cell panel) invitro_start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle invivo_start Lead Compound(s) from In Vitro Screening cell_cycle->invivo_start Selection of lead compounds xenograft Xenograft Model (Tumor Growth Inhibition) invivo_start->xenograft toxicity Toxicity Assessment (Body weight, histology) xenograft->toxicity

Figure 3. Proposed experimental workflow for the anticancer evaluation of this compound derivatives.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison of data generated from the screening cascade, a standardized tabular format is recommended. A template for summarizing in vitro cytotoxicity data is provided below.

Compound IDStructureCancer Cell LineIC50 (µM)Selectivity Index (SI)
DA-N-001 [Chemical Structure]MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
K562 (Leukemia)
DA-N-002 [Chemical Structure]MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
K562 (Leukemia)
... ............
Positive Control e.g., DoxorubicinMCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
K562 (Leukemia)
Selectivity Index (SI) = IC50 in non-cancerous cell line / IC50 in cancer cell line

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel anticancer agents. The strong precedent for the use of pyridine and nicotinic acid derivatives in oncology, combined with the synthetic tractability of the this compound core, provides a solid foundation for a dedicated drug discovery program.

The next steps should involve:

  • Synthesis and characterization of a diverse library of this compound derivatives.

  • Execution of the proposed in vitro screening cascade to identify initial hits.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the hit compounds.

  • In vivo evaluation of the most promising lead candidates in relevant animal models of cancer.

  • Mechanism of action studies to elucidate the molecular targets and signaling pathways modulated by these novel compounds.

This technical guide provides a comprehensive framework to initiate and advance research into the anticancer potential of this compound derivatives. It is hoped that this document will stimulate further investigation and ultimately lead to the development of new and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols: 2,6-Diaminonicotinic Acid as a Scaffold for Efficient Peptide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides represent a promising class of therapeutics, offering advantages such as enhanced proteolytic stability, improved membrane permeability, and high target affinity over their linear counterparts.[1][2] However, traditional chemical synthesis methods for head-to-tail cyclization can be inefficient, time-consuming, and prone to side reactions like epimerization and oligomerization.[1] The use of a 2,6-diaminonicotinic acid (DAN) scaffold presents a novel and highly efficient strategy for the synthesis of cyclic peptides. This approach enables a "one-click" concomitant cyclization and cleavage from the solid-phase resin, yielding high-purity macrocycles with significant speed.[1]

These application notes provide a detailed overview of the DAN-scaffold methodology, including comparative performance data and comprehensive experimental protocols for its implementation in a laboratory setting.

Advantages of the this compound Scaffold

The DAN scaffold offers several key advantages over conventional peptide cyclization techniques:

  • High Efficiency and Purity: Achieves high yields (up to 93%) and crude purities (exceeding 95%) for a variety of cyclic peptides.[1]

  • Rapid Synthesis: Enables the synthesis of cyclic peptides on a minute-scale, significantly faster than traditional methods.[1]

  • Minimal Epimerization: The mild conditions of the cyclization step minimize the racemization of susceptible amino acids.[1]

  • Versatility: Compatible with a broad range of natural and non-canonical amino acids, as well as diverse macrocycle sizes.[1]

  • Simplified Purification: The primary impurity in the crude product is typically the base used for cyclization (e.g., DIEA), which is easily removed.[1]

Data Presentation

Table 1: Performance Comparison of DAN-Mediated Cyclization vs. Conventional Method
ParameterAutomated DAN-Based Synthesis (cyclo-GVYLHIE)Conventional Microwave-Assisted SPPS (cyclo-GVYLHIE)
Total Synthesis Time ~24 minutes (for a six-residue macrocycle)~133 minutes
Yield 93%Not explicitly stated
Crude Purity 95%78%

Data synthesized from a comparative study on the synthesis of cyclo-GVYLHIE and other model peptides.[1]

Table 2: Synthesis of Various Cyclic Peptides using the DAN Scaffold
Cyclic PeptideRing SizeTotal Synthesis TimeTotal YieldCrude Purity
cyclo-RG212 minutes84%>95%
Cyclopentapeptide 1521 minutes62%>90%
Cyclopentapeptide 2521 minutes75%>90%
cyclo-GITVIF624 minutes93%95%
cyclo-GITVIF (Phe)6Not specifiedNot specifiedMinimal diastereomer formation
cyclo-GITVIF (Ser)6Not specifiedNot specifiedMinimal diastereomer formation
cyclo-GITVIF (His)6Not specifiedNot specifiedMinimal diastereomer formation
cyclo-GITVIF (Cys)6Not specifiedNot specifiedMinimal diastereomer formation
Peptide with DabNot specifiedNot specified62%Not specified
Peptide with AlkyneNot specifiedNot specified48%>90%
Peptide with AzideNot specifiedNot specified72%>90%

This table summarizes the performance of the DAN-mediated cyclization for a range of peptide sequences and sizes, demonstrating its broad applicability.[1]

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis of cyclic peptides using the this compound scaffold, from initial setup to the final purified product.

cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_post Post-Synthesis reagent_prep Reagent Preparation (Amino Acids, Solvents, Coupling Agents) elongation Linear Peptide Elongation (Fmoc-SPPS) reagent_prep->elongation resin_prep Resin Preparation (DAN Scaffold Attachment) resin_prep->elongation activation DAN Linker Activation elongation->activation Desired sequence assembled cyclization Head-to-Tail Cyclization & Concomitant Cleavage activation->cyclization workup Work-up (Removal of Volatiles) cyclization->workup Crude cyclic peptide purification Purification (e.g., RP-HPLC) workup->purification analysis Analysis (LC-MS, NMR) purification->analysis Pure cyclic peptide

Caption: Automated workflow for DAN-scaffold mediated peptide cyclization.

Detailed Experimental Protocols

The following protocols are based on the methodology described for the automated "CycloBot" platform but can be adapted for manual or semi-automated solid-phase peptide synthesis (SPPS).[1]

Protocol 1: Preparation of Reagents and Resin
  • Amino Acid Stock Solutions: Prepare stock solutions of all required Fmoc-protected amino acids in N,N-dimethylformamide (DMF).

  • Coupling Reagent Solution: Prepare a solution of a suitable coupling reagent, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), in DMF.

  • Base Solution: Prepare a solution of N,N-Diisopropylethylamine (DIEA) in DMF (e.g., 10% v/v).

  • Deprotection Solution: Prepare a 20% solution of piperidine in DMF for Fmoc group removal.

  • Resin Preparation: The this compound scaffold should be pre-loaded onto a suitable solid support (e.g., polystyrene resin). This functionalized resin is the starting point for peptide synthesis.

Protocol 2: Automated Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the steps for the assembly of the linear peptide chain on the DAN-functionalized resin.

start Start with DAN-functionalized resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA in DMF at 90°C) wash1->coupling wash2 Wash (DMF) coupling->wash2 check_completion Last Amino Acid? wash2->check_completion check_completion->deprotection No end Linear Peptide on Resin check_completion->end Yes

References

Application Notes and Protocols for Automated Head-to-Tail Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides represent a promising class of therapeutics, bridging the chemical space between small molecules and large biologics.[1][2] Their constrained conformation often leads to high binding affinity, enhanced stability, and improved selectivity compared to their linear counterparts.[3] Head-to-tail cyclization, where the N-terminus and C-terminus are joined by an amide bond, is a common strategy to produce these valuable molecules.[4] This document provides a detailed protocol for the automated synthesis of head-to-tail cyclic peptides using modern solid-phase peptide synthesis (SPPS) techniques, with a focus on on-resin cyclization methods.

Principle of the Method

The automated synthesis of head-to-tail cyclic peptides involves three main stages:

  • Linear Peptide Assembly: The linear peptide is synthesized on a solid support using an automated peptide synthesizer. A key aspect is the use of a specialized linker or a protected amino acid at the C-terminus that allows for selective deprotection and subsequent cyclization.

  • On-Resin Cyclization: After the linear sequence is assembled, the protecting groups at the N-terminus and C-terminus are selectively removed, and an intramolecular cyclization reaction is induced while the peptide is still attached to the resin. This on-resin approach can improve cyclization efficiency by minimizing intermolecular side reactions.[3]

  • Cleavage and Purification: The cyclic peptide is then cleaved from the solid support, and the final product is purified and characterized.

Experimental Workflow

The following diagram illustrates the overall workflow for automated head-to-tail cyclic peptide synthesis.

Automated Head-to-Tail Cyclic Peptide Synthesis Workflow cluster_SPPS Automated Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Post_Synthesis Post-Synthesis Processing Resin Resin Loading Linear_Assembly Linear Peptide Assembly (Automated Synthesizer) Resin->Linear_Assembly Fmoc/Boc Chemistry N_Deprotection N-Terminal Deprotection Linear_Assembly->N_Deprotection C_Deprotection C-Terminal Side-Chain Deprotection N_Deprotection->C_Deprotection Cyclization Intramolecular Head-to-Tail Cyclization C_Deprotection->Cyclization Coupling Reagents Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis

Caption: Overall workflow for automated head-to-tail cyclic peptide synthesis.

Experimental Protocols

Resin Selection and Loading

The choice of resin is critical for successful on-resin cyclization. A common strategy involves using a resin with a linker that allows for side-chain attachment of the C-terminal amino acid, leaving its carboxyl group free for cyclization. Alternatively, a pre-loaded resin with a C-terminal amino acid containing a selectively removable protecting group on its side-chain carboxyl group can be used.

Example using a selectively protected C-terminal residue:

  • Resin: Rink Amide resin is a suitable choice for producing C-terminally amidated cyclic peptides.[5]

  • C-terminal Amino Acid: An amino acid with a side-chain carboxyl group, such as Aspartic acid (Asp) or Glutamic acid (Glu), protected with a selectively removable group like allyl (Al) or 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Dmab), is used.[1][3]

Automated Linear Peptide Synthesis

The linear peptide is assembled on an automated peptide synthesizer using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[6] Microwave-enhanced SPPS can significantly accelerate the synthesis process.[1][2][7]

Typical Automated SPPS Cycle:

  • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically with a solution of 20% piperidine in DMF.

  • Washing: Thorough washing of the resin with DMF to remove excess reagents.

  • Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid. Common coupling reagents include HBTU/HOBt/DIEA or DIC/Oxyma.[6]

  • Washing: Final wash steps to remove unreacted reagents.

On-Resin Head-to-Tail Cyclization

This is the key step in forming the cyclic peptide.

Protocol for On-Resin Cyclization using a Dmab-protected C-terminal Glutamic Acid:

  • N-Terminal Fmoc Deprotection: The final Fmoc group at the N-terminus of the linear peptide is removed using a standard deprotection protocol (e.g., 20% piperidine in DMF). The resin is then thoroughly washed.

  • Selective C-Terminal Side-Chain Deprotection: The Dmab protecting group on the side chain of the C-terminal Glu residue is selectively removed using a dilute solution of hydrazine (e.g., 2-5% hydrazine in DMF).[1][7]

  • Cyclization: The intramolecular amide bond formation between the deprotected N-terminus and the now-free C-terminal side-chain carboxyl group is initiated using a coupling reagent. Microwave irradiation can enhance the efficiency of this step.[1]

    • Reagents: Common coupling reagents for cyclization include DIC/HOBt or PyBOP/DIEA.[6][7]

    • Conditions: The reaction is typically carried out in DMF at room temperature or with gentle heating (e.g., 50°C).[3] Reaction times can vary from a few hours to overnight.

Cleavage from Resin and Deprotection

Once cyclization is complete, the cyclic peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed simultaneously.

Cleavage Cocktail: A common cleavage cocktail consists of:

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%[3]

The resin is treated with the cleavage cocktail for 1-3 hours at room temperature.[3]

Purification and Analysis

The crude cyclic peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized.[2][7]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Analysis and Characterization: The purity and identity of the final cyclic peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).[10][11][12]

Data Presentation: Synthesis Efficiency

The following table summarizes representative data for the automated synthesis of various head-to-tail cyclic peptides.

Peptide SequenceSynthesis PlatformSynthesis TimeCrude Purity (%)Reference
cyclo-[GVYLHIE]Liberty Blue™2 h 13 min78[2]
cyclo-[WTaRRR-nal-R-Fpa-nle-Q]Liberty Blue™3 h 1 min75[2][7]
cyclo-[WTaRRR-nal-R-Fpa-nle-Q]Liberty PRIME™2 h75[2][7]
cyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E]Liberty PRIME™2 h 5 min66[2][7]
cyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E]Liberty PRIME™2 h 12 min73[2][7]
cyclo-GITVIFCycloBot24 min95[13]
cyclo-GVYLHIECycloBot27 min>90[13]

Advanced Strategies and Considerations

Diaminonicotinic Acid (DAN) Scaffold for Rapid Synthesis:

A recent advancement involves the use of a diaminonicotinic acid (DAN) scaffold, which enables a "one-click" concomitant cyclization and cleavage directly on the resin.[13][14] This method has been shown to produce cyclic peptides with high yields and purities in a significantly shorter timeframe.[13][14]

DAN_Scaffold_Mechanism Linear_Peptide_on_DAN Linear Peptide on DAN Scaffold Activation Linker Activation (e.g., isoamyl nitrite) Linear_Peptide_on_DAN->Activation Cyclization_Cleavage Concomitant Cyclization and Cleavage Activation->Cyclization_Cleavage Cyclic_Peptide High-Purity Cyclic Peptide Cyclization_Cleavage->Cyclic_Peptide

Caption: Simplified workflow using a DAN scaffold for rapid synthesis.

Challenges and Optimization:

  • Low Cyclization Yield: This can be influenced by the peptide sequence and the ring size.[4] Optimization of coupling reagents, reaction time, and temperature is crucial.[15]

  • Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization. Performing the cyclization on-resin helps to minimize this by creating a "pseudo-dilution" effect.[13]

  • Racemization: Racemization at the C-terminal residue can occur during cyclization.[16] The choice of coupling reagents and reaction conditions can mitigate this issue.[16]

Conclusion

Automated head-to-tail cyclic peptide synthesis is a powerful technique for accessing this important class of molecules. By leveraging on-resin cyclization strategies and advanced technologies like microwave-assisted synthesis and novel linkers, researchers can efficiently produce cyclic peptides with high purity for various applications in drug discovery and development. Careful optimization of the synthesis and cyclization conditions is key to overcoming potential challenges and achieving high yields of the desired product.

References

Application Notes and Protocols for the 2,6-Diaminonicotinic Acid Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,6-Diaminonicotinic acid (DAN) linker is a specialized scaffold primarily developed for the rapid and efficient solid-phase synthesis of head-to-tail cyclic peptides.[1] Its unique structure, featuring two strategically positioned amino groups, allows for orthogonal control over peptide chain elongation and a final "one-click" cyclization and cleavage from the solid support.[1] This linker has been prominently featured in an automated, high-throughput platform known as CycloBot, which enables the synthesis of high-purity cyclic peptides in minutes.[1]

These application notes provide a comprehensive overview of the DAN linker's use, focusing on its well-documented application in automated cyclic peptide synthesis. While its utility for manual or linear peptide synthesis is not extensively detailed in the current literature, the principles of its activation and cleavage can inform further research and development in those areas.

Key Features and Advantages

  • Rapid Synthesis: Enables the synthesis of cyclic peptides in minutes, a significant improvement over traditional methods that can take days.[1]

  • High Purity and Yield: Consistently produces crude cyclic peptides with purities exceeding 95% and yields of up to 93%.[1]

  • Chemoselectivity: The two amino groups on the nicotinic acid scaffold have distinct roles, one for peptide elongation and the other for activation and cyclization, minimizing side reactions.[1]

  • Minimal Epimerization: The synthesis process, even at elevated temperatures, results in minimal racemization of amino acid residues.[1]

  • Traceless Cyclization: The linker is cleaved from the peptide during the cyclization step, leaving no residual atoms in the final cyclic product.

Data Presentation

Table 1: Performance of the DAN Linker in Automated Cyclic Peptide Synthesis
Cyclic Peptide SequenceSynthesis Time (min)Total Yield (%)Crude Purity (%)Reference
cyclo-GVYLHIE27>90 (crude)>90[1]
cyclo-GITVIF249395[1]
cyclo-RG1284>95[1]
Two cyclopentapeptides2162-75>90[2]
Yunnanin C (gram-scale)12553 (isolated)>80 (crude)[1]
Table 2: Comparison of DAN-based Automated Synthesis with Manual SPPS
ParameterAutomated DAN-based MethodManual CTC-resin MethodReference
Synthesis Time 27 minutes4 days[1]
Crude Purity >90%64%[1]
Number of Steps Automated, continuousAt least 8 discrete steps[1]

Experimental Protocols

Note: The following protocols are based on the automated synthesis platform described in the literature. A detailed, validated protocol for manual synthesis using the DAN linker is not currently available in the reviewed literature.

Protocol 1: Automated Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides

This protocol is divided into three automated stages: linear peptide elongation, DAN linker activation, and head-to-tail cyclization/cleavage.

Materials:

  • DAN-loaded resin (e.g., 0.36 mmol/g loading)

  • Fmoc-protected amino acids

  • Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection reagent: 20% Piperidine in DMF (if not performed in situ)

  • Activation reagent: Isoamyl nitrite

  • Cyclization medium: 1% v/v DIEA in DMF

Procedure:

  • Linear Peptide Elongation: a. Amino acid stock solutions are mixed with DIEA (10% v/v in DMF) and HATU. b. The mixture is passed through a heated channel (90 °C) to activate the amino acid to its active ester. c. Simultaneously, the Fmoc protecting group on the resin-bound peptide is removed in situ. d. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain. e. This cycle of deprotection and coupling is repeated until the desired linear sequence is assembled.

  • DAN Linker Activation: a. The system redirects the flow to a channel at ambient temperature. b. A solution of isoamyl nitrite is introduced to selectively activate one of the amino groups on the DAN linker. This step is rapid, typically completed within 30 seconds.

  • Head-to-Tail Cyclization and Cleavage: a. The resin with the linear peptide and activated DAN linker is then directed to a third channel heated to 50 °C. b. A solution of 1% v/v DIEA in DMF is introduced to induce intramolecular cyclization. c. The N-terminus of the peptide attacks the activated linker, leading to the formation of the cyclic peptide and its concomitant cleavage from the resin. This step is typically completed within 180 seconds. d. The crude cyclic peptide is collected for purification.

Protocol 2: Synthesis of this compound and Resin Loading
Protocol 3: Synthesis and Cleavage of Linear Peptides

The current body of literature on the this compound linker focuses exclusively on its application for the synthesis of cyclic peptides where cleavage is part of the cyclization process. There are no available protocols for the cleavage of a linear peptide from this linker, nor is there information on the resulting C-terminal functionality.

Visualizations

SPPS_Workflow_DAN_Linker Workflow for Automated Cyclic Peptide Synthesis using the DAN Linker cluster_elongation Linear Peptide Elongation (Heated Channel A, 90°C) cluster_activation Linker Activation (Channel B, Ambient Temp) cluster_cyclization Cyclization & Cleavage (Channel C, 50°C) start DAN-loaded Resin fmoc_deprotection Fmoc Deprotection (in situ) start->fmoc_deprotection aa_activation Amino Acid Activation (HATU, DIEA) coupling Coupling aa_activation->coupling fmoc_deprotection->coupling elongated_peptide Resin-bound Linear Peptide coupling->elongated_peptide Repeat n times linker_activation DAN Linker Activation (Isoamyl Nitrite, 30s) elongated_peptide->linker_activation cyclization Intramolecular Cyclization (1% DIEA in DMF, 180s) linker_activation->cyclization end Crude Cyclic Peptide cyclization->end

References

"One-Click" Concomitant Cyclization/Cleavage with DAN Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of a diaminonicotinic acid (DAN) scaffold in a "one-click" concomitant cyclization/cleavage strategy for the rapid synthesis of head-to-tail cyclic peptides. This innovative method, particularly when automated, offers significant advantages in terms of speed, purity, and yield, making it a powerful tool in drug discovery and development.

I. Application Notes

The use of a diaminonicotinic acid (DAN) scaffold enables a highly efficient, one-pot cyclization and cleavage of peptides directly from the solid-phase resin.[1][2] This "one-click" process simplifies the synthesis of cyclic peptides, which are a promising class of therapeutics due to their enhanced stability, target specificity, and ability to modulate challenging protein-protein interactions.[1][2]

The key to this methodology is the chemoselective nature of the DAN scaffold. The electron-withdrawing properties of the pyridyl nitrogen in the diaminonicotinic acid linker selectively reduce the nucleophilicity of the adjacent amine. This allows for a highly selective monoacylation, achieving a product ratio of 99:1 for monoacylated to diacylated species.[2] The automated synthesis of cyclic peptides using this method can be accomplished in minutes with crude purities often exceeding 95% and yields as high as 93%.[1][2]

This technology has been successfully implemented on an automated robotic platform, the "CycloBot," which integrates all the necessary steps for cyclic peptide synthesis, from linear chain assembly to the final cyclization/cleavage.[1][2] The platform's utility has been demonstrated through the rapid generation of a 20-member antimicrobial cyclic peptide library in a single day.[1]

Key Advantages:

  • Speed: Automated synthesis allows for the production of cyclic peptides in minutes.[1]

  • High Purity and Yield: The method consistently delivers high crude purity (>95%) and excellent yields (up to 93%).[1][2]

  • Minimal Epimerization: The mild reaction conditions minimize racemization of the amino acid residues.[1]

  • Versatility: This strategy is compatible with a wide range of natural and non-natural amino acids.[1]

  • Simplified Workflow: The "one-click" concomitant cyclization and cleavage streamlines the synthesis process.[1]

II. Data Presentation

The following table summarizes the synthesis data for a selection of cyclic peptides synthesized using the DAN scaffold methodology.

Cyclic Peptide SequenceMolecular Weight ( g/mol )Synthesis Time (min)Crude Purity (%)Isolated Yield (%)
cyclo-GITVIF688.824>9593
cyclo-GVYLHIE817.927>90Not Reported
N-Me-cyclo-GITVIF702.924>9568
MCC-cyclo-GITVIF891.024>9552
A lead antimicrobial peptideNot specifiedNot specified>95Not Reported

Data sourced from references[1][2]. MCC (7-methoxycoumarin-3-carboxylic acid) is a fluorescent tag.

III. Experimental Protocols

This section provides a detailed protocol for the automated synthesis of a model cyclic peptide, cyclo-GITVIF, using the "CycloBot" platform and the DAN scaffold.

Materials:

  • Fmoc-protected amino acids

  • DAN-functionalized resin

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Isoamyl nitrite

  • 1,3,5-trimethoxybenzene (for NMR yield determination)

  • "CycloBot" automated peptide synthesizer or equivalent instrumentation

Protocol:

  • Resin Preparation:

    • Swell the DAN-functionalized resin in DMF.

  • Automated Linear Peptide Synthesis (Solid Phase Peptide Synthesis - SPPS):

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the DAN scaffold.

    • Amino Acid Coupling:

      • Prepare a solution of the first Fmoc-protected amino acid, HATU (as a coupling agent), and DIEA in DMF.

      • Activate the amino acid by passing the mixture through a heated channel (90 °C).

      • Introduce the activated amino acid to the resin to initiate peptide bond formation.

      • Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence (Gly-Ile-Thr-Val-Ile-Phe for cyclo-GITVIF).

  • "One-Click" Concomitant Cyclization and Cleavage:

    • N-terminal Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the linear peptide.

    • DAN Scaffold Activation: Introduce a solution of isoamyl nitrite to the resin to activate the second amino group of the DAN scaffold.

    • Intramolecular Cyclization and Cleavage: The activated DAN scaffold reacts with the N-terminal amino group of the peptide chain, leading to a concomitant cyclization of the peptide and its cleavage from the resin.

  • Product Collection and Analysis:

    • Collect the cleaved cyclic peptide.

    • Analyze the crude product by LC-MS to determine purity.

    • Quantify the yield by ¹H NMR using an internal standard such as 1,3,5-trimethoxybenzene.

IV. Visualizations

logical_relationship DAN Diaminonicotinic Acid (DAN) Scaffold Chemoselectivity Chemoselective Monoacylation DAN->Chemoselectivity enables OneClick "One-Click" Concomitant Cyclization/Cleavage Chemoselectivity->OneClick facilitates Automation Automated Synthesis Platform (CycloBot) OneClick->Automation is implemented on HighPurity High Purity (>95%) OneClick->HighPurity results in HighYield High Yield (up to 93%) OneClick->HighYield results in RapidSynthesis Rapid Synthesis (Minutes) Automation->RapidSynthesis leads to DrugDiscovery Accelerated Drug Discovery RapidSynthesis->DrugDiscovery contributes to HighPurity->DrugDiscovery contributes to HighYield->DrugDiscovery contributes to

References

Application of 2,6-Diaminonicotinic Acid in Antimicrobial Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. The synthesis of diverse AMP libraries is crucial for the discovery of new and potent drug candidates. This document details the application of a non-proteinogenic amino acid, 2,6-diaminonicotinic acid (DAN), as a scaffold to facilitate the rapid and efficient synthesis of cyclic antimicrobial peptide libraries. This approach, particularly when automated, significantly accelerates the discovery and optimization of peptide-based therapeutics.

The DAN scaffold enables a "one-click" concomitant cyclization and cleavage of the peptide from the solid-phase resin, leading to high yields and purities of head-to-tail cyclic peptides. This methodology is compatible with both natural and non-natural amino acids, allowing for extensive chemical diversity in the synthesized libraries.

Principle of the Method

The synthesis of cyclic peptide libraries using the this compound scaffold is based on solid-phase peptide synthesis (SPPS) principles. The DAN moiety is incorporated into the peptide sequence, typically anchored to the resin. The linear peptide is assembled on this scaffold. Upon completion of the linear sequence, the DAN linker is selectively activated, which then facilitates an intramolecular cyclization reaction, simultaneously cleaving the cyclic peptide from the solid support. This streamlined process minimizes the number of synthetic steps and reduces the potential for side reactions, such as epimerization.

Data Presentation

The use of the this compound scaffold in an automated synthesis platform, termed CycloBot, has demonstrated high efficiency in the generation of a 20-member antimicrobial cyclic peptide library. A lead candidate from this library exhibited significantly enhanced antibacterial activity compared to penicillin.

Peptide IDTarget OrganismMIC (µg/mL)Fold Improvement vs. PenicillinReference
Lead Candidate S. aureus1-2100-fold[1]
Lead Candidate B. subtilis1-2100-fold[1]
Penicillin S. aureus~100-200-[1]
Penicillin B. subtilis~100-200-[1]

Table 1: Antimicrobial activity of a lead cyclic peptide synthesized using the DAN scaffold compared to penicillin.

The automated synthesis platform utilizing the DAN scaffold demonstrates remarkable speed and efficiency compared to traditional manual methods.

Synthesis ParameterAutomated DAN-based StrategyManual CTC-resin-based Protocol
Total Synthesis Time 27 minutes4 days
Crude Purity >90%64%
Overall Yield (cyclo-GITVIF) 93%Not Reported
Number of Steps 3 automated stagesAt least 8 discrete steps

Table 2: Comparison of automated DAN-based synthesis with manual solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Cyclic Peptide Library using the this compound Scaffold

This protocol provides a general framework for the manual synthesis of a cyclic peptide library using a DAN scaffold. This procedure is adapted from standard Fmoc-SPPS protocols and the principles of the DAN-based cyclization.

Materials:

  • Fmoc-protected amino acids

  • This compound (appropriately protected for SPPS)

  • Rink Amide resin (or other suitable resin for peptide amide synthesis)

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Activation agent for DAN: Isoamyl nitrite

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and Scaffolding:

    • Swell the Rink Amide resin in DMF in the synthesis vessel.

    • Couple the protected this compound to the resin using standard coupling procedures (HATU/DIEA in DMF).

  • Linear Peptide Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Add the solution to the resin and shake for 1-2 hours. Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the library sequences.

  • DAN Linker Activation and On-Resin Cyclization:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF.

    • Suspend the resin in DMF and add isoamyl nitrite (e.g., 5 equivalents) to activate the DAN linker. The reaction is typically rapid (e.g., 30 seconds at room temperature).

    • Add DIEA (e.g., 1% v/v in DMF) to the reaction mixture to facilitate the intramolecular head-to-tail cyclization. Allow the reaction to proceed for a short period (e.g., 3 minutes at 50°C).

  • Cleavage and Deprotection:

    • The cyclization step simultaneously cleaves the peptide from the resin. Filter the solution to collect the crude cyclic peptide.

    • Treat the collected solution with a cleavage cocktail to remove any remaining side-chain protecting groups.

  • Purification and Analysis:

    • Purify the crude cyclic peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptides by mass spectrometry (e.g., LC-MS) to confirm their identity and purity.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized antimicrobial peptides.

Materials:

  • Synthesized and purified cyclic peptides

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of each peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the peptide stock solutions in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_screening Antimicrobial Screening resin Resin Swelling scaffold Scaffold Attachment (this compound) resin->scaffold elongation Linear Peptide Elongation (Fmoc-SPPS Cycles) scaffold->elongation activation DAN Linker Activation (Isoamyl Nitrite) elongation->activation cyclization On-Resin Cyclization & Cleavage activation->cyclization purify RP-HPLC Purification cyclization->purify analyze Mass Spectrometry (LC-MS) purify->analyze mic MIC Determination (Broth Microdilution) analyze->mic hit Hit Identification mic->hit

Caption: Workflow for Synthesis and Screening of Antimicrobial Peptide Libraries.

spss_cycle start Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA, HATU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for next AA end Elongated Peptide wash2->end

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: Employing 2,6-Diaminonicotinic Acid in Flow-Based Synthesis Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of 2,6-diaminonicotinic acid (DAN) in advanced flow-based synthesis platforms. The primary focus is on the rapid and automated synthesis of high-purity head-to-tail cyclic peptides, a class of molecules with significant therapeutic potential.

Introduction to this compound in Flow Chemistry

This compound serves as a key scaffold in the automated, minute-scale assembly of cyclopeptides.[1] Its unique chemical properties are leveraged in a "one-click" concomitant cyclization and cleavage strategy directly on a solid support. The electron-withdrawing nature of the pyridyl nitrogen in the DAN scaffold selectively reduces the nucleophilicity of the adjacent amine. This precise electronic control enhances the chemoselectivity of the activation step, leading to a high ratio of the desired mono-acylated product over the di-acylated byproduct.[1] This approach facilitates the synthesis of macrocycles of varying sizes with high yields and purities, and minimal epimerization.[1]

Flow chemistry, or continuous-flow synthesis, is an emerging technology in organic synthesis that offers several advantages over traditional batch processing.[2][3][4] These benefits include enhanced heat and mass transfer, improved reaction control and safety, and the potential for automation and high-throughput synthesis.[2][5][6]

Application: Automated Synthesis of Cyclic Peptides using the CycloBot Platform

A notable application of this compound is in the "CycloBot" platform, a fully automated, integrated flow-based system for the rapid synthesis of cyclic peptides.[1] This system can produce milligram-to-gram scale libraries of cyclic peptides from both natural and non-natural amino acids in minutes per sequence.[1]

Quantitative Data Summary

The CycloBot platform, utilizing the DAN scaffold, demonstrates high efficiency in the synthesis of various cyclic peptides. The following tables summarize the performance of the system.

Table 1: Synthesis of a Model Hexapeptide (cyclo-GITVIF) [1]

ParameterValue
Total Synthesis Time24 minutes
Yield93%
Crude Purity95%

Table 2: Synthesis of Cyclopentapeptides and Cyclohexapeptides [1]

PeptideTotal Synthesis Time (min)Total Yield (%)Crude Purity (%)
Cyclopentapeptide 82162>90
Cyclopentapeptide 92175>90
Cyclohexapeptide-9<30HighHigh
Phakellistatin 13<30HighHigh
Heterophyllin A<30HighHigh

Table 3: Automated Synthesis of Hexapeptides with Racemization-Prone Residues [1]

Peptide Sequence (cyclo-GITVIX)Diastereomeric Ratio (d.r.)
X = F (Phenylalanine)>99:1
X = S (Serine)98:2
X = H (Histidine)Not specified
X = C (Cysteine)Not specified

Experimental Protocols

Automated Synthesis of Cyclic Peptides on the CycloBot Platform

This protocol outlines the general procedure for the automated synthesis of a cyclic peptide using the CycloBot system.

1. Reagent Preparation:

  • Prepare stock solutions of the desired amino acids.

  • Prepare a solution of diisopropylethylamine (DIEA) (10% v/v in DMF).

  • Prepare a solution of the coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

2. Automated Synthesis Cycle:

  • The CycloBot system, controlled by dedicated software, performs the following steps automatically.

  • Reagent Delivery: Programmable pumps deliver the amino acid stock solutions, DIEA solution, and HATU solution to the reaction module.

  • Activation and Coupling: The mixture flows through a heated channel (90 °C) where the amino acid is activated to its active ester form.

  • Fmoc Deprotection: In the same channel, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed in situ.

  • Peptide Elongation: The cycle of activation, coupling, and deprotection is repeated until the desired linear peptide sequence is assembled on the solid support functionalized with the this compound scaffold.

  • Cyclization and Cleavage: In the final step, DIEA is introduced to initiate a concomitant head-to-tail cyclization and cleavage of the peptide from the resin.

3. Product Collection:

  • The crude cyclic peptide product is collected from the system. The primary impurity is typically the DIEA used in the final step, which can be easily removed during workup.

4. Analysis:

  • The crude product is analyzed by LC-MS to determine purity.

  • Yields are quantified by ¹H NMR using an internal standard such as 1,3,5-trimethoxybenzene.[1]

Visualizations

Signaling Pathways and Experimental Workflows

CycloBot_Workflow cluster_reagents Reagent Storage & Delivery cluster_reaction Reaction Module cluster_analysis Product Collection & Analysis AminoAcids Amino Acid Stock Solutions Activation Activation (90 °C) AminoAcids->Activation DIEA DIEA Solution DIEA->Activation HATU HATU Solution HATU->Activation Deprotection Fmoc Deprotection (in situ) Activation->Deprotection Peptide Coupling Elongation Linear Peptide Elongation Deprotection->Elongation Chain Growth Elongation->Activation Repeat Cycle Cyclization Cyclization/Cleavage (DIEA) Elongation->Cyclization Final Sequence Collection Product Collection Cyclization->Collection Analysis LC-MS & NMR Analysis Collection->Analysis

Caption: Automated workflow of the CycloBot platform.

DAN_Scaffold_Logic cluster_pathways Controlled Reaction Pathways cluster_outcome Synthesis Outcome DAN This compound (DAN) Scaffold Monoacylation Desired Mono-acylation (99%) DAN->Monoacylation Selective Activation Diacylation Side-product Di-acylation (1%) DAN->Diacylation Suppressed Pathway HighPurity High Purity Cyclic Peptides Monoacylation->HighPurity Efficient Cyclization

Caption: Chemical logic of the DAN scaffold.

References

Application Notes and Protocols for the Synthesis of N-methylated Cyclic Peptides using a DAN Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of cyclic peptides is a powerful strategy in drug discovery to enhance proteolytic stability, improve membrane permeability, and modulate conformation, thereby increasing the therapeutic potential of peptide-based drugs. The synthesis of these modified peptides, however, can be challenging. This document provides detailed application notes and protocols for the synthesis of N-methylated cyclic peptides utilizing a diaminonicotinic acid (DAN) scaffold. This innovative approach, particularly when coupled with automated synthesis platforms, enables rapid and efficient production of high-purity N-methylated cyclic peptides.

The DAN scaffold facilitates a "one-click" concomitant cyclization and cleavage from the solid support, streamlining the synthesis process.[1] This method has been successfully employed for the synthesis of an N-methylated cyclic hexapeptide, achieving a high yield and purity in a remarkably short time.[1] These protocols are intended to guide researchers in applying this technology to their own peptide drug discovery programs.

Data Presentation

The use of a DAN scaffold in an automated synthesis platform allows for the efficient production of N-methylated cyclic peptides. The following table summarizes the quantitative data for a representative N-methylated cyclic hexapeptide synthesized using this method.[1]

Peptide SequenceMolecular Weight (Da)Synthesis Time (minutes)Total Yield (%)Crude Purity (%)
cyclo(-N(Me)Ala-Phe-Pro-Tyr-Gly-Val-)652.782468>95

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-methylated cyclic peptides using a DAN scaffold on an automated platform, such as the "CycloBot".[1] The protocol is divided into three main stages: linear peptide elongation, DAN linker activation, and head-to-tail cyclization.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-N-methyl-amino acids)

  • Diaminonicotinic acid (DAN) functionalized resin

  • Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage and cyclization activation solution

Stage 1: Automated Linear Peptide Elongation

This stage involves the sequential coupling of Fmoc-protected amino acids, including the desired N-methylated amino acid, onto the DAN-functionalized resin.

  • Resin Preparation: Swell the DAN-functionalized resin in DMF within the reaction vessel of the automated synthesizer.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the DAN scaffold.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid by mixing it with HATU and DIEA in DMF.

    • Pump the activated amino acid solution through the resin bed at an elevated temperature (e.g., 90°C) to facilitate coupling.

  • Subsequent Amino Acid Couplings (including N-methylated amino acid):

    • Repeat the Fmoc-deprotection step to expose the N-terminal amine of the growing peptide chain.

    • For each subsequent coupling, including the Fmoc-N-methyl-amino acid, pre-activate the amino acid with HATU and DIEA in DMF.

    • Pump the activated amino acid solution through the resin bed. Note that coupling to and from an N-methylated residue can be sterically hindered and may require longer reaction times or double coupling.

  • Final Fmoc-Deprotection: After the final amino acid has been coupled, perform a final Fmoc-deprotection to expose the N-terminal amine of the linear peptide.

Stage 2: DAN Linker Activation

This step prepares the C-terminal carboxyl group for the intramolecular cyclization.

  • Activation Solution Preparation: Prepare a solution for the activation of the DAN linker's carboxyl group. The specific reagents for this step are dependent on the automated platform's chemistry but typically involve a suitable activating agent.

  • Activation Reaction: Flow the activation solution through the resin bed containing the fully assembled linear peptide. This selectively activates the carboxyl group attached to the DAN scaffold.

Stage 3: On-Resin Head-to-Tail Cyclization and Cleavage

The final stage involves the intramolecular cyclization of the peptide and its cleavage from the DAN scaffold.

  • Cyclization Induction: Induce the head-to-tail cyclization by treating the resin with a solution containing a non-nucleophilic base, such as DIEA, in DMF.[1] The exposed N-terminal amine of the peptide attacks the activated C-terminal carboxyl group.

  • Concomitant Cleavage: The cyclization reaction facilitates the cleavage of the cyclic peptide from the DAN scaffold in a traceless manner.

  • Product Collection: The cyclic peptide is released into solution and collected from the automated synthesizer.

  • Post-Synthesis Work-up: The collected solution containing the crude cyclic peptide is typically concentrated. The primary impurity is often the base used for cyclization (e.g., DIEA), which can be easily removed during standard work-up procedures.[1]

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final N-methylated cyclic peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for DAN Scaffold-based Synthesis

experimental_workflow cluster_prep Resin Preparation cluster_elongation Linear Peptide Elongation (Automated Cycle) cluster_final_steps Final Synthesis Stages cluster_downstream Downstream Processing start Start with DAN-functionalized Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA in DMF at 90°C) deprotect1->couple wash1 Wash couple->wash1 wash1->deprotect1 Repeat for each amino acid (including N-methylated AA) final_deprotect Final Fmoc Deprotection wash1->final_deprotect dan_activation DAN Linker Activation final_deprotect->dan_activation cyclization On-Resin Cyclization & Cleavage (DIEA in DMF) dan_activation->cyclization collection Collect Crude Cyclic Peptide cyclization->collection purification RP-HPLC Purification collection->purification analysis LC-MS & NMR Analysis purification->analysis

Caption: Automated workflow for N-methylated cyclic peptide synthesis.

Signaling Pathway Analogy: The DAN Scaffold Cyclization Cascade

While not a biological signaling pathway, the chemical steps in the DAN scaffold-mediated cyclization can be visualized as a cascade of events.

dan_cyclization_pathway Resin DAN Scaffold on Solid Support LinearPeptide Resin-Bound Linear Peptide Resin->LinearPeptide Linear Peptide Elongation ActivatedPeptide Activated C-Terminus (on DAN Scaffold) LinearPeptide->ActivatedPeptide DAN Linker Activation CyclicPeptide Free N-methylated Cyclic Peptide ActivatedPeptide->CyclicPeptide Intramolecular Nucleophilic Attack (Cyclization) Byproduct Depleted Scaffold ActivatedPeptide->Byproduct Concomitant Cleavage

Caption: Chemical cascade of DAN scaffold-mediated cyclization.

References

Application Notes and Protocols for 2,6-Diaminonicotinic Acid-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antibody-drug conjugates (ADCs) relies heavily on the design of the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload release upon internalization into target cancer cells.[1][2][] 2,6-Diaminonicotinic acid presents a novel scaffold for the creation of innovative linkers, offering potential advantages in terms of stability, hydrophilicity, and modularity for the attachment of various payloads. The aromatic pyridine ring can impart rigidity and stability, while the amino and carboxylic acid functional groups provide versatile handles for conjugation chemistry.

These application notes provide a comprehensive overview of the proposed use of this compound in ADC linkers, including detailed, albeit illustrative, protocols for synthesis, conjugation, and characterization.

Proposed Linker Synthesis and Structure

The bifunctional nature of this compound allows for its incorporation into a linker construct with distinct functionalities for antibody and payload attachment. A hypothetical linker, "DANic-Val-Cit-PABC," is proposed, incorporating a protease-cleavable valine-citrulline (Val-Cit) trigger and a self-immolative para-aminobenzyl alcohol (PABC) spacer.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Linker Synthesis A This compound B Protection of one amino group and the carboxylic acid A->B C Activation of the remaining amino group B->C D Coupling with Maleimide-PEG spacer C->D E Deprotection D->E F Peptide coupling with Val-Cit-PABC-Payload E->F G Final Linker-Payload Construct F->G

Caption: Proposed synthetic workflow for a this compound-based linker-payload.

Experimental Protocols

Protocol 1: Synthesis of a DANic-Based Linker-Payload Construct

This protocol describes a potential synthetic route for a maleimide-functionalized this compound linker coupled to a cytotoxic payload.

Materials:

  • This compound

  • Protecting group reagents (e.g., Boc-anhydride, benzyl bromide)

  • Maleimide-PEG-NHS ester

  • Val-Cit-PABC-Payload (e.g., MMAE)

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Solvents (DMF, DMSO, DCM)

  • Purification supplies (silica gel, HPLC)

Procedure:

  • Protection: Selectively protect one of the amino groups and the carboxylic acid of this compound using standard protecting group chemistry.

  • Activation and Coupling: Activate the unprotected amino group and react it with a maleimide-PEG-NHS ester to introduce the antibody conjugation handle.

  • Deprotection: Remove the protecting groups to expose the second amino group and the carboxylic acid.

  • Peptide Coupling: Couple the deprotected intermediate with a pre-synthesized Val-Cit-PABC-payload moiety using peptide coupling reagents.

  • Purification: Purify the final linker-payload construct using column chromatography and/or preparative HPLC. Characterize the product by LC-MS and NMR.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the DANic-based linker-payload to a monoclonal antibody via cysteine engineering.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • DANic-Val-Cit-PABC-Payload construct

  • Phosphate-buffered saline (PBS)

  • Desalting columns

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP in PBS at 37°C for 1-2 hours.

  • Purification of Reduced Antibody: Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation: Immediately react the reduced antibody with a molar excess of the DANic-based linker-payload construct in PBS. Incubate at 4°C for 1-4 hours.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification of ADC: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.[4]

Diagram of the ADC Conjugation Workflow

G cluster_conjugation ADC Conjugation mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced Antibody Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker DANic-Linker-Payload Linker->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification ADC->Purification Final_ADC Characterized ADC Purification->Final_ADC

Caption: General workflow for the conjugation of a DANic-based linker-payload to an antibody.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic potential of the synthesized ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MCF-7 cells)

  • Cell culture medium and supplements

  • 96-well plates

  • Synthesized ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.

Quantitative Data Summary

The following tables present illustrative data that could be expected from the characterization and evaluation of a hypothetical ADC utilizing a this compound-based linker.

Table 1: Physicochemical Characterization of a Hypothetical DANic-ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.8
Monomer PuritySEC-HPLC>98%
AggregatesSEC-HPLC<2%
Endotoxin LevelLAL Assay<0.5 EU/mg

Table 2: In Vitro Plasma Stability of a Hypothetical DANic-ADC

Time (days)IncubationAverage DAR
0Human Plasma at 37°C3.8
1Human Plasma at 37°C3.7
3Human Plasma at 37°C3.6
7Human Plasma at 37°C3.5

Table 3: In Vitro Cytotoxicity of a Hypothetical DANic-ADC

Cell LineTargetIC50 (nM)
SK-BR-3HER2+0.5
BT-474HER2+1.2
MCF-7HER2->1000
MDA-MB-231HER2->1000

Signaling Pathway

Many cytotoxic payloads used in ADCs, such as auristatins (e.g., MMAE), function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Diagram of the Microtubule Disruption Pathway

G cluster_pathway Payload-Induced Apoptosis ADC ADC Internalization and Payload Release Payload Cytotoxic Payload (e.g., MMAE) ADC->Payload Microtubules Microtubule Disruption Payload->Microtubules CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of a microtubule-inhibiting ADC payload leading to apoptosis.

Conclusion

While the use of this compound in ADC linkers is currently a novel concept, its chemical properties suggest it could be a valuable component in the design of next-generation ADCs. The provided protocols and illustrative data offer a framework for the synthesis, conjugation, and evaluation of such ADCs. Further research is warranted to explore the full potential of this and other innovative linker chemistries to improve the therapeutic index of antibody-drug conjugates.

References

Application Notes and Protocols for Fluorescent Labeling Using 2,6-Diaminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of novel fluorescent probes derived from 2,6-diaminonicotinic acid. This class of fluorophores offers a versatile platform for the development of probes for cellular imaging, flow cytometry, and other fluorescence-based bioassays. The protocols provided herein are generalized for a typical this compound derivative activated for amine labeling (e.g., as an N-hydroxysuccinimide [NHS] ester) and should be optimized for specific applications and derivatives.

I. Introduction to this compound Fluorophores

Derivatives of this compound represent a promising class of fluorescent molecules. The core structure allows for chemical modifications to tune the spectral properties and to introduce reactive moieties for conjugation to biomolecules. The presence of two amino groups and a carboxylic acid on the pyridine ring provides multiple sites for derivatization, enabling the creation of a diverse palette of fluorescent probes. These fluorophores are anticipated to exhibit favorable characteristics such as good quantum yields and photostability, making them suitable for various biological imaging applications.

II. Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of a representative this compound-based fluorescent dye, "Dye-520-NHS Ester". These values are estimates based on structurally similar fluorophores and should be experimentally determined for any new derivative.

ParameterValueMethod
Excitation Maximum (λex) ~520 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~545 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) >50,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Quantum Yield (Φ) >0.5Comparative Method (e.g., vs. Fluorescein)
Molecular Weight ~450 g/mol Mass Spectrometry

III. Experimental Protocols

Protocol 1: Protein Labeling with Dye-520-NHS Ester

This protocol describes the covalent labeling of a protein's primary amines (e.g., lysine residues and the N-terminus) with an NHS ester derivative of a this compound fluorophore.

A. Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Dye-520-NHS Ester (hypothetical)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

B. Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Dye-520-NHS Ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add a calculated amount of the dye stock solution. A 10-fold molar excess of dye to protein is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled protein.

C. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified labeled protein at 280 nm and at the λex of the dye (~520 nm).

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A₅₂₀ x CF)] / ε_protein

      • CF is the correction factor (A₂₈₀ / A₅₂₀) for the dye.

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₅₂₀ / ε_dye

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Protocol 2: Live Cell Imaging with a Labeled Antibody

This protocol outlines the use of an antibody labeled with a this compound derivative for imaging a cell surface antigen on live cells.

A. Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • Dye-520 labeled antibody

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

B. Procedure:

  • Cell Preparation: Grow cells to the desired confluency.

  • Antibody Staining:

    • Dilute the Dye-520 labeled antibody to the desired working concentration (e.g., 1-10 µg/mL) in cell culture medium.

    • Remove the culture medium from the cells and add the antibody solution.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the antibody solution and wash the cells three times with warm PBS to remove unbound antibody.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the dye (e.g., FITC/GFP channel).

IV. Visualizations

experimental_workflow Experimental Workflow for Protein Labeling and Cell Imaging cluster_labeling Protein Labeling cluster_imaging Cell Imaging prep_protein Prepare Protein Solution reaction Labeling Reaction prep_protein->reaction prep_dye Prepare Dye Stock Solution prep_dye->reaction purification Purification reaction->purification dol Determine DOL purification->dol staining Antibody Staining dol->staining Labeled Antibody prep_cells Prepare Cells prep_cells->staining washing Washing staining->washing imaging Fluorescence Imaging washing->imaging

Caption: Workflow for protein labeling and subsequent cell imaging.

signaling_pathway Hypothetical Signaling Pathway Studied with a Labeled Ligand ligand Labeled Ligand (Dye-520) receptor Cell Surface Receptor ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response logical_relationship Logical Relationships in Probe Development core 2,6-Diaminonicotinic Acid Core derivatization Chemical Derivatization core->derivatization tuning Spectral Tuning derivatization->tuning conjugation Reactive Group for Conjugation derivatization->conjugation application Biological Application tuning->application conjugation->application

Application Notes and Protocols for the Incorporation of Non-Natural Amino Acids Utilizing the Diaminonicotinic Acid (DAN) Scaffold Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the incorporation of non-natural amino acids (ncAAs) into cyclic peptides using the innovative diaminonicotinic acid (DAN) scaffold method. This technology facilitates the rapid and efficient synthesis of macrocycles, accommodating a wide range of natural and non-natural amino acids.[1]

Introduction to the DAN Scaffold Method

The diaminonicotinic acid (DAN) scaffold is a key component of a novel platform for the automated, rapid synthesis of head-to-tail cyclic peptides.[1] This method offers significant advantages over traditional chemical synthesis, approaching the speed of ribosomal biosynthesis while allowing for the inclusion of non-natural amino acids.[1] The DAN scaffold is designed to precisely control the elongation and cyclization pathways on a solid support, enabling a "one-click" concomitant cyclization and cleavage process.[1] This results in high yields and purities of cyclic peptides of various sizes with minimal epimerization.[1]

The versatility of this method makes it a powerful tool for generating libraries of cyclic peptides for various applications, including the development of new therapeutics.[1][2] For instance, a 20-member antimicrobial library was synthesized in a single day, leading to the identification of a compound with significantly enhanced activity against S. aureus and B. subtilis compared to penicillin.[1]

Key Advantages of the DAN Scaffold Method

  • Speed: Enables minute-scale assembly of cyclopeptides.[1]

  • High Yield and Purity: Achieves yields up to 93% and crude purities exceeding 95%.[1]

  • Versatility: Compatible with a broad range of natural and non-natural amino acids and macrocycle sizes.[1]

  • Automation: The process can be fully automated using a robotic platform like the CycloBot.[1]

  • Minimal Epimerization: Preserves the stereochemical fidelity of the amino acids.[1]

  • Efficiency: Eliminates the need for high-dilution conditions or exogenous bases for cyclization.[1]

Quantitative Data Summary

The following table summarizes the performance of the DAN scaffold method in cyclic peptide synthesis.

ParameterValueReference
Yield Up to 93%[1]
Crude Purity > 95%[1]
Synthesis Time Minutes per cycle[1]
Library Generation 20 members in 1 day[1]

Experimental Workflow and Protocols

The general workflow for the incorporation of non-natural amino acids using the DAN scaffold method involves solid-phase peptide synthesis (SPPS) on a resin, followed by on-resin cyclization and cleavage.

General Workflow Diagram

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cyclization and Cleavage resin Resin with DAN Scaffold deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid 1 (Natural/ncAA) Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Amino Acid 2 (Natural/ncAA) Coupling deprotection2->coupling2 ellipsis ... coupling2->ellipsis deprotection_n Fmoc Deprotection ellipsis->deprotection_n coupling_n Amino Acid n (Natural/ncAA) Coupling deprotection_n->coupling_n deprotection_final Final Fmoc Deprotection coupling_n->deprotection_final cyclization On-Resin 'One-Click' Cyclization/Cleavage deprotection_final->cyclization purification Purification of Cyclic Peptide cyclization->purification analysis Analysis (LC-MS, etc.) purification->analysis

DAN Scaffold Method Workflow
Detailed Experimental Protocol

The following is a generalized protocol based on the principles of the DAN scaffold method for automated cyclic peptide synthesis.

Materials:

  • Fmoc-protected natural and non-natural amino acids

  • Solid-phase synthesis resin pre-loaded with the DAN scaffold

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Coupling reagents (e.g., HBTU, DIPEA in DMF)

  • Washing solvents (e.g., DMF, DCM)

  • Cleavage cocktail (if necessary for side-chain deprotection)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS)

Protocol:

  • Resin Preparation: Swell the DAN scaffold-loaded resin in a suitable solvent (e.g., DMF) in the reaction vessel of an automated peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc protecting group from the DAN scaffold. Wash the resin thoroughly.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (natural or non-natural) with coupling reagents.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • On-Resin Cyclization and Cleavage:

    • This key step is mediated by the DAN scaffold. The specific conditions (e.g., temperature, reaction time) will be dependent on the automated platform's settings. The scaffold facilitates a "one-click" intramolecular cyclization reaction that simultaneously cleaves the cyclic peptide from the resin.

  • Purification: Purify the resulting cyclic peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the cyclic peptide by LC-MS analysis.

Broader Context: Site-Specific Incorporation of ncAAs in Biological Systems

While the DAN scaffold method is a powerful chemical synthesis technique, the incorporation of ncAAs can also be achieved within cellular systems through genetic code expansion.[3][4][5] This biological approach allows for the site-specific insertion of ncAAs into proteins during translation.[6][7]

The most common method for this is amber codon suppression .[3][8] This involves repurposing the TAG stop codon to encode a non-natural amino acid.[9] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are engineered to specifically recognize the ncAA and the amber codon, respectively.[3][9] When the ribosome encounters the amber codon in the mRNA sequence, the engineered tRNA delivers the ncAA, resulting in its incorporation into the growing polypeptide chain.[8]

Other methods for genetic code expansion include sense codon reassignment, frameshift suppression using quadruplet codons, and the use of unnatural base pairs.[4][6][10] These techniques have been successfully applied in various expression systems, including E. coli, yeast, and mammalian cells.[2][8][11] Cell-free protein synthesis (CFPS) systems offer a robust platform for ncAA incorporation as they are open systems, avoiding issues of cell viability and membrane transport of the ncAA.[10][12]

General Workflow for Site-Specific ncAA Incorporation in vivo

G cluster_0 Cellular Machinery Engineering cluster_1 Protein Expression and ncAA Incorporation gene_of_interest Gene of Interest with Amber Codon (TAG) transformation Transformation into Host Cell gene_of_interest->transformation orthogonal_system Orthogonal aaRS/tRNA Pair orthogonal_system->transformation ncAA_addition Addition of ncAA to Growth Media transformation->ncAA_addition expression Protein Expression ncAA_addition->expression incorporation ncAA Incorporation at TAG Codon expression->incorporation purification Protein Purification and Analysis incorporation->purification

Site-Specific ncAA Incorporation Workflow

The ability to incorporate non-natural amino acids, either through sophisticated chemical synthesis methods like the DAN scaffold or through genetic code expansion, provides unprecedented control over the structure and function of peptides and proteins. These technologies are paving the way for the development of novel therapeutics, biomaterials, and research tools.[2][12][13][14][15]

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Epimerization in DAN-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during DAN-mediated cyclization of peptides.

Troubleshooting Guide: Epimerization During Cyclization

Encountering epimerization during peptide cyclization can compromise the purity and biological activity of the final product. This guide provides a structured approach to troubleshoot and minimize this side reaction.

IssuePotential CauseRecommended Action
Higher than expected levels of diastereomers detected by LC-MS. Prolonged Activation Time: The activated carboxylic acid is susceptible to epimerization over time.Minimize the pre-activation time before the cyclization is initiated. The rapid kinetics of DAN-mediated cyclization are advantageous in this regard.[1]
Elevated Reaction Temperature: Higher temperatures can increase the rate of epimerization.Perform the cyclization at a lower temperature, such as 0 °C or room temperature.[2]
Inappropriate Solvent Choice: The polarity of the solvent can influence the rate of epimerization.In some cases, using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), can reduce epimerization compared to pure DMF.[2]
Presence of Exogenous Base: External bases can promote epimerization through direct proton abstraction.A key advantage of the DAN scaffold is that it does not require an exogenous base for activation, which helps to suppress epimerization.[1] Ensure no residual base is present from previous steps.
Epimerization observed with specific amino acids. Racemization-prone Residues: Amino acids such as cysteine, histidine, serine, and phenylalanine are particularly susceptible to epimerization.[1][3]While DAN-mediated cyclization shows high stereochemical integrity, for highly sensitive residues, consider optimizing cyclization conditions (e.g., lower temperature). The DAN platform has been shown to yield high diastereomeric ratios even with these residues.[1]
Quantitative Data: Diastereomeric Ratios in DAN-Mediated Cyclization

The following table summarizes the observed diastereomeric ratios (d.r.) for the cyclization of a model hexapeptide (cyclo-GITVIX) using the DAN scaffold, demonstrating the low levels of epimerization.[1]

C-terminal Amino Acid (X)Propensity for EpimerizationObserved Diastereomeric Ratio (d.r.)
Phenylalanine (F)High>99:1
Serine (S)High98:2
Histidine (H)High95:5
Cysteine (C)High96:4

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide cyclization?

A1: Epimerization is an undesired side reaction that can occur during peptide synthesis and cyclization. It involves the change in the stereochemical configuration at the alpha-carbon of an amino acid residue, leading to the formation of a diastereomer of the intended peptide.[4] This can negatively impact the peptide's biological activity and make purification challenging.[4][5]

Q2: What are the primary mechanisms of epimerization during peptide bond formation?

A2: There are two main mechanisms for epimerization. The most common is through the formation of an oxazol-5(4H)-one intermediate from the activated C-terminal amino acid.[4] The other mechanism is the direct abstraction of the alpha-proton of an amino acid by a base.[4]

Q3: How does the DAN-mediated cyclization method minimize epimerization?

A3: The diaminonicotinic acid (DAN) scaffold is designed to minimize epimerization through several key features:

  • Rapid Kinetics: The cyclization reaction proceeds quickly, reducing the time the activated peptide is susceptible to epimerization.[1]

  • Mild Reaction Conditions: The cyclization is performed under gentle conditions that do not promote epimerization.[1]

  • Absence of Exogenous Base: The DAN scaffold's activation mechanism does not require the addition of an external base, which is a common cause of epimerization.[1]

Q4: Are certain amino acids more prone to epimerization during cyclization?

A4: Yes, amino acids with electron-withdrawing groups in their side chains, such as phenylalanine, histidine, serine, and cysteine, are more susceptible to epimerization.[3][4] Glycosylated amino acids can also show an increased tendency for epimerization.[6]

Q5: Besides the DAN-scaffold, what are other general strategies to reduce epimerization in peptide synthesis?

A5: Several strategies can be employed to suppress epimerization:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., OxymaPure®) can be used with coupling reagents like DIC to form active esters that are less prone to oxazolone formation.[2][3]

  • Choice of Coupling Reagent: Some coupling reagents are known to cause less epimerization than others. For example, combinations like DIC/Oxyma are often recommended.[2]

  • Base Selection: If a base is required, using a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) is preferable to stronger bases like N,N-diisopropylethylamine (DIEA).[2][6]

  • Temperature Control: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[2]

  • Solvent Choice: The polarity of the solvent can have an effect, and sometimes less polar solvents can reduce epimerization.[2]

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow: DAN-Mediated On-Resin Cyclization

G cluster_0 Solid-Phase Peptide Synthesis cluster_1 Cyclization/Cleavage cluster_2 Product Resin DAN-Functionalized Resin Elongation Peptide Chain Elongation Resin->Elongation Fmoc-SPPS Activation On-Resin Activation Elongation->Activation Cyclization Intramolecular Cyclization & Cleavage Activation->Cyclization CyclicPeptide Crude Cyclic Peptide Cyclization->CyclicPeptide

Caption: Workflow for DAN-mediated on-resin head-to-tail peptide cyclization.

Logical Relationship: Factors Influencing Epimerization

G cluster_causes Primary Causes cluster_factors Contributing Factors Epimerization Epimerization Oxazolone Oxazolone Formation Oxazolone->Epimerization ProtonAbstraction Direct α-Proton Abstraction ProtonAbstraction->Epimerization StrongBase Strong Base StrongBase->ProtonAbstraction HighTemp High Temperature HighTemp->Oxazolone HighTemp->ProtonAbstraction LongActivation Prolonged Activation LongActivation->Oxazolone PolarSolvent Polar Solvent PolarSolvent->Oxazolone

Caption: Key factors that can lead to increased epimerization during peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Standard Low-Epimerization Coupling using DIC/Oxyma

This protocol is a general procedure for minimizing epimerization during the coupling of a chiral Fmoc-amino acid in solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Coupling Solution Preparation: Dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 equivalents).

  • Reaction and Washing: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[2]

References

Technical Support Center: Overcoming Dimerization in Small Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of small cyclic peptides, with a primary focus on minimizing and overcoming dimerization.

Troubleshooting Guide: High Levels of Dimerization and Oligomerization

One of the most frequent challenges in the synthesis of small cyclic peptides is the formation of dimeric and higher-order oligomeric side products. This guide provides a systematic approach to diagnose and resolve these issues.

Problem: Significant formation of dimers and/or oligomers detected by HPLC and MS.

Initial Assessment:

  • Analyze Crude Product: Confirm the presence and quantity of the dimer and other oligomers using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A significant peak with double the mass of the desired cyclic monomer is indicative of dimerization.[1]

  • Review Synthesis Strategy: Evaluate the chosen cyclization method (on-resin vs. solution-phase), reaction concentration, and peptide sequence.

Troubleshooting Workflow

Dimerization_Troubleshooting start Start: High Dimerization Observed check_concentration Is Reaction Concentration > 1 mM? start->check_concentration high_dilution Implement High-Dilution or Pseudo-Dilution Conditions check_concentration->high_dilution Yes check_method On-Resin or Solution-Phase Cyclization? check_concentration->check_method No high_dilution->check_method on_resin_strategy Optimize On-Resin Cyclization: - Lower resin loading capacity - Choose appropriate resin (e.g., 2-CTC) check_method->on_resin_strategy On-Resin solution_strategy Optimize Solution-Phase Cyclization: - Slow addition of linear peptide - Use syringe pump for controlled delivery check_method->solution_strategy Solution-Phase check_sequence Does the peptide sequence contain turn-inducing elements? on_resin_strategy->check_sequence solution_strategy->check_sequence add_turn_inducers Incorporate Proline, Glycine, or D-amino acids to promote a pre-cyclization conformation check_sequence->add_turn_inducers No check_reagents Review Coupling Reagents and Conditions check_sequence->check_reagents Yes add_turn_inducers->check_reagents optimize_reagents Optimize Coupling: - Select a more efficient coupling reagent - Adjust temperature and reaction time check_reagents->optimize_reagents end Re-analyze Crude Product optimize_reagents->end

Caption: Troubleshooting workflow for high dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dimerization during cyclic peptide synthesis?

A1: Dimerization is an intermolecular reaction that competes with the desired intramolecular cyclization. The primary causes include:

  • High Reaction Concentration: At higher concentrations, the probability of two linear peptide molecules reacting with each other increases.[2]

  • Unfavorable Peptide Conformation: Linear peptides that do not readily adopt a "pre-cyclization" conformation, where the N- and C-termini are in close proximity, are more prone to dimerization.[3][4]

  • Peptide Sequence: The amino acid sequence significantly influences the propensity for a favorable conformation. For instance, small rings (tetra- and pentapeptides) are generally more difficult to cyclize and are often accompanied by significant dimer formation.[5]

  • Inefficient Coupling: Slow intramolecular reaction kinetics can allow for intermolecular reactions to dominate.[6]

Q2: How do I choose between on-resin and solution-phase cyclization to minimize dimerization?

A2: Both methods have their advantages and the choice depends on the specific peptide.

  • On-Resin Cyclization: This is often the most effective strategy to reduce dimerization due to the "pseudo-dilution" effect.[3][7] The peptide chains are physically isolated on the solid support, which favors intramolecular cyclization.

  • Solution-Phase Cyclization: This method offers more flexibility in terms of solvents and reagents but requires high-dilution conditions (typically 0.1 - 1.0 mM) to suppress intermolecular reactions.[2] Slow, controlled addition of the linear peptide to the reaction vessel is crucial.

Q3: What role do turn-inducing elements play in preventing dimerization?

A3: Turn-inducing elements, such as proline, glycine, or D-amino acids, help to pre-organize the linear peptide into a conformation that is favorable for cyclization.[3] This brings the N- and C-termini closer together, increasing the effective concentration for the intramolecular reaction and thereby reducing the likelihood of intermolecular dimerization. The inclusion of a proline residue, for instance, can promote a pre-cyclic structure, leading to higher purity of the cyclic monomer.[8]

Q4: Can the choice of coupling reagent affect the level of dimerization?

A4: Yes, the choice of coupling reagent is critical. More efficient coupling reagents that promote rapid intramolecular bond formation can help to outcompete the slower intermolecular dimerization reaction.[6] Reagents like HATU and HBTU are known for their high coupling efficiency.[9] However, it is also important to select reagents that minimize epimerization, another common side reaction.[9]

Q5: How does peptide length influence the efficiency of cyclization and the extent of dimerization?

A5: Peptide length has a significant impact. Shorter peptides (e.g., 5-mers) may have less dynamic reach, which can limit chain-to-chain interactions and thus reduce dimerization compared to longer peptides (e.g., 15-mers).[4] However, very small peptides (tetra- and pentapeptides) can be sterically hindered, making intramolecular cyclization difficult and leading to increased dimer formation.[5] Medium to large-sized rings (hexapeptides and larger) often cyclize more efficiently with less dimerization.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data to help guide experimental design and troubleshooting.

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Principle "Pseudo-dilution" effect on solid support[3][7]High dilution in a suitable solvent[2]
Typical Concentration N/A (dependent on resin loading)0.1 - 5.0 mM[2]
Dimerization Generally lower due to site isolation[3]Can be significant, especially at higher concentrations
Purification Simpler, as excess reagents can be washed away[1]Requires purification of the linear precursor first[1]

Table 2: Effect of Peptide Length and Resin Loading on Cyclization Efficiency

Peptide LengthResin Loading (mmol/g)Cyclization Efficiency (%)Dimer FormationReference
15-mer0.49<30Significant[4]
15-mer0.29<30Significant[10]
10-mer0.29Improved over 15-merReduced[4]
5-mer0.29Improved over 15-merReduced[4]

Key Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization

This protocol assumes the linear peptide has been synthesized on a resin that allows for orthogonal cleavage, leaving the peptide attached via a side chain.

Workflow Diagram:

On_Resin_Cyclization start Start: Linear Peptide on Resin deprotection Selective N- and C-terminal Deprotection start->deprotection swelling Swell Resin (e.g., in DMF) deprotection->swelling cyclization Add Cyclization Cocktail (Coupling Reagent + Base) React for 2-24h swelling->cyclization monitoring Monitor Reaction (LC-MS of cleaved sample) cyclization->monitoring monitoring->cyclization Incomplete cleavage Final Cleavage and Side-Chain Deprotection monitoring->cleavage Complete purification Purify Cyclic Peptide (RP-HPLC) cleavage->purification end Characterize Final Product (MS) purification->end

Caption: On-resin cyclization workflow.

Materials:

  • Peptidyl-resin with orthogonal protecting groups on the N- and C-termini.

  • Appropriate deprotection reagents.

  • Coupling reagent (e.g., PyBOP, HATU).

  • Base (e.g., DIPEA).

  • Solvent (e.g., DMF).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Procedure:

  • Selective Deprotection: Selectively remove the protecting groups from the N-terminus (e.g., Fmoc) and the C-terminus (e.g., Allyl) of the resin-bound peptide.

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • Cyclization: Add a solution of the coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the reaction to proceed for 2-24 hours at room temperature.[1]

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to check for the completion of the cyclization.

  • Final Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly and cleave the cyclic peptide from the resin using a standard cleavage cocktail.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Head-to-Tail Cyclization under High Dilution

This protocol is for the cyclization of a purified linear peptide in solution.

Workflow Diagram:

Solution_Phase_Cyclization start Start: Purified Linear Peptide dissolve_peptide Dissolve Linear Peptide in Solvent (e.g., DMF) start->dissolve_peptide slow_addition Slowly Add Peptide and Reagent Solutions to a Larger Volume of Solvent (using a syringe pump) dissolve_peptide->slow_addition prepare_reagents Prepare Coupling Reagent and Base Solution prepare_reagents->slow_addition reaction Stir at Room Temperature or 0°C slow_addition->reaction monitoring Monitor Reaction (LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Remove Solvent monitoring->workup Complete purification Purify Cyclic Peptide (RP-HPLC) workup->purification end Characterize Final Product (MS) purification->end

Caption: Solution-phase cyclization workflow.

Materials:

  • Purified linear peptide with free N- and C-termini.

  • Solvent (e.g., DMF).

  • Coupling reagent (e.g., PyBOP, 1.5 equivalents).

  • Base (e.g., DIPEA, 3 equivalents).

  • Syringe pump.

Procedure:

  • Linear Peptide Preparation: Synthesize and purify the linear peptide with all side-chain protecting groups intact.

  • Terminal Deprotection: Selectively deprotect the N- and C-termini.

  • High Dilution Setup: Prepare a solution of the linear peptide in a suitable solvent (e.g., DMF) in one syringe and a solution of the coupling reagent and base in another.

  • Slow Addition: Using a syringe pump, add both solutions slowly and simultaneously to a larger volume of the same solvent over several hours. The final concentration of the peptide should be in the range of 1-5 mM.[2]

  • Reaction: Stir the reaction mixture at room temperature or 0°C.

  • Monitoring: Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench any remaining active reagents and purify the cyclic peptide by reverse-phase HPLC.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Diaminonicotinic Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the activation of 2,6-diaminonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the activation and subsequent coupling of this compound.

Issue 1: Low Yield of Desired Product

Question: I am experiencing low yields in my coupling reaction involving this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can arise from several factors, including incomplete activation of the carboxylic acid, side reactions involving the diamino groups, and suboptimal reaction conditions.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Carboxylic Acid Activation Ensure your coupling reagent is fresh and used in the appropriate stoichiometry. Common coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), often used with additives (e.g., HOBt, Oxyma) to suppress side reactions and enhance efficiency.[2] Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are also highly effective.[2]
Side Reactions of the Diamine The presence of two nucleophilic amino groups can lead to undesired byproducts such as di-acylation or polymerization.[1] Consider using an orthogonal protecting group strategy to ensure only the desired amino group reacts. For instance, protecting one amino group with a Boc group and the other with an Fmoc group allows for selective deprotection and coupling.[1] The electron-withdrawing nature of the pyridyl nitrogen in this compound can selectively attenuate the nucleophilicity of the proximal amine, which can be leveraged for chemoselectivity.[3][4]
Intramolecular Cyclization While less common for this specific starting material, related structures can undergo intramolecular cyclization. Conduct the reaction at a controlled temperature (e.g., 0 °C to room temperature) to minimize this possibility.[1]
Suboptimal Reaction Conditions Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or NMP are commonly used.[1] Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated esters and coupling reagents.[1]
High Reaction Temperature Direct thermal condensation of carboxylic acids and amines often requires high temperatures (>160 °C), which can lead to side reactions and racemization, especially with sensitive substrates.[5][6] Newer catalytic methods may allow for lower reaction temperatures.

Issue 2: Formation of Multiple Products

Question: My reaction mixture shows multiple products upon analysis (TLC, LC-MS). What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products suggests the occurrence of side reactions. With this compound, the most common side reactions are di-acylation and the formation of oligomers or polymers.

Potential Side Reactions and Mitigation Strategies:

Side ReactionMitigation Strategy
Di-acylation This occurs when both amino groups of this compound react with the coupling partner. Use a protecting group strategy to differentiate the two amino groups. The inherent difference in nucleophilicity due to the pyridine ring can also be exploited by carefully controlling the stoichiometry of the reagents.[3][4]
Oligomerization/Polymerization This can happen if the activated this compound reacts with another molecule of itself. Use high dilution conditions to favor intramolecular reactions if cyclization is desired, or add the activated acid slowly to the solution of the nucleophile to suppress self-reaction.
Racemization For chiral coupling partners, racemization can be a concern, especially at elevated temperatures or in the presence of a strong base.[4][6] Use of coupling additives like HOBt or employing coupling reagents known for low racemization (e.g., HCTU) can minimize this.[2]

Frequently Asked Questions (FAQs)

Q1: Which activating agent is best for this compound?

The choice of activating agent depends on the specific application, including the nature of the nucleophile and the desired reaction conditions.

  • For peptide synthesis and sensitive substrates: Uronium/aminium salts like HATU and HBTU , or phosphonium salts like PyBOP , are often preferred due to their high efficiency and ability to suppress racemization.[2]

  • A specific method for a diaminonicotinic acid (DAN) scaffold in automated peptide synthesis utilizes isoamyl nitrite under mild conditions. [3][4]

  • Carbodiimides like EDC (water-soluble byproduct removal) or DIC (soluble byproduct in organic solvents) in combination with additives like HOBt or Oxyma are also effective and economical choices.[2]

Q2: Do I need to protect the amino groups of this compound?

It is highly recommended to use a protecting group strategy if you want to selectively react with either the carboxylic acid or one of the amino groups to avoid side reactions like di-acylation or polymerization.[1] The choice of protecting groups should be orthogonal, meaning one can be removed without affecting the other.

Q3: How can I monitor the progress of the activation and coupling reaction?

Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the formation of the desired product by its mass and to assess the purity of the reaction mixture.

Q4: What are the optimal reaction conditions for the activation of this compound?

Optimal conditions are substrate-dependent. However, here are some general guidelines:

ParameterRecommendation
Solvent Anhydrous aprotic polar solvents such as DMF, NMP, or MeCN are generally suitable.[1][7]
Temperature Typically, reactions are run at 0 °C to room temperature to minimize side reactions.[1] Some catalytic systems may require elevated temperatures.[3]
Atmosphere Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of reagents by moisture.[1]
Stoichiometry A slight excess of the coupling reagent and the nucleophile relative to the carboxylic acid is often used to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Activation of this compound using HATU

This protocol describes a general procedure for activating the carboxylic acid of (appropriately protected) this compound and coupling it with a primary amine.

  • Dissolution: Dissolve the protected this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF under an inert atmosphere.

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling: In a separate flask, dissolve the amine nucleophile (1.1 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer can be washed with brine, and the combined organic layers dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Activation of a Diaminonicotinic Acid (DAN) Scaffold for Cyclization

This protocol is based on a literature procedure for the activation of a DAN scaffold in the context of peptide cyclization.[3][4]

  • Starting Material: A linear peptide attached to the DAN scaffold.

  • Activation and Cyclization: The activation is performed using isoamyl nitrite under mild conditions, which leads to concomitant cyclization and cleavage from the scaffold.

  • Byproducts: A key advantage of this method is the formation of minimal byproducts, simplifying downstream purification.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification start Start: Protected This compound reagents Dissolve in Anhydrous DMF under Inert Atmosphere start->reagents add_coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIEA) reagents->add_coupling stir_activation Stir at Room Temperature (15-30 min) add_coupling->stir_activation add_nucleophile Add Nucleophile (e.g., Primary Amine) stir_activation->add_nucleophile stir_coupling Stir at Room Temperature (2-12 h) add_nucleophile->stir_coupling quench Quench with Water stir_coupling->quench extract Extract with Organic Solvent quench->extract purify Purify Product (e.g., Chromatography) extract->purify end End: Purified Product purify->end

Caption: Experimental workflow for the activation and coupling of this compound.

troubleshooting_guide cluster_low_yield Low Yield cluster_multiple_products Multiple Products start Problem Encountered incomplete_activation Incomplete Activation? start->incomplete_activation Low Yield diacylation Di-acylation? start->diacylation Multiple Products side_reactions Side Reactions? incomplete_activation->side_reactions check_reagents Check Reagent Freshness & Stoichiometry incomplete_activation->check_reagents optimize_coupling Optimize Coupling Agent & Additives (e.g., HOBt) suboptimal_conditions Suboptimal Conditions? side_reactions->suboptimal_conditions use_protection Use Protecting Groups side_reactions->use_protection control_temp Control Temperature (0°C to RT) use_anhydrous Use Anhydrous Solvents suboptimal_conditions->use_anhydrous optimize_time_temp Optimize Reaction Time & Temperature oligomerization Oligomerization? diacylation->oligomerization protecting_groups Implement Protecting Group Strategy diacylation->protecting_groups control_stoich Control Stoichiometry high_dilution Use High Dilution oligomerization->high_dilution slow_addition Slow Addition of Activated Acid check_reagents->optimize_coupling use_protection->control_temp use_anhydrous->optimize_time_temp protecting_groups->control_stoich high_dilution->slow_addition

Caption: Troubleshooting decision tree for common issues in this compound activation.

References

Technical Support Center: Purification Strategies for High-Purity Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for high-purity cyclic peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of cyclic peptides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of cyclic peptides.

Issue 1: Low Yield of the Desired Cyclic Peptide

Q: My final yield of the purified cyclic peptide is significantly lower than expected. What are the potential causes and how can I improve the recovery?

A: Low recovery of your target cyclic peptide can be attributed to several factors throughout the synthesis and purification process. A systematic investigation is key to identifying the root cause.[1][2]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Synthesis Review Synthesis Efficiency (Crude Purity/Yield) Start->Check_Synthesis Check_Purification Evaluate Purification Steps Start->Check_Purification Check_Aggregation Assess for Aggregation Start->Check_Aggregation Check_Solubility Verify Peptide Solubility Start->Check_Solubility Optimize_Synthesis Optimize Cyclization/ Cleavage Conditions Check_Synthesis->Optimize_Synthesis Low crude purity Optimize_Purification Adjust Purification Protocol Check_Purification->Optimize_Purification Loss during purification Address_Aggregation Implement Anti-Aggregation Strategies Check_Aggregation->Address_Aggregation Aggregation detected Improve_Solubility Modify Dissolution Solvent/Conditions Check_Solubility->Improve_Solubility Poor solubility Improved_Yield Improved Yield Optimize_Synthesis->Improved_Yield Optimize_Purification->Improved_Yield Address_Aggregation->Improved_Yield Improve_Solubility->Improved_Yield

Caption: Troubleshooting workflow for diagnosing and resolving low yield of cyclic peptides.

Potential Causes and Solutions for Low Yield:

Potential Cause Recommended Solutions
Inefficient Cyclization Optimize cyclization conditions by adjusting peptide concentration (high dilution, 1-5 mM, is often favored), coupling reagents (e.g., HATU, PyBOP), and reaction time.[2] Consider on-resin cyclization which utilizes pseudo-dilution to reduce intermolecular reactions.[2]
Peptide Aggregation Incorporate chaotropic agents like guanidinium chloride during cyclization.[2] Utilize pseudoproline dipeptides or D-amino acids in the peptide sequence to introduce turns and disrupt secondary structures.[1][3]
Incomplete Cleavage/Deprotection Ensure complete removal of protecting groups and cleavage from the resin by optimizing the cleavage cocktail (e.g., TFA/TIS/H2O) and reaction time.[1][2]
Loss During Purification Optimize the purification method (e.g., HPLC gradient, column chemistry) to ensure good separation and recovery. For hydrophobic peptides prone to irreversible binding, consider using a less hydrophobic stationary phase or modifying the mobile phase.[4]
Non-Specific Binding Use polypropylene or low-binding tubes and plates instead of glass to minimize peptide adsorption.[5]
Poor Solubility For hydrophobic peptides, dissolve the crude material in a minimal amount of a strong organic solvent like DMSO before diluting with the mobile phase for injection.[6][7]

Issue 2: Peptide Aggregation During Purification

Q: My cyclic peptide appears to be aggregating, leading to poor peak shape, low recovery, and even precipitation. How can I prevent or resolve this?

A: Peptide aggregation is a common challenge, especially for hydrophobic or β-sheet-forming sequences.[3][8] It can significantly hinder purification efforts.

Strategies to Mitigate Aggregation:

Aggregation_Solutions cluster_solutions Solutions Start Peptide Aggregation Observed Solvent_Modification Modify Mobile Phase/ Dissolution Solvent Start->Solvent_Modification Chromatographic_Conditions Adjust Chromatographic Parameters Start->Chromatographic_Conditions Sequence_Modification Incorporate Aggregation Disruptors in Synthesis Start->Sequence_Modification Result Reduced Aggregation & Improved Purification Solvent_Modification->Result Chromatographic_Conditions->Result Sequence_Modification->Result

Caption: Key strategies to address peptide aggregation during purification.

Detailed Approaches to Combat Aggregation:

  • Solvent Optimization:

    • Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, NMP, or DMF before injection.[1][3]

    • Mobile Phase: Add organic modifiers such as isopropanol or acetonitrile to the mobile phase to disrupt hydrophobic interactions. The use of ion-pairing agents like TFA is also standard practice to improve peak shape.[4][9]

  • Chromatographic Parameter Adjustment:

    • Temperature: Increasing the column temperature can sometimes improve solubility and reduce aggregation.[3]

    • Flow Rate: A lower flow rate can enhance resolution and may help in managing aggregating peptides.

  • Synthesis-Level Modifications:

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific sites in the peptide backbone can disrupt the formation of secondary structures that lead to aggregation.[3]

    • Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the peptide backbone can prevent hydrogen bonding and subsequent aggregation.[3]

Issue 3: Co-elution of Impurities

Q: I am having difficulty separating my cyclic peptide from closely related impurities, such as linear precursors or diastereomers. What strategies can I employ?

A: Co-elution of impurities is a common hurdle in achieving high purity. Optimizing chromatographic selectivity is crucial for resolving these closely related species.

Workflow for Resolving Co-eluting Impurities

Coelution_Resolution Start Co-elution of Impurities with Target Peptide Optimize_Gradient Optimize Gradient Profile Start->Optimize_Gradient Change_Stationary_Phase Change Column Chemistry (e.g., C18, C8, Phenyl) Start->Change_Stationary_Phase Modify_Mobile_Phase Modify Mobile Phase (pH, Ion-Pairing Agent) Start->Modify_Mobile_Phase Orthogonal_Method Employ Orthogonal Purification Method (e.g., SFC, IEX) Start->Orthogonal_Method Achieved_Separation Successful Separation Optimize_Gradient->Achieved_Separation Improved Resolution Change_Stationary_Phase->Achieved_Separation Altered Selectivity Modify_Mobile_Phase->Achieved_Separation Enhanced Separation Orthogonal_Method->Achieved_Separation Different Separation Mechanism

Caption: A logical workflow for troubleshooting and resolving co-eluting impurities.

Strategies for Improving Separation:

  • Gradient Optimization: Employ a shallower gradient around the elution time of your target peptide. This increases the separation window between closely eluting peaks.[9]

  • Column Chemistry: Switch to a different stationary phase. If a C18 column does not provide adequate separation, consider a C8, C4, or a phenyl-hexyl column to alter the hydrophobic interactions and improve selectivity.[10]

  • Mobile Phase Modification:

    • pH: Adjusting the pH of the mobile phase can alter the ionization state of the peptide and impurities, leading to changes in retention and potentially better separation.

    • Ion-Pairing Agent: While TFA is common, other ion-pairing agents like formic acid can be used, especially for LC-MS applications where TFA can cause ion suppression.[6]

  • Orthogonal Purification Techniques: If RP-HPLC is insufficient, consider an orthogonal method like Supercritical Fluid Chromatography (SFC), which separates based on different principles and can be effective for challenging separations.[11] Ion-exchange chromatography (IEX) can also be employed to separate based on charge.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying cyclic peptides?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of cyclic peptides.[6][9][10][13][14] It separates peptides based on their hydrophobicity.

Q2: What purity level should I aim for?

A: The required purity level depends on the intended application of the cyclic peptide.

Purity Level Recommended Applications
>80-95% Standard purity for general research, such as in vitro bioassays and screening.[15]
>95-98% High purity for more sensitive applications like NMR studies, X-ray crystallography, and use as enzyme substrates.[15]
>98% Very high purity, typically required for in vivo studies, clinical trials, and pharmaceutical applications.[16]

Q3: How can I prepare my crude cyclic peptide sample for HPLC purification?

A: Proper sample preparation is crucial to prevent clogging the HPLC system and to ensure efficient purification. The crude peptide should be dissolved in a suitable solvent. For many cyclic peptides, a small amount of 100% DMSO is effective for initial solubilization, followed by dilution with the HPLC mobile phase.[6] It is also recommended to filter the sample through a 0.22 µm filter before injection.[6]

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for cyclic peptide purification?

A: SFC offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption (making it a "greener" technique), and often provides orthogonal selectivity to RP-HPLC, which can be beneficial for separating difficult impurities.[11]

Q5: Is crystallization a viable method for purifying cyclic peptides?

A: Yes, crystallization can be a highly effective purification technique, often yielding very high-purity material.[17][18] It can also be more cost-effective than chromatography for large-scale purification.[17] However, developing a crystallization process can be challenging and is not always feasible for every peptide. A starting purity of at least 95% is often recommended for successful crystallization.[18]

Quantitative Data on Purification Methods

The following tables summarize quantitative data from various purification strategies for cyclic peptides.

Table 1: HPLC Purification of Cyclic Peptides - Examples

Cyclic Peptide Column Mobile Phase Gradient Purity Achieved Reference
Cyclic DipeptidesC18 (4.6 x 150 mm, 5 µm)A: Water + 0.1% TFAB: ACN + 0.1% TFA5-95% B over 30 min>95%[6]
LeuprolideC18 (40 µm particles)A: 25mM TBA-Br in waterB: 25mM TBA-Br in 50% ACN0-100% B over 10 column volumesNot specified[19]
Recombinant ProteinZorbax SB300-C8A: 0.05% aq. TFAB: 0.05% TFA in ACNShallow gradient (0.1% ACN/min)>95%[12]

Table 2: SFC Purification of Peptides - Examples

Peptide(s) Column Mobile Phase Modifier Purity/Resolution Reference
Di- and Tri-amino acids2-Ethylpyridine (4.6 x 250 mm, 5 µm)MethanolBaseline separation[8]
Angiotensin I, II, III, IV2-Ethylpyridine (4.6 x 250 mm, 5 µm)MethanolBaseline separation for II, III, IV; partial co-elution for I and II[8]
Bradykinin and InsulinNot specified3:1 MeOH:ACN with 5%/0.2% H₂O/TFASuccessful purification demonstrated[20]

Table 3: Crystallization for Peptide Purification

Peptide Type Crystallization Method Solvent System Purity Achieved Reference
Cyclic LipopeptideSlow cooling/evaporationAqueous n-propanol>90%[21]
General PeptidesEvaporationSaturated aqueous/organic solutionHigh purity (starting material >95%)[18]
Amorphous Peptide (API)Solvent/antisolvent with pH adjustmentVarious organic solvents and pH conditionsPurity uplift from 89% to 97%[17]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification of a Cyclic Peptide

This protocol provides a general guideline for the purification of a crude cyclic peptide using preparative RP-HPLC.

1. Sample Preparation: a. Dissolve the crude lyophilized cyclic peptide in a minimal volume of a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water).[6] b. Ensure the sample is fully dissolved. Sonication may be used to aid dissolution. c. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[6]

2. HPLC Method Development (Analytical Scale): a. Inject a small amount of the prepared sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).[6][22] b. Run a scouting gradient of mobile phase B (e.g., 5% to 95% acetonitrile with 0.1% TFA over 30 minutes) to determine the approximate retention time of the cyclic peptide.[6][22] c. Optimize the gradient to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution time of the product is often effective.[9]

3. Preparative Purification: a. Equilibrate the preparative C18 column with the initial mobile phase conditions. b. Inject the dissolved crude peptide onto the column. c. Run the optimized gradient from the analytical scale to separate the cyclic peptide. d. Collect fractions corresponding to the peak of the desired product.

4. Analysis of Fractions and Product Isolation: a. Analyze the collected fractions by analytical HPLC to confirm their purity. b. Pool the fractions that meet the desired purity level. c. Remove the solvent, typically by lyophilization, to obtain the purified cyclic peptide as a powder.[9]

Protocol 2: Crystallization of a Cyclic Peptide by Slow Evaporation

This protocol outlines a general procedure for crystallizing a cyclic peptide using the slow evaporation method.

1. Material Preparation: a. The cyclic peptide should have a purity of at least 95% for optimal results.[18] b. Prepare a saturated or near-saturated solution of the peptide.

2. Dissolution: a. Dissolve the cyclic peptide in a suitable solvent or solvent system (e.g., aqueous n-propanol, water, or a buffer) in a clean crystallization vessel.[21][23] Gentle warming may be necessary to achieve complete dissolution.[21]

3. Crystallization Setup: a. Cover the vessel with a cap or film that has small perforations to allow for slow evaporation of the solvent.[18] b. Place the setup in an undisturbed location with a controlled temperature.

4. Crystal Growth: a. Allow the solvent to evaporate slowly over several hours to days. As the concentration of the peptide increases beyond its solubility limit, crystals will begin to form. b. Monitor the vessel periodically for crystal growth.

5. Crystal Harvesting and Drying: a. Once crystals of a suitable size have formed, carefully harvest them from the mother liquor using a spatula or by filtration. b. Gently wash the crystals with a small amount of a solvent in which the peptide has low solubility to remove any residual impurities. c. Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.

References

Technical Support Center: Cyclization of Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding challenging peptide cyclization reactions, particularly those involving sterically hindered residues.

Troubleshooting Guide: Common Cyclization Issues

This guide provides a systematic approach to troubleshooting common problems encountered during the macrocyclization of sterically hindered peptides.

Q1: My cyclization reaction has a low yield, and I observe a significant amount of unreacted linear peptide. What should I do?

A1: This is a common issue indicating a sluggish or incomplete reaction, often due to steric hindrance or an unfavorable peptide conformation.

Potential Causes & Solutions:

  • Inefficient Coupling Reagent: Standard coupling reagents may not be potent enough for sterically demanding cyclizations.

    • Solution: Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU, HCTU, or PyAOP, and phosphonium salts like PyBOP are highly effective.[1] For extremely hindered couplings, such as with α,α-disubstituted amino acids, consider converting the C-terminal carboxylic acid to a more reactive acyl fluoride.[1]

  • Unfavorable Peptide Conformation: The linear peptide may adopt an extended conformation that is entropically unfavorable for cyclization, keeping the N- and C-termini far apart.[2][3][4]

    • Solution 1: If possible, redesign the linear precursor to include "turn-inducing" elements such as Proline, Glycine, D-amino acids, or N-methylated residues near the cyclization site to pre-organize the backbone.[2][3][5]

    • Solution 2: Experiment with different solvents (e.g., DMF, DCM, NMP, or mixtures) or add chaotropic salts like LiCl to disrupt secondary structures and improve solubility.[5][6]

  • Insufficient Reaction Time or Temperature: Steric hindrance can significantly slow down the reaction rate.[1]

    • Solution: Increase the reaction time and/or moderately increase the temperature. Microwave irradiation can also be effective in accelerating slow reactions.[7][8] Monitor the reaction progress by LC-MS to avoid potential side reactions with prolonged heating.

Q2: My main side-products are dimers and higher-order oligomers. How can I favor the intramolecular cyclization?

A2: Oligomerization occurs when linear peptides react with each other (intermolecularly) instead of with themselves (intramolecularly). The key is to promote conditions where the ends of the same peptide chain are more likely to interact.

Potential Causes & Solutions:

  • High Reaction Concentration: At high concentrations, the probability of intermolecular reactions increases significantly.

    • Solution 1 (Solution-Phase): Employ high-dilution conditions, typically by maintaining the linear peptide concentration between 0.1-1 mM.[5][9] A pseudo-high dilution effect can be achieved by the slow, controlled addition of a concentrated peptide solution to the reaction vessel.[9]

    • Solution 2 (On-Resin): Perform the cyclization while the peptide is still attached to the solid support. The resin matrix physically isolates peptide chains, creating a "pseudo-dilution" effect that strongly favors intramolecular cyclization.[2][9] Using a resin with a lower substitution level can further enhance this effect by increasing the distance between peptide chains.[6][10]

  • Unfavorable Conformation: As with low yields, an extended peptide conformation can hinder the intramolecular reaction, allowing more time for intermolecular oligomerization to occur.

    • Solution: Incorporate turn-inducing elements (Pro, Gly, D-amino acids) into the peptide sequence to promote a pre-cyclization conformation.[2][3]

Q3: I am observing significant epimerization at the C-terminal residue. How can this be minimized?

A3: Epimerization is the inversion of stereochemistry at the C-terminal alpha-carbon, a common side reaction during the activation of the carboxylic acid for cyclization.

Potential Causes & Solutions:

  • Aggressive Activation/Base: The choice of coupling reagent and base, along with reaction temperature, can influence the rate of epimerization.

    • Solution 1: Use coupling reagents known to suppress racemization, such as DEPBT.[11] The addition of additives like HOBt or HOAt can also reduce epimerization to insignificant levels.[11]

    • Solution 2: Lower the reaction temperature and minimize the reaction time.[9]

  • Sequence Design: The nature of the C-terminal amino acid plays a crucial role.

    • Solution: If the sequence allows, design the linear precursor to have a C-terminal Glycine (which is achiral) or Proline (which is less prone to epimerization) to circumvent the issue.[9]

Troubleshooting Workflow

G start Start: Low Cyclization Yield/Purity analysis Analyze Crude Reaction by HPLC/MS start->analysis prob1 High Amount of Unreacted Linear Peptide analysis->prob1 Linear peptide remains prob2 Significant Oligomerization (Dimers, Trimers, etc.) analysis->prob2 High MW species observed prob3 Presence of Side Products (e.g., Epimers) analysis->prob3 Unexpected masses/peaks sol1 Optimize Coupling: - Use potent reagents (HATU, PyAOP) - Increase temperature/time - Use additives (HOAt, LiCl) prob1->sol1 sol4 Address Conformation: - Add turn-inducers (Pro, Gly, D-AAs) - Change solvent (DMF, NMP, DCM) - Use chaotropic agents (LiCl) prob1->sol4 sol2 Promote Intramolecular Reaction: - Use high dilution (0.1-1 mM) - Perform on-resin cyclization - Use low-loading resin prob2->sol2 prob2->sol4 sol3 Minimize Epimerization: - Lower reaction temperature - Use racemization suppressors (DEPBT) - Cyclize at Gly or Pro residue prob3->sol3

Caption: A workflow for troubleshooting difficult peptide cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for cyclizing peptides with sterically hindered residues like N-methyl or α,α-disubstituted amino acids? A1: For difficult couplings involving hindered residues, more reactive reagents are necessary. Phosphonium salts like PyBOP and PyAOP, and aminium salts like HATU and HCTU are excellent choices.[1][11] PyBrOP is noted as being particularly effective for coupling N-methylamino acids.[11] For the most challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a superior strategy.[1]

Q2: Should I perform the cyclization on-resin or in solution? A2: Both methods have distinct advantages and the best choice depends on the specific peptide and scale.

  • On-Resin Cyclization: This method benefits from a "pseudo-dilution" effect, as the solid support physically isolates peptide chains, minimizing intermolecular side reactions like dimerization.[2][9] This can lead to higher purity of the crude product. However, the peptide's conformation may be restricted by attachment to the resin, which could potentially hinder cyclization for some sequences.[12]

  • Solution-Phase Cyclization: This approach allows the peptide greater conformational freedom, which can be beneficial.[9] However, it is prone to oligomerization and requires strict high-dilution conditions (0.1-1 mM), which can be impractical for large-scale synthesis.[5][9] It also necessitates the purification of the linear precursor before the cyclization step.[9]

Q3: How can I strategically design my peptide sequence to improve cyclization efficiency? A3: Rational sequence design can dramatically improve yields. The goal is to favor a "pre-organized" conformation where the peptide termini are in close proximity.[2][5] This can be achieved by:

  • Incorporating Turn-Inducing Elements: Placing residues like Proline, Glycine, or a D-amino acid within the sequence can induce a β-turn, facilitating the ring closure.[2][3][4]

  • N-Methylation: Introducing N-methylated amino acids can disrupt intermolecular hydrogen bonding that leads to aggregation and can also help pre-organize the peptide backbone.[2][12][13]

  • Choosing the Cyclization Site: Avoid placing sterically demanding residues (e.g., Val, Ile, or other β-branched amino acids) at or near the N- or C-terminus where the cyclization occurs.[4][14]

Q4: Can alternative chemical strategies be used for particularly difficult cyclizations? A4: Yes. When traditional lactam formation is inefficient, several alternative macrocyclization chemistries can be employed. These methods often offer better yields and orthogonality.

  • Native Chemical Ligation (NCL): Involves the reaction between a C-terminal thioester and an N-terminal cysteine.[3]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction to form a triazole linkage.[2][3]

  • Ring-Closing Metathesis (RCM): Uses a ruthenium catalyst to form a carbon-carbon double bond between two alkene-containing unnatural amino acids.[2][15]

  • Enzyme-Catalyzed Cyclization: Certain enzymes, like subtiligase or sortase, can be used to catalyze the cyclization under mild, aqueous conditions.[16][17]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Potency for Hindered Couplings

Coupling Reagent ClassExample(s)Generated Active SpeciesRelative ReactivityNotes
CarbodiimidesDCC, DICO-acylisoureaLow-ModerateOften insufficient for sterically hindered residues.[1]
Phosphonium SaltsPyBOP, PyAOPOBt or OAt esterHighVery effective; can be used in excess to drive slow reactions to completion.[18]
Aminium/Uronium SaltsHBTU, HATU, HCTUOBt, OAt, or O-6-ClBt esterHigh to Very HighHATU and HCTU are generally more reactive than HBTU.[1][11]
Immonium/Uronium SaltsCOMUOxyma esterVery HighOxyma-based reagents are reported to be highly efficient and superior to HOBt-based reagents.
OtherDEPBTBenzotriazinyl esterModerateParticularly useful for minimizing epimerization.[11]

Table 2: Effect of Resin Loading on Head-to-Tail Cyclization Purity

Data adapted from a study evaluating on-resin cyclization of a Glu-linked peptide. The primary impurity was the dimer.

Resin LoadingLinear Peptide RemainingDimeric, Linear PeptideCyclic Product(s)
0.49 mmol/g 2.90%11.90%32.35%
0.29 mmol/g 3.45%13.15%27.39%

Note: In this specific experiment, decreasing resin loading did not significantly reduce dimerization, suggesting that at 0.29 mmol/g, the active sites were still too dense.[10] Further reduction in loading may be necessary.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization (Lactam Bridge)

This protocol describes cyclization on a resin where the peptide is anchored via a side chain.

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS. The peptide should be designed to be anchored via a side chain of an amino acid like Asp or Glu.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Cyclization Reaction:

    • In a reaction vessel, add a solution containing a potent coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in a suitable solvent like DMF.[9]

    • Add the resin to the solution and allow the reaction to proceed for 2-24 hours at room temperature. Gentle agitation is required.

  • Monitoring: To check for completion, take a small sample of resin beads, cleave the peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), and analyze the product by LC-MS.[9]

  • Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly and cleave the cyclic peptide from the resin while simultaneously removing the side-chain protecting groups.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This protocol is for cyclizing a fully protected linear peptide in solution.

  • Linear Peptide Preparation:

    • Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin).

    • Cleave the peptide from the resin while keeping its side-chain protecting groups intact. This is typically done using a mild acidic solution (e.g., 1-2% TFA in DCM).[5]

    • Purify the protected linear peptide by flash chromatography or precipitation to >95% purity.

  • High-Dilution Cyclization:

    • Prepare a reaction vessel containing the chosen coupling reagent (e.g., HATU, 1.5 eq.), an additive if needed (e.g., HOAt, 1.5 eq.), and a hindered base (e.g., DIPEA, 3 eq.) dissolved in a large volume of a suitable solvent (e.g., DMF) to achieve a final peptide concentration of ~0.5 mM.[5][9]

    • In a separate flask, dissolve the purified linear peptide in DMF.

    • Using a syringe pump, add the peptide solution to the vigorously stirred reaction vessel over several hours (e.g., 4-8 hours).

  • Reaction & Monitoring: Allow the reaction to stir for an additional 12-24 hours after the addition is complete. Monitor the progress by taking small aliquots and analyzing by LC-MS, looking for the disappearance of the linear precursor.[9]

  • Work-up and Deprotection:

    • Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water).

    • Remove the solvent under reduced pressure.

    • Treat the crude protected cyclic peptide with a strong acid cocktail (e.g., 95% TFA) to remove all side-chain protecting groups.

  • Purification: Purify the final deprotected cyclic peptide by reverse-phase HPLC.

Visualizations

G cluster_0 On-Resin Cyclization cluster_1 Solution-Phase Cyclization on_resin_start Resin-Bound Linear Peptide on_resin_cyclize Intramolecular Cyclization (Pseudo-dilution) on_resin_start->on_resin_cyclize Add Coupling Reagents on_resin_cleave Cleavage & Deprotection on_resin_cyclize->on_resin_cleave on_resin_end Crude Cyclic Peptide on_resin_cleave->on_resin_end sol_start Resin-Bound Linear Peptide sol_cleave Cleave Protected Peptide sol_start->sol_cleave sol_purify Purify Linear Precursor sol_cleave->sol_purify sol_cyclize High-Dilution Cyclization sol_purify->sol_cyclize Slow Addition to Coupling Reagents sol_deprotect Global Deprotection sol_cyclize->sol_deprotect sol_end Crude Cyclic Peptide sol_deprotect->sol_end

Caption: Comparison of on-resin and solution-phase cyclization workflows.

Caption: Impact of turn-inducing residues on peptide conformation for cyclization.

References

Avoiding side reactions with chemoselective DAN scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chemoselective Diels-Alder on DNA (DAN) scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Diels-Alder on DNA (DAN) scaffolds for bioconjugation?

The Diels-Alder reaction, particularly the furan-maleimide cycloaddition, offers several advantages for DNA conjugation:

  • Chemoselectivity: The reaction is highly specific between the diene (e.g., furan) and the dienophile (e.g., maleimide), minimizing side reactions with other functional groups present in biomolecules.[1]

  • Biocompatibility: The reaction proceeds efficiently in aqueous solutions under mild temperature and pH conditions, which is crucial for maintaining the integrity of DNA and other biomolecules.[1]

  • High Yields: The Diels-Alder reaction on DNA can achieve high conjugation yields, often with a simple 1:1 stoichiometry and without the need for catalysts.

  • Stability: The resulting cyclohexene linkage is stable under physiological conditions.

Q2: What are the most common side reactions to be aware of when using maleimide-functionalized components?

The primary side reactions involving maleimides include:

  • Hydrolysis of the Maleimide Ring: Above pH 7.5, the maleimide ring is susceptible to hydrolysis, rendering it inactive for the Diels-Alder reaction. It is crucial to maintain the reaction pH within the optimal range of 6.5-7.5.[2]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of proteins or lysine residues, leading to a loss of selectivity.[2]

  • Thiol-Maleimide Retro-Michael Reaction: The thioether bond formed from the reaction of a maleimide with a thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be mitigated by hydrolyzing the thiosuccinimide ring under slightly basic conditions after conjugation to form a more stable, ring-opened structure.[2]

Q3: What is the retro-Diels-Alder reaction and how can it be prevented?

The retro-Diels-Alder (rDA) reaction is the reverse of the Diels-Alder cycloaddition, where the cyclohexene product reverts to the original diene and dienophile.[3][4] This reaction is favored at higher temperatures.[3][4]

To minimize the rDA reaction and prevent product decomposition:

  • Control the Temperature: Perform the Diels-Alder reaction at the lowest effective temperature. For many DNA-based applications, reactions are successfully carried out at 37°C.[1]

  • Use an Excess of one Reactant: Employing a slight excess of the dienophile can help drive the equilibrium towards the product.[1]

Troubleshooting Guides

Low Reaction Yield

Problem: The Diels-Alder conjugation reaction is resulting in a low yield of the desired DNA conjugate.

Possible Cause Solution
Suboptimal pH Maintain the reaction buffer pH between 6.5 and 7.5. Below pH 6.5, the reaction rate can decrease. Above pH 7.5, maleimide hydrolysis becomes significant.[2]
Incorrect Stoichiometry Optimize the molar ratio of the diene and dienophile. A slight excess (1.2 to 10-fold) of the maleimide-containing molecule can improve yields.[1]
Low Reactant Concentration Increase the concentration of the reactants if possible. Higher concentrations can lead to faster reaction rates.
Steric Hindrance If the diene or dienophile is sterically hindered, a higher excess of the less hindered reactant or longer reaction times may be necessary.
Retro-Diels-Alder Reaction If the reaction is performed at an elevated temperature, consider lowering it to minimize the reverse reaction. Monitor the reaction over time to see if the product is forming and then decomposing.[5]
Degraded Reagents Ensure the maleimide-containing reagent has not hydrolyzed. Use freshly prepared solutions or reagents stored under appropriate conditions (e.g., -20°C, protected from moisture).
Poor Chemoselectivity and Presence of Side Products

Problem: The reaction is producing unexpected side products, indicating a lack of chemoselectivity.

Possible Cause Solution
Reaction with Amines Strictly maintain the reaction pH between 6.5 and 7.5 to ensure the maleimide reacts selectively with the intended diene.[2]
Maleimide Homopolymerization This can occur at elevated temperatures. Running the reaction at a lower temperature can minimize this side reaction.
Thiazine Rearrangement If conjugating to a peptide with an N-terminal cysteine, this side reaction can occur at physiological or higher pH. Maintaining a slightly acidic pH can help prevent this.[6]
Difficulty in Purifying the DNA Conjugate

Problem: Challenges are encountered during the purification of the final DNA-drug conjugate.

Possible Cause Solution
Aggregation of the Conjugate The increased hydrophobicity of the conjugate can lead to aggregation. Consider using PEGylated linkers to increase hydrophilicity. Optimize purification buffer pH to be 1-2 units away from the isoelectric point of the conjugate to maintain solubility.[2]
Non-specific Binding to Purification Media The conjugate may bind to chromatography resins or filtration membranes. Screen different purification media to find one with minimal non-specific binding. Adjust the ionic strength of the purification buffers to minimize electrostatic and hydrophobic interactions.[2]
Inefficient Removal of Unreacted Small Molecules Size exclusion chromatography (SEC) is often effective for separating the high molecular weight DNA conjugate from smaller unreacted molecules.[2] For oligonucleotide purification, gel filtration or reversed-phase HPLC can be employed.[7]
Co-elution of Reactants and Product If using reversed-phase HPLC, optimize the gradient to achieve better separation between the starting materials and the final conjugate.

Experimental Protocols

General Protocol for Diels-Alder Conjugation of a Maleimide-Derivatized Molecule to a Diene-Modified Oligonucleotide

This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

  • Diene-modified oligonucleotide

  • Maleimide-derivatized molecule (e.g., drug, peptide, fluorophore)

  • Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5 (degassed)

  • Anhydrous DMSO or DMF (for dissolving water-insoluble maleimides)

  • Purification system (e.g., SEC, HPLC, gel filtration)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the diene-modified oligonucleotide in the degassed reaction buffer to the desired concentration.

  • Prepare the Maleimide Solution:

    • For water-soluble maleimides, dissolve directly in the reaction buffer.

    • For water-insoluble maleimides, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[8]

  • Perform the Conjugation Reaction:

    • To the stirred solution of the diene-modified oligonucleotide, add the desired molar excess of the maleimide-derivatized molecule. If using a stock solution in organic solvent, ensure the final concentration of the organic solvent is low enough not to affect the stability of the oligonucleotide.

    • Incubate the reaction mixture at 37°C for 8-10 hours, or as optimized for your specific system. The reaction can also be performed at room temperature, which may require a longer incubation time.[1] Protect the reaction from light if using a light-sensitive molecule.

  • Monitor the Reaction: The progress of the reaction can be monitored by techniques such as reversed-phase HPLC or MALDI-TOF mass spectrometry.[1]

  • Purify the Conjugate:

    • Upon completion, purify the DNA conjugate from unreacted starting materials and any side products.

    • Common purification methods include size exclusion chromatography, reversed-phase HPLC, or gel filtration through a suitable matrix like Sephadex G-25.[2][7]

  • Characterize the Conjugate: Confirm the identity and purity of the final conjugate using appropriate analytical techniques (e.g., mass spectrometry, UV-Vis spectroscopy, gel electrophoresis).

Visualizations

Experimental Workflow for DNA-Drug Conjugation

The following diagram illustrates a typical workflow for the synthesis and purification of a DNA-drug conjugate using a DAN scaffold.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis prep_oligo Prepare Diene-Modified Oligonucleotide Solution conjugation Diels-Alder Conjugation Reaction prep_oligo->conjugation prep_drug Prepare Maleimide-Derivatized Drug Solution prep_drug->conjugation purify Purification (e.g., HPLC, SEC) conjugation->purify characterize Characterization (e.g., MS, UV-Vis) purify->characterize final_product Purified DNA-Drug Conjugate characterize->final_product

Caption: Workflow for the synthesis and purification of a DNA-drug conjugate.

Signaling Pathway: DNA Damage Response

DNA-drug conjugates can induce cellular responses, including the DNA damage response (DDR) pathway, which is a critical consideration in drug development. The diagram below provides a simplified overview of the DDR pathway.

dna_damage_response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors dna_damage DNA Damage (e.g., from Drug Conjugate) atm ATM dna_damage->atm activates atr ATR dna_damage->atr activates chk2 CHK2 atm->chk2 phosphorylates chk1 CHK1 atr->chk1 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest p53 p53 chk2->p53 stabilizes chk2->cell_cycle_arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

Caption: Simplified DNA damage response (DDR) signaling pathway.

References

Technical Support Center: Enhancing Crude Product Purity in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and improving the purity of crude peptides synthesized via automated solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring higher quality synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low crude peptide purity in Fmoc-SPPS?

Low purity in crude peptides often stems from several key issues during synthesis. These include incomplete coupling reactions leading to deletion sequences, and incomplete removal of the Fmoc protecting group, which results in truncated sequences.[1][2] Side reactions such as racemization, particularly with sensitive amino acids like histidine and cysteine, can also introduce impurities.[3] Additionally, the formation of byproducts like aspartimides, especially in sequences containing Asp-Gly or Asp-Ser motifs, contributes to a lower percentage of the target peptide.[4][5] Peptide chain aggregation can hinder reaction kinetics, leading to incomplete reactions and low yields.[3]

Q2: What level of crude peptide purity should I aim for?

The required purity level depends on the intended application of the peptide.[6]

Purity LevelTypical Applications
Crude (>50%) Initial screening, non-quantitative applications.[6]
>70-85% Antibody production, ELISAs, enzyme substrate studies, semi-quantitative assays.[6]
>90-95% Quantitative bioassays, in vitro receptor-ligand studies, chromatography standards.[6]
>98% In vivo studies, clinical trials, structural studies (NMR, crystallography).[6]

Q3: How can I identify the nature of impurities in my crude peptide?

Several analytical techniques are essential for characterizing impurities:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing peptide purity, separating the target peptide from impurities based on hydrophobicity.[1][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide and helps identify impurities by their mass-to-charge ratio, revealing truncations, deletions, or modifications.[1]

  • Amino Acid Analysis (AAA): Confirms the amino acid composition of the peptide.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems that lead to low crude peptide purity.

Issue 1: Presence of Deletion and Truncation Sequences

Deletion sequences (missing one or more amino acids) and truncation sequences (synthesis terminated prematurely) are common impurities.

Q: My HPLC and MS analysis shows significant peaks corresponding to deletion or truncation sequences. What should I do?

A: This indicates incomplete coupling or deprotection steps. Here’s a troubleshooting workflow:

Troubleshooting Workflow for Deletion/Truncation Sequences

start Deletion/Truncation Detected check_coupling Monitor Coupling Reaction (e.g., Kaiser Test) start->check_coupling coupling_incomplete Coupling Incomplete (Positive Kaiser Test) check_coupling->coupling_incomplete Test Result? coupling_complete Coupling Complete (Negative Kaiser Test) check_coupling->coupling_complete Test Result? implement_solutions Implement Coupling Solutions coupling_incomplete->implement_solutions check_deprotection Monitor Fmoc Deprotection (UV Monitoring) coupling_complete->check_deprotection double_couple Perform Double Coupling implement_solutions->double_couple change_reagent Use Stronger Coupling Reagent implement_solutions->change_reagent increase_time Increase Coupling Time implement_solutions->increase_time end Improved Purity double_couple->end change_reagent->end increase_time->end deprotection_incomplete Deprotection Incomplete check_deprotection->deprotection_incomplete Incomplete? check_deprotection->end Complete increase_deprotection Increase Deprotection Time/ Use Stronger Base deprotection_incomplete->increase_deprotection increase_deprotection->end

Caption: Troubleshooting workflow for deletion and truncation impurities.

Experimental Protocols:

  • Kaiser Test Protocol (Qualitative) [8]

    • Sample Collection: Take a small sample of resin beads (10-15) from the reaction vessel.

    • Washing: Place the beads in a small test tube and wash thoroughly with DMF to remove residual reagents.

    • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-Butanol, Phenol in n-Butanol).

    • Incubation: Heat the test tube at 100-120°C for 3-5 minutes.

    • Observation: A positive result (free primary amines present) is indicated by an intense blue color of the beads and solution. A negative result (complete coupling) shows yellow or colorless beads and solution.

  • Double Coupling Protocol [9][10]

    • After the initial coupling reaction, drain the reaction vessel.

    • Wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of the activated amino acid.

    • For particularly difficult couplings, using a different, more potent coupling reagent for the second coupling can improve purity.[9]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent significantly impacts crude peptide purity. More potent reagents can overcome steric hindrance and improve coupling efficiency.

Coupling ReagentClassRelative PotencyNotes on Purity
DIC/Oxyma CarbodiimideStandardCost-effective, can be superior for minimizing racemization.[11]
HBTU/HCTU Aminium/Uronium SaltHighWidely used, efficient.
HATU Aminium/Uronium SaltVery HighExcellent for sterically hindered amino acids and difficult sequences.[12]
COMU Aminium/Uronium SaltVery HighHigh solubility and safer than benzotriazole-based reagents, shows superior racemization suppression.[4][13]
Issue 2: Racemization of Amino Acids

Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical issue, especially for sensitive residues like Cysteine (Cys) and Histidine (His).

Q: My analysis indicates the presence of diastereomeric impurities. How can I minimize racemization?

A: Minimizing racemization requires careful control of coupling conditions.

Strategies to Minimize Racemization

start Racemization Detected reagent_choice Optimize Coupling Reagent/ Additive Combination start->reagent_choice base_selection Select Appropriate Base start->base_selection temp_control Control Reaction Temperature start->temp_control protocol_modification Modify Protocol for Sensitive Residues start->protocol_modification end Reduced Racemization reagent_choice->end base_selection->end temp_control->end protocol_modification->end

Caption: Key strategies for minimizing racemization during peptide synthesis.

Experimental Protocols & Strategies:

  • For Cysteine and Histidine:

    • Lower Coupling Temperature: For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization for His and Cys.[14][15][16]

    • Conventional Coupling: Perform the coupling of His and Cys at room temperature, even if the rest of the synthesis is done at an elevated temperature.[14][15][16]

    • Side-Chain Protection: Protecting the pi-imidazole nitrogen of histidine (e.g., with an Mbom group) can greatly reduce racemization.[3][4]

    • Choice of Base: Using a hindered amine base like 2,4,6-collidine instead of DIPEA can minimize the formation of D-Cysteine.[4][14]

  • General Strategies:

    • Coupling Reagent Selection: Using carbodiimide activation (e.g., DIC/Oxyma) can lower the pH and reduce racemization compared to base-mediated activation methods.[4] COMU is noted for its superior racemization suppression.[4]

    • Minimize Pre-activation Time: Over-activation of the carboxylic acid can lead to intermediates prone to racemization. Keep pre-activation times to a minimum.

Issue 3: Peptide Aggregation

Aggregation of the growing peptide chain on the resin can block reactive sites, leading to incomplete reactions.

Q: My peptide synthesis is failing at a certain length, and the resin beads are clumping. How can I address peptide aggregation?

A: Disrupting the secondary structures that cause aggregation is key.

Workflow to Mitigate Peptide Aggregation

start Aggregation Suspected chaotropic_wash Use Chaotropic Salt Wash (e.g., LiCl) start->chaotropic_wash disruptive_solvents Switch to Disruptive Solvents (e.g., NMP, DMSO) start->disruptive_solvents backbone_protection Incorporate Backbone Protection (e.g., Pseudoproline Dipeptides) start->backbone_protection microwave Utilize Microwave Synthesis start->microwave end Improved Solubility and Purity chaotropic_wash->end disruptive_solvents->end backbone_protection->end microwave->end

Caption: Workflow for addressing on-resin peptide aggregation.

Experimental Protocols:

  • Chaotropic Salt Wash Protocol [17][18]

    • Following the standard Fmoc deprotection and DMF washes, add a solution of 0.8 M LiCl in DMF to the peptide-resin.

    • Agitate for 1-2 minutes. Repeat this wash step once more.

    • Crucially , thoroughly wash the resin with DMF (at least 3-5 times) to completely remove the chaotropic salt before proceeding with coupling, as residual salt can interfere with coupling reagents.[17]

  • Using Disruptive Solvents:

    • Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to the DMF.[3][18] These solvents are better at solvating aggregating sequences.

  • Microwave-Assisted Synthesis:

    • Utilizing a microwave peptide synthesizer can be highly effective. The rapid heating disrupts hydrogen bonding and prevents aggregation, leading to significantly higher purity and yield for difficult sequences.[17]

Issue 4: Side Reactions During Cleavage

The final cleavage step can introduce impurities if not optimized.

Q: I'm observing unexpected modifications in my peptide after cleavage. How can I optimize the cleavage process?

A: The choice of cleavage cocktail and scavengers is critical and must be tailored to your peptide's sequence.

Data Presentation: Common Cleavage Cocktails

Scavengers are added to the trifluoroacetic acid (TFA) cleavage cocktail to "scavenge" reactive cationic species generated from protecting groups, which can otherwise modify sensitive residues.[19][20]

Cleavage Cocktail (Reagent)CompositionApplication
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% WaterGeneral purpose for peptides without sensitive residues (Trp, Met, Cys).[19]
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)"Universal" cocktail for peptides containing multiple sensitive residues.[20]
TFA/EDT/TIS/H₂O 94% TFA, 2.5% EDT, 1% TIS, 2.5% WaterRecommended for peptides containing Cysteine to prevent side reactions.[19]

Experimental Protocol: Standard TFA Cleavage [19]

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the appropriate freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approx. 10 times the volume of the filtrate).

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

By systematically addressing these common issues using the provided guides and protocols, you can significantly enhance the purity of your crude peptide products, facilitating downstream purification and improving the reliability of your research.

References

Technical Support Center: 2,6-Diaminonicotinic Acid-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2,6-diaminonicotinic acid-based synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound and its derivatives.

Issue 1: Low Yield in the Synthesis of this compound

Question: My synthesis of this compound from 2,6-dichloronicotinic acid is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the amination of 2,6-dichloronicotinic acid are a common challenge when scaling up. The primary reasons often revolve around incomplete reaction, side reactions, and product degradation. The presence of the carboxylic acid group can complicate the nucleophilic aromatic substitution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Temperature and Pressure: Amination of chloropyridines often requires high temperatures (150-200°C) and pressure in a sealed reactor to proceed to completion. - Optimize Catalyst System: For palladium-catalyzed aminations, screen different ligands and palladium precursors. Ensure the catalyst is not deactivated by impurities. - Excess Ammonia: Use a large excess of aqueous ammonia or an ammonia surrogate to drive the reaction forward.
Side Reactions - Hydrolysis of Chloro Group: At high temperatures and aqueous conditions, the chloro groups can be hydrolyzed to hydroxyl groups, forming 2-amino-6-hydroxynicotinic acid or 2,6-dihydroxynicotinic acid. Running the reaction under anhydrous conditions with liquid ammonia can mitigate this. - Decarboxylation: The nicotinic acid moiety can be susceptible to decarboxylation at very high temperatures. Monitor the reaction temperature closely and avoid prolonged reaction times at excessive heat.
Carboxylic Acid Interference - Protecting Group Strategy: The acidic proton of the carboxylic acid can interfere with basic reagents. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to amination. The ester can be hydrolyzed back to the carboxylic acid in a final step. This adds steps but can significantly improve the yield and purity of the amination reaction.
Issue 2: Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are these impurities and how can I prevent their formation?

Answer: The formation of multiple products indicates competing side reactions. In the synthesis of this compound, common side reactions include mono-amination, hydrolysis, and catalyst-related byproducts.

Common Byproducts and Prevention Strategies:

ByproductPrevention Strategy
2-Amino-6-chloronicotinic acid This is the mono-substituted intermediate. To drive the reaction to the di-substituted product, increase the reaction time, temperature, and/or the concentration of the aminating agent.
2-Amino-6-hydroxynicotinic acid Results from the hydrolysis of the remaining chloro group on the mono-aminated intermediate. To minimize this, use anhydrous ammonia or a non-aqueous solvent system if possible. If using aqueous ammonia, minimize reaction time once the desired product is formed.
2,6-Dihydroxynicotinic acid Formed by the complete hydrolysis of the starting material. This is favored by prolonged exposure to high temperatures in aqueous media. Shorter reaction times and lower temperatures (if feasible with the chosen catalyst) can reduce the formation of this byproduct.
Debrominated/Dechlorinated Species In palladium-catalyzed reactions, hydrodehalogenation can occur, leading to the formation of 2-aminonicotinic acid. Ensure the reaction is carried out under an inert atmosphere and that the catalyst system is optimized to favor C-N bond formation over hydrodehalogenation.
Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify this compound. What are the most effective purification techniques?

Answer: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This can make purification by traditional silica gel chromatography challenging.

Purification Strategies:

Purification MethodProtocol and Considerations
Isoelectric Point Precipitation 1. Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). This will protonate the amino groups, making the compound soluble as a hydrochloride salt. 2. Filter the solution to remove any insoluble impurities. 3. Slowly add a base (e.g., 1M NaOH) to the filtrate to adjust the pH to the isoelectric point (pI) of the molecule. The pI will need to be determined experimentally but will be in the range where the net charge of the molecule is zero. 4. At the pI, the product will precipitate out of the solution. 5. Collect the precipitate by filtration and wash with deionized water and then a non-polar solvent (like diethyl ether) to remove residual water. Dry under vacuum.
Ion-Exchange Chromatography - Cation-Exchange: At a pH below the pKa of the amino groups, the compound will be positively charged and can be bound to a cation-exchange resin. Elution can be achieved by increasing the pH or the salt concentration. - Anion-Exchange: At a pH above the pKa of the carboxylic acid, the compound will be negatively charged and can be bound to an anion-exchange resin. Elution can be performed by decreasing the pH or increasing the salt concentration.
Recrystallization If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the large-scale synthesis of this compound?

A1: A common and commercially available starting material is 2,6-dichloronicotinic acid. This precursor allows for the introduction of the amino groups via nucleophilic aromatic substitution.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: The high-pressure amination reactions should be conducted in a certified and properly maintained high-pressure reactor. Ammonia is a corrosive and toxic gas, and appropriate ventilation and personal protective equipment are essential. Palladium catalysts can be pyrophoric, especially after the reaction, and should be handled with care.

Q3: Can I use protecting groups for the amino functionalities?

A3: While protecting the amino groups is less common for the synthesis of the monomer itself, it is a crucial strategy when using this compound as a scaffold in further reactions, such as peptide synthesis. Orthogonal protecting groups like Boc and Fmoc can be used to selectively deprotect one amino group for reaction while the other remains protected.

Q4: How does the presence of the carboxylic acid group affect the amination of the pyridine ring?

A4: The carboxylic acid group is electron-withdrawing, which can further activate the pyridine ring towards nucleophilic attack at the 2 and 6 positions. However, its acidic proton can react with basic nucleophiles and catalysts, potentially reducing their effectiveness. As mentioned in the troubleshooting guide, protecting the carboxylic acid as an ester can circumvent this issue.

Q5: What are the expected yields for the synthesis of this compound?

A5: Yields can vary significantly depending on the scale and the specific methodology employed. Laboratory-scale syntheses might report yields in the range of 60-80% under optimized conditions. However, on a larger scale, yields may be lower due to challenges in heat and mass transfer, as well as purification losses. A realistic target for a scaled-up process would be in the 50-70% range after optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound via High-Pressure Amination
  • Reaction Setup: In a high-pressure stainless-steel reactor, combine 2,6-dichloronicotinic acid (1 equivalent), and a 25-30% aqueous ammonia solution (20-30 equivalents). If using a catalyst, add the palladium precursor and ligand at this stage (e.g., Pd(OAc)₂, Xantphos).

  • Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Heat the mixture to 160-180°C. The internal pressure will increase significantly. Maintain the reaction at this temperature for 12-24 hours with constant stirring.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood. Transfer the reaction mixture to a beaker and acidify with concentrated HCl to a pH of ~1.

  • Purification: Filter the hot acidic solution to remove any catalyst residues. Allow the filtrate to cool, and then adjust the pH to the isoelectric point (experimentally determined, likely between pH 4-6) with a concentrated NaOH solution. The product will precipitate.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.

Visualizations

experimental_workflow start Start: 2,6-Dichloronicotinic Acid reactor High-Pressure Reactor + Aqueous Ammonia + Catalyst (optional) 160-180°C, 12-24h start->reactor workup Work-up: Cool, Vent Ammonia, Acidify with HCl reactor->workup filtration Filtration (Remove Catalyst) workup->filtration precipitation Isoelectric Point Precipitation (Adjust pH with NaOH) filtration->precipitation isolation Isolation: Filter, Wash, Dry precipitation->isolation product Final Product: This compound isolation->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check Conversion side_reactions Side Reactions? start->side_reactions Analyze Byproducts purification_issue Purification Issues? start->purification_issue Review Purification solution1 Increase Temp/Pressure Optimize Catalyst Use Excess NH3 incomplete_rxn->solution1 Yes solution2 Use Anhydrous Conditions Protect Carboxylic Acid Optimize Reaction Time side_reactions->solution2 Yes solution3 Isoelectric Precipitation Ion-Exchange Chrom. Recrystallization purification_issue->solution3 Yes

Caption: Troubleshooting logic for this compound synthesis.

Removal of impurities like DIEA from final cyclic peptide product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities, specifically N,N-Diisopropylethylamine (DIEA), from final cyclic peptide products.

Frequently Asked Questions (FAQs)

Q1: Why is DIEA present in my final cyclic peptide product?

A1: N,N-Diisopropylethylamine (DIEA), also known as Hünig's base, is a non-nucleophilic organic base commonly used in peptide synthesis.[1] It is frequently used as a proton scavenger during amino acid coupling steps and in the final cyclization step to maintain basic conditions necessary for the reaction.[2][3] Due to its relatively high boiling point and its potential to form salts with acidic components in the reaction mixture (like trifluoroacetic acid, TFA), it can be carried through the synthesis and cleavage steps into the crude product.

Q2: What are the potential negative effects of residual DIEA in my final peptide product?

A2: Residual DIEA can have several negative consequences. It can interfere with downstream biological assays, altering pH and potentially leading to false results. For therapeutic peptides, it is a process-related impurity that must be removed to ensure the safety and efficacy of the drug product. Furthermore, the presence of basic impurities can affect the stability and solubility of the final peptide.

Q3: Is lyophilization alone sufficient to remove DIEA?

A3: Lyophilization is primarily designed to remove volatile solvents like water and acetonitrile.[4][5] While DIEA has a boiling point of 126.6 °C, it can form a salt with trifluoroacetic acid (TFA), which is often present from the cleavage and purification steps.[1][6] This salt, N,N-diisopropylethylammonium trifluoroacetate, is a solid with a much lower volatility than the free base, and therefore is not effectively removed by lyophilization alone.[7]

Q4: What is the most common method for removing DIEA from a cyclic peptide?

A4: The most common and effective method for removing DIEA, along with other process-related impurities, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] This technique separates the cyclic peptide from the smaller, less hydrophobic DIEA based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10]

Q5: Can Solid-Phase Extraction (SPE) be used to remove DIEA?

A5: Yes, Solid-Phase Extraction (SPE) can be a useful and rapid method for the initial cleanup of the crude peptide and removal of excess reagents like DIEA.[11][12][13] A reversed-phase SPE cartridge (e.g., C18) can be used to bind the more hydrophobic cyclic peptide while allowing the more polar and smaller DIEA to be washed away.[14]

Troubleshooting Guide: Residual DIEA Detected in Final Product

This guide will help you troubleshoot and resolve issues with residual DIEA in your purified cyclic peptide.

Logical Troubleshooting Workflow

troubleshooting_workflow start Residual DIEA Detected in Final Product check_hplc Review RP-HPLC Purification Protocol start->check_hplc check_workup Evaluate Pre-Purification Workup Procedure start->check_workup optimize_gradient Is the Gradient Shallow Enough? check_hplc->optimize_gradient check_ph Is the Mobile Phase Acidic (e.g., 0.1% TFA)? check_hplc->check_ph implement_spe Implement Pre-HPLC SPE Cleanup check_workup->implement_spe ether_precip Consider Ether Precipitation check_workup->ether_precip optimize_gradient->check_ph Yes repurify Re-purify with Optimized Method optimize_gradient->repurify No check_ph->repurify No, adjust pH quantify Quantify Residual DIEA (e.g., by GC-MS or LC-MS) check_ph->quantify Yes implement_spe->repurify repurify->quantify end Product Meets Purity Specifications quantify->end ether_precip->repurify

Caption: Troubleshooting workflow for the removal of residual DIEA.

Data Presentation: Properties for Method Development

The successful separation of a cyclic peptide from DIEA relies on exploiting their differing physicochemical properties.

PropertyCyclic Peptide (Typical)N,N-Diisopropylethylamine (DIEA)DIEA-TFA Salt
Molecular Weight 500 - 2000 Da129.24 g/mol [1]243.25 g/mol [7]
Structure Macrocyclic, complexSmall, aliphatic tertiary amineAmmonium salt
Hydrophobicity Variable, generally moderate to highLowLow (ionic)
Boiling Point N/A (solid)126.6 °C[1]N/A (solid)
Charge at low pH (e.g., 0.1% TFA) Typically positivePositive (protonated)Positive
RP-HPLC Retention HighLowVery Low

Experimental Protocols

Protocol 1: Removal of DIEA using Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general guideline for the purification of a cyclic peptide and the removal of DIEA. The specific gradient will need to be optimized for each peptide.

1. Sample Preparation:

  • After cleavage from the solid support, precipitate the crude peptide using cold diethyl ether.[15]

  • Centrifuge to pellet the peptide and decant the ether (this will remove some of the ether-soluble impurities).

  • Dissolve the crude peptide pellet in a minimal amount of a strong solvent like DMSO, and then dilute with Mobile Phase A to ensure solubility and compatibility with the HPLC system.

2. HPLC Conditions:

  • Column: C18 stationary phase, wide-pore (300 Å), 5-10 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 214 nm and 280 nm.

3. Elution Gradient (Example):

  • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to allow for the elution of highly polar impurities, including the DIEA-TFA salt.

  • Run a shallow gradient to elute the target cyclic peptide. For example, increase Mobile Phase B by 0.5-1% per minute.

  • A typical gradient might be 10-60% Mobile Phase B over 50 minutes.

  • Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.

4. Post-Purification:

  • Pool the pure fractions containing the cyclic peptide.

  • Lyophilize the pooled fractions to obtain the final product as a fluffy powder.

RP-HPLC Purification Workflow

hplc_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide (post-cleavage) dissolve Dissolve in DMSO/Mobile Phase A crude->dissolve inject Inject onto C18 Column dissolve->inject gradient Run Shallow Gradient (ACN/H2O/TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Final Cyclic Peptide lyophilize->final_product

Caption: General workflow for cyclic peptide purification using RP-HPLC.

Protocol 2: DIEA Removal using Solid-Phase Extraction (SPE)

This protocol is suitable for a rapid, initial clean-up of the crude peptide before final purification by HPLC.

1. Cartridge Selection:

  • Choose a reversed-phase SPE cartridge (e.g., C18) with a bed weight appropriate for the amount of crude peptide. A general rule is that the peptide mass should not exceed 5% of the sorbent mass.[3]

2. SPE Procedure:

  • Conditioning: Wash the cartridge with 3 bed volumes of 100% acetonitrile (with 0.1% TFA).

  • Equilibration: Equilibrate the cartridge with 3 bed volumes of 10% acetonitrile in water (with 0.1% TFA).[14]

  • Sample Loading: Dissolve the crude peptide in a minimal volume of the equilibration buffer and load it onto the cartridge.

  • Washing: Wash the cartridge with 3-5 bed volumes of the equilibration buffer. This step is crucial for washing away the unbound, polar DIEA-TFA salt.

  • Elution: Elute the cyclic peptide from the cartridge using a higher concentration of acetonitrile (e.g., 60-80% ACN in water with 0.1% TFA). The exact percentage should be determined empirically.

  • Analysis: Analyze the eluted fraction for the presence of the peptide and the absence of DIEA before proceeding to lyophilization or further purification.

This technical support guide provides a starting point for addressing the common issue of DIEA removal from cyclic peptide products. For specific applications, optimization of these protocols is highly recommended.

References

Validation & Comparative

A Head-to-Head Comparison: 2,6-Diaminonicotinic Acid Scaffold vs. Traditional CTC Resin in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solid-phase support is a critical decision that dictates the efficiency, purity, and overall success of peptide synthesis. This guide provides an in-depth, objective comparison of the novel 2,6-Diaminonicotinic acid (DANA) scaffold against the well-established 2-Chlorotrityl chloride (CTC) resin. This comparison will delve into their primary applications, performance metrics, and detailed experimental protocols to inform the selection of the optimal methodology for specific synthetic goals.

The DANA scaffold has emerged as a powerful tool for the rapid and efficient synthesis of cyclic peptides, offering a streamlined "one-click" cyclization and cleavage strategy. In contrast, CTC resin is a versatile and widely used support for the synthesis of linear peptides with a C-terminal carboxylic acid and serves as a reliable starting point for traditional solution-phase cyclization.

Performance Comparison: DANA Scaffold for Cyclization vs. CTC Resin

The selection between the DANA scaffold and CTC resin is fundamentally driven by the desired final peptide structure—primarily, whether a cyclic or linear peptide is the target. The DANA scaffold excels in the on-resin head-to-tail cyclization of peptides, while CTC resin is a stalwart for generating linear peptides and protected fragments.

Key Advantages of the DANA Scaffold (for Cyclic Peptides):

  • Rapid, "One-Click" Cyclization/Cleavage: The DANA scaffold enables a concomitant cyclization and cleavage of the peptide from the resin, significantly reducing synthesis time.[1]

  • High Yield and Purity: This streamlined process often results in high yields and crude purities for cyclic peptides, minimizing the need for extensive purification.[1]

  • Minimal Epimerization: The controlled on-resin cyclization minimizes the risk of C-terminal epimerization, a common side reaction in solution-phase cyclization.[1]

  • Automation-Friendly: The methodology is well-suited for automated synthesis platforms, allowing for high-throughput production of cyclic peptide libraries.[1]

Key Advantages of CTC Resin (for Linear Peptides and Traditional Cyclization):

  • Versatility: CTC resin is a robust and widely used support for the synthesis of linear peptides terminating in a carboxylic acid.[2][3][4]

  • Mild Cleavage Conditions: Peptides can be cleaved from CTC resin under very mild acidic conditions, which is advantageous for producing fully protected peptide fragments for use in convergent synthesis strategies.[2][3][5]

  • Suppression of Side Reactions: The bulky trityl group of the CTC linker provides steric hindrance that minimizes racemization of the first attached amino acid and reduces the formation of diketopiperazines.[4]

  • Established Protocols: A vast body of literature exists with well-established and optimized protocols for a wide range of peptide sequences.

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters for both the DANA scaffold in cyclic peptide synthesis and CTC resin in the synthesis of linear peptides and as a precursor for cyclization.

Table 1: Performance of this compound (DANA) Scaffold in Cyclic Peptide Synthesis

Peptide SequenceSynthesis TimeOverall YieldCrude PurityReference
cyclo-GITVIF24 min93%>95%[1]
Cyclopentapeptide 821 min62%>90%[1]
Cyclopentapeptide 921 min75%>90%[1]
Cyclo-GVYLHIE (automated)~25 min85%>95%[1]
Yunnanin C (gram-scale)125 min53% (isolated)>80%[1]

Table 2: Performance of 2-Chlorotrityl Chloride (CTC) Resin in Peptide Synthesis

Peptide TypeLoading Capacity (mmol/g)Overall YieldCrude PurityNotesReference
Linear Hexapeptide (PMX205 precursor)Not specified62.92% (purified)Not specifiedDemonstrates suitability for preparing linear precursors for cyclization.[6]
Protected TripeptideNot specified91% (protected)Not specifiedHigh yield of protected fragment for further coupling.[7]
Linear Hexapeptide (precursor for Dichotomin A)Not specified85% (unprotected)Not specifiedEfficient cleavage for subsequent solution-phase cyclization.[8]
General Peptides0.3 - 1.6+HighGenerally highVersatile for various peptide lengths.[2]

Experimental Protocols

Detailed and optimized protocols are crucial for maximizing the yield and purity of synthesized peptides. Below are representative protocols for the use of the DANA scaffold for on-resin cyclization and for the synthesis of a linear peptide using CTC resin.

Protocol 1: Automated Head-to-Tail Cyclic Peptide Synthesis using the DANA Scaffold

This protocol is based on the automated "CycloBot" platform described for the DANA scaffold.[1]

  • Resin Preparation: A suitable solid support is loaded with the this compound (DANA) scaffold.

  • Automated Peptide Elongation: The linear peptide chain is assembled on the DANA scaffold using a fully automated flow-based synthesis platform. This involves sequential Fmoc-deprotection and amino acid couplings at elevated temperatures to accelerate the reactions.

  • On-Resin Cyclization and Cleavage: Upon completion of the linear sequence, a solution of a suitable activating agent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA) in a polar aprotic solvent like DMF is passed through the reactor. This single step induces intramolecular cyclization of the peptide, with concomitant cleavage from the DANA scaffold.

  • Product Collection: The cyclic peptide is collected from the flow-through, and the solvent is evaporated. The crude product is then ready for analysis and, if necessary, purification.

Protocol 2: Manual Solid-Phase Synthesis of a Linear Peptide using CTC Resin

This protocol outlines the manual synthesis of a generic linear peptide using Fmoc/tBu chemistry on 2-Chlorotrityl chloride resin.

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) (10-15 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Loading of the First Amino Acid:

    • Dissolve 1.5 to 2.0 equivalents of the desired Fmoc-protected amino acid in a minimal amount of DCM.

    • Add the amino acid solution to the swollen resin.

    • Add 3.0 to 4.0 equivalents of N,N-diisopropylethylamine (DIEA) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-4 hours.

    • To cap any unreacted chlorotrityl groups, add methanol (approximately 1 mL per gram of resin) and continue to agitate for 30 minutes.

    • Filter the resin and wash sequentially with DCM, DMF, and methanol.

    • Dry the resin under vacuum.

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a suitable activating agent (e.g., HBTU, HATU) in DMF. Add a base such as DIEA. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage of the Peptide from the Resin:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a cleavage cocktail. For full deprotection, a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For cleavage of a protected fragment, a milder cocktail of 1-5% TFA in DCM can be used.

    • Agitate the mixture for 1-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Collect the peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualization of Workflows

To further clarify the distinct processes, the following diagrams illustrate the experimental workflows for both the DANA scaffold and traditional CTC resin methods.

Caption: Workflow for automated cyclic peptide synthesis using the DANA scaffold.

CTC_Workflow start_end start_end process process output output decision decision start CTC Resin loading Load First Amino Acid start->loading elongation Iterative Peptide Elongation loading->elongation Fmoc-SPPS Cycles cleavage Cleavage from Resin elongation->cleavage Cleavage Cocktail precipitation Precipitation & Isolation cleavage->precipitation linear_peptide Crude Linear Peptide precipitation->linear_peptide cyclization Solution-Phase Cyclization linear_peptide->cyclization If Cyclization is Desired end_linear Purified Linear Peptide linear_peptide->end_linear Purification end_cyclic Purified Cyclic Peptide cyclization->end_cyclic Purification

Caption: Workflow for linear and cyclic peptide synthesis using CTC resin.

Conclusion

The this compound scaffold represents a significant advancement in the field of cyclic peptide synthesis, offering a rapid, efficient, and automation-friendly alternative to traditional methods. Its "one-click" cyclization and cleavage process delivers high yields and purities, making it an ideal choice for the discovery and development of cyclic peptide-based therapeutics.

Conversely, 2-Chlorotrityl chloride resin remains the industry standard for the synthesis of linear peptides with C-terminal carboxylic acids and protected peptide fragments. Its versatility, mild cleavage conditions for protected fragments, and the wealth of established protocols ensure its continued importance in peptide chemistry.

Ultimately, the choice between the DANA scaffold and CTC resin should be guided by the specific goals of the synthesis. For researchers focused on the rapid generation of cyclic peptide libraries and analogues, the DANA scaffold offers a clear advantage. For those requiring linear peptides, protected fragments for convergent synthesis, or employing traditional solution-phase cyclization strategies, CTC resin remains a reliable and powerful tool. By understanding the distinct strengths and applications of each, researchers can select the most appropriate methodology to achieve their synthetic objectives with optimal efficiency and success.

References

Revolutionizing Cyclic Peptide Synthesis: A Comparative Analysis of the DAN Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of peptide-based therapeutics, the quest for efficient, high-yield, and high-purity synthesis of cyclic peptides is a paramount challenge. This guide provides a detailed comparative analysis of the innovative diaminonicotinic acid (DAN) scaffold technology against other established methods for cyclic peptide synthesis, supported by experimental data to inform methodology selection.

The emergence of the DAN scaffold, particularly within an automated synthesis platform named CycloBot, has presented a significant advancement in the rapid and efficient production of head-to-tail cyclic peptides. This technology offers remarkable improvements in speed, yield, and purity compared to traditional manual and other automated techniques.[1][2]

Comparative Performance: Yield and Purity

The DAN scaffold method consistently demonstrates superior performance in terms of both crude purity and overall yield. Below is a summary of quantitative data comparing the DAN scaffold/CycloBot platform with other methods.

MethodPeptide SequenceSynthesis TimeCrude Purity (%)Overall Yield (%)Reference
DAN Scaffold (Automated) cyclo-GVYLHIE27 minutes>90%Not Reported[3]
Manual CTC-Resincyclo-GVYLHIE4 days64%Not Reported[3]
Microwave-Enhanced SPPScyclo-[GVYLHIE]2 hours 13 minutes78%Not Reported[4]
DAN Scaffold (Automated) cyclo-GITVIF24 minutes95%93%[2]
DAN Scaffold (Automated) cyclo-RG (dipeptide)12 minutes>95%84%[2]
DAN Scaffold (Automated) 13-residue macrocycle45 minutes>90%37%[2]
On-Resin NCLcyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe)Not Reported~70%76-86%[3][5]

The DAN Scaffold Advantage

Traditional methods for head-to-tail cyclization, such as those using 2-chlorotrityl chloride (CTC) resin, are often plagued by long reaction times, the need for large volumes of solvents to prevent intermolecular oligomerization, and modest crude purities.[2] Other on-resin cyclization techniques, including those employing Kaiser's oxime resin or phenylhydrazide linkers, can require harsh conditions and also result in moderate product purities.[2]

Native Chemical Ligation (NCL) offers an efficient route for producing cyclic peptides but is dependent on the presence of an N-terminal cysteine residue and may require a subsequent desulfurization step.[2] The DAN scaffold circumvents these limitations by enabling a "one-click" concomitant cyclization and cleavage directly on the resin under mild conditions.[1][2] This streamlined process not only accelerates the synthesis but also simplifies downstream purification, as the primary byproduct is easily removable.[1]

Experimental Protocols

Automated Cyclic Peptide Synthesis using the DAN Scaffold (CycloBot Platform)

This protocol outlines the general automated workflow for the synthesis of a head-to-tail cyclic peptide using the DAN scaffold on the CycloBot platform.

Materials:

  • DAN-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOAt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Activation agent: Isoamyl nitrite

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (if side-chain deprotection is needed)

Workflow:

  • Resin Loading: The C-terminal amino acid is loaded onto the DAN-functionalized resin.

  • Automated Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on the solid support through iterative cycles of Fmoc deprotection and amino acid coupling. The CycloBot platform automates the delivery of reagents and solvents.

  • On-Resin Cyclization and Cleavage:

    • Following the assembly of the linear peptide, the N-terminal Fmoc group is removed.

    • The resin is washed thoroughly with DMF.

    • A solution of isoamyl nitrite in DMF is introduced to the reactor to activate the DAN linker.

    • This activation induces a "one-click" concomitant intramolecular cyclization and cleavage of the peptide from the resin.

  • Product Collection: The crude cyclic peptide is collected from the reactor outlet.

  • Purification and Analysis: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by liquid chromatography-mass spectrometry (LC-MS) and the yield is quantified by nuclear magnetic resonance (NMR) spectroscopy using an internal standard.[2]

Manual Solid-Phase Synthesis (CTC-Resin Method) - for Comparison

This protocol provides a general outline for the manual synthesis of a head-to-tail cyclic peptide using a 2-chlorotrityl chloride (CTC) resin.

Materials:

  • 2-Chlorotrityl chloride (CTC) resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail for linear peptide (e.g., TFA/TIS/H₂O)

  • Cyclization reagents (e.g., HBTU, HOBt, DIPEA)

  • Solvents: DMF, DCM

Workflow:

  • Resin Loading: The C-terminal amino acid is attached to the CTC resin.

  • Linear Peptide Synthesis: The peptide chain is elongated through manual steps of Fmoc deprotection and amino acid coupling.

  • Cleavage of Linear Peptide: The protected linear peptide is cleaved from the resin using a mild acidic solution.

  • Purification of Linear Peptide: The crude linear peptide is purified by RP-HPLC.

  • Solution-Phase Cyclization: The purified linear peptide is dissolved in a large volume of DMF containing cyclization reagents. The high dilution is necessary to favor intramolecular cyclization over intermolecular oligomerization. The reaction is typically stirred for several hours to days.

  • Deprotection of Side Chains: The protecting groups on the amino acid side chains are removed using a strong acid cocktail.

  • Final Purification: The crude cyclic peptide is purified by RP-HPLC to yield the final product.

Visualizing the Workflow

To better illustrate the key processes, the following diagrams outline the experimental workflows.

DAN_Scaffold_Workflow cluster_synthesis Automated Synthesis on CycloBot cluster_purification Purification & Analysis start Start: DAN-functionalized Resin spps Automated Linear Peptide Synthesis (SPPS) start->spps Fmoc Chemistry cyclization On-Resin 'One-Click' Cyclization & Cleavage (Isoamyl Nitrite Activation) spps->cyclization collection Crude Cyclic Peptide Collection cyclization->collection purify RP-HPLC Purification collection->purify analyze LC-MS & NMR Analysis purify->analyze end Final Pure Cyclic Peptide analyze->end Manual_CTC_Workflow cluster_synthesis Manual Synthesis cluster_cyclization Cyclization & Purification start Start: CTC Resin spps Manual Linear Peptide Synthesis (SPPS) start->spps cleavage Cleavage of Linear Peptide spps->cleavage purify_linear Purification of Linear Peptide cleavage->purify_linear cyclization Solution-Phase Cyclization (High Dilution) purify_linear->cyclization deprotection Side-Chain Deprotection cyclization->deprotection purify_final Final RP-HPLC Purification deprotection->purify_final end Final Pure Cyclic Peptide purify_final->end

References

A Comparative Guide to LC-MS and NMR Analysis for Validating Cyclic Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of cyclic peptides is a critical step in therapeutic development and manufacturing. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of cyclic peptides.

This document details the experimental protocols for both techniques, presents a quantitative comparison of their performance, and offers visual workflows to aid in understanding the analytical processes. The complementary nature of LC-MS and NMR provides a robust approach to not only quantify the purity of cyclic peptides but also to identify and characterize any impurities present.

Quantitative Performance Comparison

The choice between LC-MS and NMR for purity analysis often depends on the specific requirements of the study, such as the need for high sensitivity versus detailed structural information. The following table summarizes the key quantitative performance parameters of each technique for the analysis of cyclic peptides.

ParameterLC-MSQuantitative NMR (qNMR)
Limit of Detection (LOD) Low ng/mL to pg/mL rangeTypically in the low µg/mL range
Limit of Quantification (LOQ) As low as 0.01 ng/mL for microflow LC-MS and 0.4 ng/mL for standard LC-MS has been reported for cyclic peptides.[1][2]Generally in the µg/mL range; requires higher sample concentration than LC-MS.
Linear Dynamic Range Wide, often spanning 3-4 orders of magnitude.[1]Typically narrower than LC-MS, often 1-2 orders of magnitude.
Precision High, with coefficient of variation (%CV) often in the low single digits.High for quantification of major components, with reported relative combined uncertainty as low as 0.15%.
Accuracy High, especially when using appropriate internal standards.High, as it is a primary ratio method of measurement and does not require reference standards for each impurity.
Throughput High; rapid analysis times are achievable.Lower; requires longer acquisition times, especially for complex 2D experiments.
Specificity for Impurities Excellent for separating and detecting impurities with different mass-to-charge ratios. May struggle with isomeric impurities.[3]Unparalleled for distinguishing between structurally similar impurities, including isomers and conformers.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for LC-MS and NMR analysis of cyclic peptide purity.

LCMS_Workflow LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep Dissolve cyclic peptide in a suitable solvent (e.g., water/acetonitrile) filter Filter the sample prep->filter lc Inject sample onto LC system for separation filter->lc ms Eluted components are ionized and analyzed by the mass spectrometer lc->ms chromatogram Generate chromatogram (intensity vs. retention time) ms->chromatogram mass_spectra Obtain mass spectra for each peak chromatogram->mass_spectra purity_calc Calculate purity based on peak area percentages mass_spectra->purity_calc impurity_id Identify impurities based on m/z and fragmentation patterns mass_spectra->impurity_id

LC-MS workflow for cyclic peptide purity analysis.

NMR_Workflow NMR Experimental Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis prep_nmr Dissolve a precise weight of cyclic peptide and internal standard in deuterated solvent tube Transfer to an NMR tube prep_nmr->tube acquire_1d Acquire 1D NMR spectra (e.g., 1H, 13C) tube->acquire_1d acquire_2d Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for structural confirmation acquire_1d->acquire_2d process_spectra Process and reference spectra acquire_1d->process_spectra id_impurities_nmr Identify and structurally elucidate impurities from 1D and 2D data acquire_2d->id_impurities_nmr integrate Integrate signals of the peptide and internal standard process_spectra->integrate purity_qnmr Calculate absolute purity using qNMR principles integrate->purity_qnmr

NMR workflow for cyclic peptide purity analysis.

Logical Relationship for Technique Selection

The decision to use LC-MS, NMR, or a combination of both for cyclic peptide purity validation depends on the specific analytical goals. The following diagram illustrates a logical approach to selecting the appropriate technique(s).

Technique_Selection Technique Selection Logic start Start: Purity Validation of Cyclic Peptide question1 Need for high sensitivity and impurity screening? start->question1 lcms Use LC-MS for initial purity assessment and impurity profiling question1->lcms Yes question2 Are isomeric or structurally similar impurities expected? question1->question2 No lcms->question2 combine Combine LC-MS and NMR for comprehensive characterization lcms->combine nmr Use NMR for structural elucidation and confirmation of impurities question2->nmr Yes end End: Complete Purity Profile question2->end No nmr->combine combine->end

Decision logic for selecting analytical techniques.

Detailed Experimental Protocols

LC-MS Protocol for Cyclic Peptide Purity Analysis

This protocol provides a general framework for the analysis of cyclic peptide purity using LC-MS. Optimization of specific parameters will be required for individual peptides.

1. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the cyclic peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the initial mobile phase to a working concentration suitable for LC-MS analysis (e.g., 10-100 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS System and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or C8 column with appropriate particle size and dimensions (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might be 5-95% B over 15-30 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the main peptide peak from any impurities.

  • Flow Rate: 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: 30-50 °C to improve peak shape and reproducibility.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and impurity identification.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range. Data-dependent acquisition (DDA) or tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data for impurity identification.

3. Data Analysis

  • Purity Calculation: Integrate the peak areas of the main peptide and all impurity peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

  • Impurity Identification: Determine the mass-to-charge ratio (m/z) of each impurity from the mass spectra. Use the accurate mass to propose elemental compositions. Fragmentation data from MS/MS can be used to confirm the structure of the impurities.

NMR Protocol for Cyclic Peptide Purity Analysis

This protocol outlines the steps for determining the purity of a cyclic peptide using quantitative NMR (qNMR).

1. Sample Preparation

  • Sample and Standard Weighing: Accurately weigh a specific amount of the cyclic peptide (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid) into a clean, dry vial. The mass ratio of the peptide to the internal standard should be chosen to give comparable signal intensities.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d6 or D2O). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, high-precision NMR tube.

2. NMR Instrument and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe that allows for quantitative measurements.

  • Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).

  • 1D ¹H NMR Acquisition:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds for peptides).

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Acquisition Time (aq): A sufficiently long acquisition time to ensure complete decay of the FID.

  • 2D NMR (for structural confirmation): Acquire standard 2D NMR spectra such as COSY, TOCSY, HSQC, and HMBC to confirm the structure of the cyclic peptide and to aid in the identification of any impurities.

3. Data Processing and Analysis

  • Processing: Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate a well-resolved signal from the cyclic peptide and a signal from the internal standard. The chosen signals should be free from overlap with other signals.

  • Purity Calculation: The purity of the cyclic peptide is calculated using the following formula:

    Purity (%) = (I_peptide / N_peptide) * (N_IS / I_IS) * (MW_peptide / MW_IS) * (m_IS / m_peptide) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

    • Subscripts 'peptide' and 'IS' refer to the cyclic peptide and the internal standard, respectively.

  • Impurity Identification: Analyze the 1D and 2D NMR spectra to identify and structurally elucidate any impurities present in the sample.

Conclusion

Both LC-MS and NMR are indispensable techniques for the validation of cyclic peptide purity. LC-MS excels in providing high-sensitivity detection and quantification of the target peptide and its impurities, making it an ideal tool for initial screening and routine quality control. NMR, on the other hand, offers unparalleled capability for detailed structural elucidation, conformational analysis, and the unambiguous identification of isomeric and other structurally related impurities.

For a comprehensive and robust assessment of cyclic peptide purity, a combined approach is often the most effective strategy. By leveraging the strengths of both LC-MS and NMR, researchers and drug developers can ensure the quality, safety, and efficacy of their cyclic peptide-based therapeutics.

References

Revolutionizing Cyclization: A Comparative Analysis of Automated and Manual Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the synthesis of cyclic compounds, particularly cyclic peptides, is of paramount importance due to their unique therapeutic properties. The efficiency of the cyclization process, a critical step in their synthesis, directly impacts the speed of discovery and development. This guide provides a detailed comparison of automated versus manual cyclization methods, supported by experimental data, to offer researchers and scientists insights into the significant advantages offered by automation in terms of reaction time, purity, and overall efficiency.

A stark contrast in performance between manual and automated approaches has been demonstrated in the synthesis of cyclic peptides. A prime example is the head-to-tail cyclization of a model heptapeptide, cyclo-GVYLHIE. Experimental data reveals that an automated platform utilizing a diaminonicotinic acid (DAN) linker accomplished the entire synthesis, including peptide elongation, activation, and cyclization, in a mere 27 minutes, yielding a crude product with over 90% purity. In sharp contrast, the conventional manual method, employing a 2-chlorotrityl chloride (CTC) resin, required a laborious 4 days to complete a process involving at least eight discrete steps, resulting in a significantly lower crude purity of 64%.[1][2]

The disparity in performance is not limited to this specific example. Generally, manual peptide synthesis is a time-intensive process, with each amino acid coupling cycle taking approximately 80-150 minutes.[3] Automated systems, on the other hand, can dramatically reduce this time, with some microwave-assisted synthesizers completing a cycle in just a few minutes.[3][4] While manual synthesis offers a high degree of flexibility for real-time adjustments, it is also prone to operator-to-operator variability.[3] Automation, in contrast, ensures high precision and consistency between runs, which is a crucial advantage for producing multiple batches of the same compound under cGMP conditions.[3]

Quantitative Comparison of Cyclization Methods

The following table summarizes the key performance metrics of automated versus manual cyclization based on the synthesis of a model cyclic heptapeptide.[1][2]

MetricAutomated (DAN-based)Manual (CTC-resin-based)
Total Synthesis Time 27 minutes4 days
Crude Product Purity >90%64%
Number of Steps Fully automated, 3 stagesAt least 8 discrete steps
Experimental Protocols

A detailed understanding of the methodologies employed in both automated and manual cyclization is essential for a comprehensive comparison.

Automated Cyclization Protocol (DAN-based on CycloBot Platform):

The automated synthesis is performed on a custom-built "CycloBot" platform, which integrates seven modules for control, reagent storage and delivery, switching, reaction, detection, and product collection.[1][2] The process is divided into three automated stages:

  • Linear Peptide Elongation: Amino acid stock solutions are mixed with activation reagents (e.g., HATU) and pumped through a heated channel (90 °C) for activation before being introduced to the solid-phase resin.[1]

  • DAN Linker Activation: A specific chemical modification of the diaminonicotinic acid linker is performed to prepare it for the subsequent cyclization step.[1]

  • Head-to-Tail Cyclization: The terminal ends of the linear peptide are cleaved from the resin and simultaneously cyclized in a "one-click" process facilitated by the activated DAN linker.[1]

Real-time monitoring of the synthesis is achieved through UV absorbance, which tracks Fmoc removal for deprotection efficiency and the emergence of the cyclized product.[1]

Manual Cyclization Protocol (CTC-resin-based):

The manual synthesis of the same cyclic peptide involves a significantly more complex and time-consuming workflow:

  • Resin Loading: The first amino acid is attached to the 2-chlorotrityl chloride (CTC) resin.

  • Iterative Deprotection and Coupling: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, followed by the coupling of the next amino acid. This cycle is repeated for each amino acid in the sequence.

  • Cleavage from Resin: The linear peptide is cleaved from the CTC resin while keeping the side-chain protecting groups intact.

  • Purification of Linear Peptide: The crude linear peptide is purified to remove impurities.

  • Solution-Phase Cyclization: The purified linear peptide is dissolved in a large volume of solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular oligomerization. A coupling agent is added to facilitate the ring closure.[1][2]

  • Purification of Cyclic Peptide: The crude cyclic peptide is purified to isolate the final product.

  • Side-Chain Deprotection: The protecting groups on the amino acid side chains are removed.

  • Final Purification: A final purification step is performed to obtain the pure cyclic peptide.[1][2]

Visualizing the Workflow and Comparison

To better illustrate the differences between the two approaches, the following diagrams provide a visual representation of the experimental workflows and a logical comparison.

G cluster_automated Automated Cyclization Workflow cluster_manual Manual Cyclization Workflow A1 Start: Amino Acid Monomers A2 Automated Synthesizer (e.g., CycloBot) A1->A2 A3 Stage 1: Linear Peptide Elongation on DAN Resin A2->A3 A4 Stage 2: DAN Linker Activation A3->A4 A5 Stage 3: Head-to-Tail Cyclization A4->A5 A6 End: Crude Cyclic Peptide (>90% Purity) A5->A6 M1 Start: Amino Acid Monomers M2 1. Solid-Phase Peptide Synthesis (SPPS) on CTC Resin M1->M2 M3 2. Cleavage from Resin M2->M3 M4 3. Purification of Linear Peptide M3->M4 M5 4. Solution-Phase Cyclization M4->M5 M6 5. Purification of Cyclic Peptide M5->M6 M7 6. Side-Chain Deprotection M6->M7 M8 7. Final Purification M7->M8 M9 End: Pure Cyclic Peptide (after multiple steps) M8->M9 G cluster_time Reaction Time cluster_purity Crude Purity cluster_complexity Process Complexity Automated Automated Cyclization Time_Auto Minutes Automated->Time_Auto Purity_Auto High (>90%) Automated->Purity_Auto Complexity_Auto Low (Automated) Automated->Complexity_Auto Manual Manual Cyclization Time_Manual Days Manual->Time_Manual Purity_Manual Lower (e.g., 64%) Manual->Purity_Manual Complexity_Manual High (Multiple Manual Steps) Manual->Complexity_Manual

References

The Advent of 2,6-Diaminonicotinic Acid: A Paradigm Shift in Peptide Synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the 2,6-diaminonicotinic acid (DAN) linker against conventional linkers in peptide synthesis reveals a significant leap forward, particularly in the efficient production of cyclic peptides. This guide provides a detailed comparison of the efficacy, experimental protocols, and underlying mechanisms of the DAN linker versus other established linkers, offering researchers and drug development professionals a comprehensive overview for informed decision-making.

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the overall success and efficiency of the process. The linker, a molecular bridge between the growing peptide chain and the solid support, dictates the conditions for cleavage and can influence the purity and yield of the final product. While traditional linkers have been the bedrock of peptide synthesis for decades, the emergence of novel scaffolds like this compound (DAN) is challenging the status quo, especially in the synthesis of complex cyclic peptides.

Performance Comparison: DAN Linker vs. Traditional Linkers

The DAN linker has demonstrated remarkable efficiency, particularly in the context of head-to-tail cyclization of peptides. Its unique chemical architecture allows for a "one-click" concomitant cyclization and cleavage from the resin, a process that is both rapid and high-yielding.[1] This stands in contrast to many conventional methods that often involve multiple steps and can be plagued by side reactions and low purity.

Linker TypePrimary ApplicationKey AdvantagesKey DisadvantagesTypical Crude PurityTypical YieldRef.
This compound (DAN) Head-to-tail cyclic peptidesRapid, automated synthesis (minutes); High purity (>95%); High yield (up to 93%); Minimal epimerization; Traceless cyclizationPrimarily optimized for cyclization; Newer technology with less extensive literature for linear peptides>95%Up to 93%[1]
Diaminobenzoic Acid (DBz) derivatives Cyclic peptidesEnables on-resin cyclizationCan lead to competitive diacylation, resulting in mixtures of products and lower purity; May require harsher conditions~65% (mono-acylated)Moderate[1]
Kaiser's Oxime Resin Cyclic peptides (Boc chemistry)Active ester-based on-resin cyclizationAcid lability; Not ideal for Fmoc chemistryVariableModerate[1]
Wang Resin Peptide acids (Fmoc chemistry)Widely used; Good stability; Cleavage with TFAProne to diketopiperazine formation for certain C-terminal residues (e.g., Pro, Gly); Potential for racemization with sensitive amino acidsVariableGood
Rink Amide Resin Peptide amides (Fmoc chemistry)Standard for peptide amide synthesis; Cleavage with 95% TFANot suitable for protected peptide fragmentsVariableGood
2-Chlorotrityl Resin Protected peptide acids; Peptides with racemization-prone C-terminal residuesMild cleavage conditions (e.g., 1% TFA in DCM); Suppresses diketopiperazine formation and racemizationMore expensive than Wang resinHighGood
Safety-Catch Linkers Various (peptide acids, amides, etc.)Linker is stable until activated by a specific chemical reaction, allowing for orthogonal protection strategiesRequires an additional activation step before cleavageVariableGood[2]

Experimental Protocols: A Closer Look

The implementation of the DAN linker is particularly well-suited for automated platforms, enabling high-throughput synthesis.

Automated Cyclic Peptide Synthesis using the DAN Linker (CycloBot Platform)

This protocol outlines the automated synthesis of a head-to-tail cyclic peptide.[1]

1. Linear Peptide Elongation:

  • Amino acid stock solutions are mixed with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.
  • The mixture flows through a heated channel (90 °C) for activation to the active ester.
  • The activated amino acid is then passed through a column containing the DAN-functionalized resin.
  • The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed in situ with a piperidine solution in DMF.
  • This cycle is repeated for each amino acid in the sequence.

2. DAN Linker Activation:

  • The system redirects the flow to a channel at ambient temperature.
  • Isoamyl nitrite is introduced to selectively activate the DAN linker. This step is typically completed within 30 seconds.

3. Intramolecular Cyclization and Cleavage:

  • The solution is then directed to a third channel heated to 50 °C.
  • Intramolecular head-to-tail cyclization is induced by the addition of a base (e.g., 1% v/v DIEA in DMF), which also facilitates the cleavage of the cyclic peptide from the resin. This step is typically accomplished within 180 seconds.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This is a general protocol for the synthesis of linear peptides using traditional linkers like Wang or Rink Amide resin.[3][4][5]

1. Resin Swelling: The resin is swollen in a suitable solvent like DMF.

2. First Amino Acid Loading: The C-terminal Fmoc-protected amino acid is coupled to the linker on the resin.

3. Deprotection: The Fmoc group is removed from the N-terminus of the amino acid using a solution of piperidine in DMF (typically 20%).

4. Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

5. Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA, NMM) and added to the resin to form a new peptide bond.

6. Washing: The resin is washed again with DMF.

7. Repeat: Steps 3-6 are repeated for each amino acid in the desired sequence.

8. Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

9. Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizing the Workflow: DAN-Mediated Cyclization

The following diagram illustrates the streamlined workflow of the DAN-mediated "one-click" cyclization process.

DAN_Cyclization_Workflow cluster_synthesis Automated Synthesis Platform cluster_cyclization Cyclization/Cleavage Module AA_Stock Amino Acid Stock Solutions Activation Activation (90 °C) AA_Stock->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base_Elongation Base (e.g., DIEA) Base_Elongation->Activation DAN_Resin DAN-Functionalized Resin Activation->DAN_Resin Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) DAN_Resin->Fmoc_Deprotection Fmoc_Deprotection->DAN_Resin Elongation Cycle Linear_Peptide Linear Peptide on Resin Linker_Activation Linker Activation (Isoamyl Nitrite) Linear_Peptide->Linker_Activation Cyclization_Cleavage Cyclization & Cleavage (50 °C, DIEA) Linker_Activation->Cyclization_Cleavage Cyclic_Peptide Purified Cyclic Peptide Cyclization_Cleavage->Cyclic_Peptide

Caption: Automated workflow for DAN-mediated peptide cyclization.

Signaling Pathways and Logical Relationships

The choice of linker can be conceptualized as a critical decision point in the overall peptide synthesis workflow. The following diagram illustrates the logical relationship between the desired peptide product and the appropriate linker selection.

Linker_Selection_Logic cluster_types Peptide Type cluster_linkers Linker Selection Desired_Product Desired Peptide Product Cyclic_Peptide Cyclic Peptide (Head-to-Tail) Desired_Product->Cyclic_Peptide Linear_Peptide_Acid Linear Peptide Acid Desired_Product->Linear_Peptide_Acid Linear_Peptide_Amide Linear Peptide Amide Desired_Product->Linear_Peptide_Amide Protected_Fragment Protected Peptide Fragment Desired_Product->Protected_Fragment DAN This compound (DAN) Cyclic_Peptide->DAN Wang Wang Resin Linear_Peptide_Acid->Wang Chlorotrityl 2-Chlorotrityl Resin Linear_Peptide_Acid->Chlorotrityl Rink Rink Amide Resin Linear_Peptide_Amide->Rink Protected_Fragment->Chlorotrityl

Caption: Decision tree for linker selection based on the target peptide.

Conclusion

The this compound linker represents a significant advancement in peptide synthesis, offering unprecedented speed and efficiency for the production of cyclic peptides. Its compatibility with automated platforms positions it as a powerful tool for high-throughput synthesis in drug discovery and development. While traditional linkers like Wang, Rink, and 2-chlorotrityl resins remain the workhorses for linear peptide synthesis, the innovative mechanism of the DAN linker opens new avenues for the rapid and clean synthesis of complex macrocyclic structures. For researchers focused on cyclic peptides, the DAN linker offers a compelling alternative to conventional methods, promising higher purity, increased yields, and dramatically reduced synthesis times. As the technology matures, its application may expand to other areas of peptide chemistry, further solidifying its place in the synthetic chemist's toolbox.

References

A Researcher's Guide to Assessing Diastereomeric Ratios in DAN-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical outcome of a cyclization reaction is a critical parameter. This guide provides a comprehensive comparison of methodologies for assessing diastereomeric ratios in Diaminonicotinic Acid (DAN)-mediated cyclization, a promising strategy in peptide and small molecule synthesis. We will delve into the experimental protocols for both the cyclization and its analysis, present quantitative data for comparison with alternative methods, and provide visual workflows to clarify these processes.

Introduction to DAN-Mediated Cyclization and Stereochemical Integrity

DAN-mediated cyclization has emerged as an efficient method for the synthesis of cyclic peptides and other macrocycles. A key advantage of this strategy is its potential for high stereochemical integrity, minimizing epimerization at the activated C-terminus during ring closure. The accurate determination of the diastereomeric ratio (d.r.) is therefore paramount to validate the fidelity of the cyclization process. This guide will focus on the two most common and powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Comparative Analysis of Cyclization Methods

The choice of cyclization strategy can significantly impact the diastereomeric purity of the final product. The DAN-mediated approach often demonstrates superior performance in minimizing racemization compared to traditional coupling reagents. Below is a comparative summary of diastereomeric ratios observed in different cyclization methods.

Cyclization MethodCoupling/Activating ReagentModel Peptide/SubstrateDiastereomeric Ratio (d.r.)Reference
DAN-Mediated Isoamyl nitritecyclo-GITVIF>99:1[1]
DAN-Mediated Isoamyl nitritecyclo-GITVIS98:2[1]
DAN-Mediated Isoamyl nitritecyclo-GITVIH95:5[1]
DAN-Mediated Isoamyl nitritecyclo-GITVIC96:4[1]
On-Resin Amide Bond Formation PyBOP/HOBt/DIPEAVarious hexapeptidesGenerally quantitative (>99.96% cyclization)[2]
On-Resin Amide Bond Formation PyBOPThermoactinoamide AExtensive epimerization reported[3][4]
Solution-Phase Amide Bond Formation HATU/Oxyma Pure/HOAt/DIEATeixobactinHigh purity (epimerization minimized)[5]
Solution-Phase Amide Bond Formation TBTUAza-peptideIncomplete conversion, slower reaction

Experimental Protocols

Manual Solid-Phase Synthesis of Linear Peptide for DAN-Mediated Cyclization

This protocol outlines the manual synthesis of a linear peptide on a solid support, the precursor for DAN-mediated cyclization.

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (3 equivalents) and diisopropylethylamine (DIPEA, 7.5 equivalents) in dry dichloromethane (DCM). Add the solution to the swollen resin and agitate for 1-2 hours.

  • Capping: To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 45-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 4.

  • Cleavage from Resin (for DAN linker attachment in solution): Cleave the linear peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM) if a 2-chlorotrityl resin is used.

DAN-Mediated Cyclization

This protocol describes the cyclization of the linear peptide using the DAN linker methodology.

  • DAN Linker Activation: In an automated system, the linear peptide-DAN resin is treated with isoamyl nitrite at ambient temperature for approximately 30 seconds. For a manual approach, the purified linear peptide with the DAN linker is dissolved in a suitable solvent and treated with isoamyl nitrite.

  • Intramolecular Cyclization: The activated peptide is then subjected to intramolecular cyclization, typically at a slightly elevated temperature (e.g., 50°C) in the presence of a mild base like 1% v/v DIPEA in DMF for about 3 minutes in an automated system. Manual cyclization conditions may require longer reaction times and careful monitoring by LC-MS.

  • Work-up and Purification: After completion of the cyclization, the crude cyclic peptide is purified using reverse-phase HPLC.

Assessing Diastereomeric Ratios by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for determining diastereomeric ratios. The principle lies in the fact that diastereomers are distinct chemical entities and will have slightly different chemical environments for their protons, leading to separate and resolvable signals in the NMR spectrum.[6]

  • Sample Preparation: Dissolve a sufficient amount of the purified cyclic peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN) to achieve a concentration of 1-5 mg/mL.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a high magnetic field strength (≥400 MHz) to maximize signal dispersion.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use appropriate relaxation delays to ensure accurate integration of the signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals, one for each diastereomer. These signals should be from protons that are close to the stereocenter of interest and are not overlapping with other signals.

    • Carefully integrate the selected signals.

    • The diastereomeric ratio is the ratio of the integral values of the two signals.

Assessing Diastereomeric Ratios by Chiral HPLC

Chiral HPLC is a highly sensitive method for separating and quantifying diastereomers.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For peptides, polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC series) are often effective.[7]

  • Mobile Phase Optimization:

    • Develop a mobile phase that provides good separation of the diastereomers. This often involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution.

  • Analysis:

    • Dissolve the cyclic peptide in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • The diastereomers will elute at different retention times.

    • The diastereomeric ratio is determined by the ratio of the peak areas of the two diastereomers.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization DAN-Mediated Cyclization cluster_analysis Diastereomeric Ratio Analysis Resin_Swelling 1. Resin Swelling First_AA_Loading 2. First AA Loading Resin_Swelling->First_AA_Loading Capping 3. Capping First_AA_Loading->Capping Chain_Elongation 4. Chain Elongation (Repeat Deprotection & Coupling) Capping->Chain_Elongation Final_Deprotection 5. Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage DAN_Activation 1. DAN Linker Activation Cleavage->DAN_Activation Linear Peptide Cyclization 2. Intramolecular Cyclization DAN_Activation->Cyclization Purification 3. HPLC Purification Cyclization->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Cyclic Peptide HPLC_Analysis Chiral HPLC Purification->HPLC_Analysis

Caption: Experimental workflow from linear peptide synthesis to diastereomeric ratio analysis.

analysis_decision_tree Start Assess Diastereomeric Ratio Method Choose Analytical Method Start->Method NMR NMR Spectroscopy Method->NMR Non-destructive, structural information needed HPLC Chiral HPLC Method->HPLC High sensitivity, separation of complex mixtures NMR_Steps 1. Sample Preparation 2. Data Acquisition 3. Signal Integration NMR->NMR_Steps HPLC_Steps 1. Column Selection 2. Mobile Phase Optimization 3. Peak Area Analysis HPLC->HPLC_Steps

Caption: Decision tree for selecting an analytical method to assess diastereomeric ratios.

Conclusion

The DAN-mediated cyclization method stands out as a robust strategy for synthesizing cyclic peptides with a high degree of stereochemical retention. The quantitative data presented in this guide demonstrates its superiority over several traditional methods that are more prone to epimerization. For accurate assessment of the diastereomeric ratio, both ¹H NMR spectroscopy and chiral HPLC are invaluable tools. The choice between them will depend on the specific requirements of the analysis, such as the need for non-destructive analysis and structural information (favoring NMR) or the requirement for high sensitivity and the ability to separate complex mixtures (favoring chiral HPLC). By following the detailed protocols and considering the comparative data provided, researchers can confidently synthesize and analyze cyclic peptides, ensuring the stereochemical integrity of their target molecules.

References

A Head-to-Head Comparison of Diaminonicotinic Acid Isomer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive head-to-head comparison of the synthetic methodologies for producing key isomers of diaminonicotinic acid, a crucial scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of synthetic routes, experimental data, and potential applications to inform strategic decisions in chemical synthesis and biological research.

Introduction

Diaminonicotinic acid (DANA) isomers are a class of pyridine-based heterocyclic compounds that have garnered significant interest as versatile building blocks in the synthesis of complex molecules, including peptidomimetics and macrocyclic peptides. Their unique structural features, including multiple reactive sites, allow for the construction of diverse molecular architectures with potential therapeutic applications. This guide focuses on the synthesis of four key isomers: 2,3-DANA, 3,4-DANA, 4,5-DANA, and 5,6-DANA, providing a comparative analysis of their synthetic accessibility and performance.

Comparative Synthesis of Diaminonicotinic Acid Isomers

The synthesis of diaminonicotinic acid isomers typically involves a multi-step process, often starting from commercially available pyridines. The key challenge lies in the selective introduction of two amino groups and a carboxylic acid moiety onto the pyridine ring. The following sections detail the common synthetic strategies for each isomer, with a summary of quantitative data presented in Table 1.

Synthesis of 2,3-Diaminonicotinic Acid

The synthesis of 2,3-diaminonicotinic acid often commences with the nitration of 2-aminopyridine, which primarily yields 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The separation of the desired 3-nitro isomer can be challenging. Subsequent reduction of the nitro group affords 2,3-diaminopyridine. The final carboxylation step to introduce the carboxylic acid at the 3-position presents a significant hurdle. While direct carboxylation methods like the Kolbe-Schmitt reaction are known for phenols, their application to diaminopyridines is not well-documented in the reviewed literature. A plausible, though not explicitly detailed, route would involve the conversion of 2,3-diaminopyridine to a halogenated intermediate followed by carbonylation or Grignard reaction with carbon dioxide.

Synthesis of 3,4-Diaminonicotinic Acid

A common precursor for 3,4-diaminonicotinic acid is 3-amino-4-nitropyridine. This intermediate can be synthesized from 4-aminopyridine through nitration. The subsequent reduction of the nitro group yields 3,4-diaminopyridine. Similar to the 2,3-isomer, the introduction of the carboxylic acid group at the 5-position is a critical and often challenging step.

Synthesis of 4,5-Diaminonicotinic Acid
Synthesis of 5,6-Diaminonicotinic Acid

A documented method for the synthesis of 5,6-diaminonicotinic acid involves the reduction of 5-nitro-6-aminonicotinic acid. This approach benefits from a commercially available starting material, potentially simplifying the overall synthetic sequence.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of diaminonicotinic acid isomer precursors. It is important to note that a direct comparison is hampered by the lack of standardized reporting and the multi-step nature of the syntheses. The yields provided are for the formation of the diaminopyridine precursors, as the subsequent carboxylation step is often the most variable and least documented part of the synthesis.

Isomer PrecursorStarting MaterialKey StepsReported Yield (%)Purity (%)Reference
2,3-Diaminopyridine 2-AminopyridineNitration, Reduction26-43Not specified[1]
3,4-Diaminopyridine 4-AminopyridineNitration, ReductionNot specifiedNot specified-
4,5-Diaminopyridine --Not specifiedNot specified-
5,6-Diaminonicotinic Acid 5-Nitro-6-aminonicotinic acidReductionNot specifiedNot specified-

Table 1: Comparison of Synthetic Parameters for Diaminonicotinic Acid Precursors. Data for a complete, direct comparison of all isomers is limited in the publicly available literature.

Experimental Protocols

General Procedure for the Reduction of Nitropyridines

A common step in the synthesis of diaminopyridines is the reduction of a nitropyridine precursor. A general protocol using iron in an acidic medium is described below.

Materials:

  • Nitropyridine derivative

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • A mixture of the nitropyridine, iron powder, ethanol, and water is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux and stirred vigorously for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, the hot reaction mixture is filtered to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is basified to precipitate the diaminopyridine product.

  • The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Biological Context and Signaling Pathways

While the direct involvement of diaminonicotinic acid isomers in specific signaling pathways is an area of ongoing research, their structural similarity to nicotinic acid (niacin, Vitamin B3) suggests potential roles in cellular metabolism. Nicotinic acid is a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are essential for numerous redox reactions in metabolic pathways such as glycolysis, the Krebs cycle, and fatty acid metabolism. It is hypothesized that diaminonicotinic acid isomers could potentially be metabolized through the pyridine nucleotide cycle, leading to the formation of modified NAD/NADP analogs that could act as inhibitors or modulators of dehydrogenases and other enzymes.[1]

The diagram below illustrates a potential metabolic fate of a generic diaminonicotinic acid isomer within the context of the pyridine nucleotide cycle.

Pyridine_Nucleotide_Cycle DANA Diaminonicotinic Acid Isomer DANAMN Diamino Nicotinate Mononucleotide DANA->DANAMN Nicotinate phosphoribosyl- transferase PRPP PRPP PRPP->DANAMN DANAD Diamino Nicotinamide Adenine Dinucleotide DANAMN->DANAD NMN adenylyltransferase ATP_DANAMN ATP ATP_DANAMN->DANAD DANADP Diamino Nicotinamide Adenine Dinucleotide Phosphate DANAD->DANADP NAD kinase Enzyme_Mod Modulation of Dehydrogenases DANAD->Enzyme_Mod ATP_DANAD ATP ATP_DANAD->DANADP DANADP->Enzyme_Mod

Caption: Hypothetical metabolic pathway of a diaminonicotinic acid isomer.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and evaluation of diaminonicotinic acid isomers.

Synthesis_Workflow Start Select Starting Pyridine Derivative Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Carboxylation Carboxylation Reduction->Carboxylation Purification Purification (Recrystallization/ Chromatography) Carboxylation->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval

Caption: General workflow for diaminonicotinic acid isomer synthesis.

Conclusion

The synthesis of diaminonicotinic acid isomers presents both opportunities and challenges for synthetic chemists. While precursors for some isomers are accessible, the efficient and selective introduction of the carboxylic acid moiety remains a key area for methodological development. In particular, the synthesis of 4,5-diaminonicotinic acid appears to be an underexplored area, representing a potential avenue for novel synthetic contributions. Further research into the biological activities of these isomers is warranted to fully elucidate their potential as scaffolds in drug discovery. This guide provides a foundational overview to aid researchers in navigating the synthesis and application of these promising heterocyclic building blocks.

References

Validating the Structure of 2,6-Diaminonicotinic Acid Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical checkpoint in the synthesis and discovery pipeline. This guide provides a comparative overview of standard and alternative experimental techniques for the structural validation of 2,6-Diaminonicotinic acid derivatives, complete with detailed experimental protocols and representative data.

The structural integrity of novel chemical entities is paramount for their intended biological activity and safety. For derivatives of this compound, a scaffold of interest in medicinal chemistry, a combination of spectroscopic and analytical techniques is essential for unequivocal structure determination. This guide compares the utility of primary methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and discusses complementary techniques like X-ray Crystallography and Elemental Analysis.

Primary Analytical Techniques for Structural Elucidation

A multi-technique approach is the gold standard for validating the structure of newly synthesized this compound derivatives. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

Analytical TechniqueInformation ProvidedSample Data (Hypothetical: Methyl 2,6-diaminonicotinate)
¹H NMR Spectroscopy Reveals the number of different types of protons, their chemical environment, and their proximity to other protons.Chemical Shift (δ) in ppm: 7.85 (d, 1H, H4), 6.10 (d, 1H, H5), 5.90 (s, 4H, -NH₂), 3.80 (s, 3H, -OCH₃)
¹³C NMR Spectroscopy Identifies the number of different types of carbon atoms and their electronic environment.Chemical Shift (δ) in ppm: 168.0 (C=O), 160.0 (C2, C6), 145.0 (C4), 105.0 (C3), 98.0 (C5), 52.0 (-OCH₃)
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.m/z: 167.07 [M]⁺ (Molecular Ion), characteristic fragments from loss of -OCH₃ or -COOCH₃
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Wavenumber (cm⁻¹): 3450-3300 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1720 (C=O stretch), 1620 (N-H bend), 1250 (C-O stretch)

Detailed Experimental Protocols

Synthesis of a Representative Derivative: Methyl 2,6-diaminonicotinate

A suspension of this compound (1.0 g, 6.53 mmol) in methanol (20 mL) is cooled to 0°C. Thionyl chloride (0.72 mL, 9.80 mmol) is added dropwise with stirring. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is re-dissolved in a minimal amount of hot methanol and precipitated by the slow addition of diethyl ether. The product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield methyl 2,6-diaminonicotinate as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution.[1]

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. The data provides information on the chemical shift (δ) of each proton, the integration (number of protons), and the splitting pattern (coupling with neighboring protons).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument. It reveals the chemical shifts of all unique carbon atoms in the molecule, which is indicative of their chemical environment (e.g., carbonyl, aromatic, alkyl).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[2]

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: The ions are separated based on their m/z ratio and detected. The resulting mass spectrum shows the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight, and various fragment ions that can help to piece together the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2]

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of the functional groups in the molecule.

Alternative and Complementary Validation Techniques

While the primary spectroscopic methods provide a wealth of structural information, alternative techniques can offer definitive proof of structure and composition.

  • X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state by determining the arrangement of atoms within a crystal.[1] It is considered the ultimate proof of structure, providing precise bond lengths and angles. For nicotinic acid and its derivatives, X-ray crystallography can also be used to study different crystal forms and polymorphs.[3]

  • Elemental Analysis: This method determines the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared to the theoretical values calculated from the proposed molecular formula. A close correlation provides strong evidence for the proposed formula.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_comparison Data Analysis cluster_secondary Complementary/Definitive Validation cluster_conclusion Conclusion synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir analysis Compare Experimental Data with Expected Structure nmr->analysis ms->analysis ir->analysis xray X-ray Crystallography analysis->xray If ambiguous or absolute proof needed elemental Elemental Analysis analysis->elemental For formula confirmation structure_confirmed Structure Confirmed analysis->structure_confirmed Consistent structure_inconsistent Structure Inconsistent (Revise Synthesis/Purification) analysis->structure_inconsistent Inconsistent xray->structure_confirmed elemental->structure_confirmed

Caption: Workflow for the structural validation of this compound derivatives.

References

Performance Validation: A Comparative Guide to Automated Cyclic Peptide Synthesis Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rapid and reliable synthesis of complex molecules is paramount. Automated synthesis platforms have revolutionized this landscape, offering significant advantages in speed, purity, and reproducibility. This guide provides a comparative analysis of CycloBot, a novel automated synthesis platform, against established competitors like the CEM Liberty Blue™ and platforms from Gyros Protein Technologies, with a focus on the synthesis of head-to-tail cyclic peptides.

Performance Snapshot: CycloBot's Efficiency in Cyclic Peptide Synthesis

CycloBot has demonstrated remarkable efficiency in the synthesis of the sterically demanding model cyclic peptide, cyclo-GITVIF. The platform achieved the synthesis of this six-residue macrocycle in just 24 minutes, yielding a high crude purity of 95% and an isolated yield of 93%[1]. This rapid and high-fidelity synthesis is attributed to CycloBot's integrated, fully automated flow-based system, which combines seven interlinked modules for control, reagent management, and reaction monitoring[1].

Comparative Analysis with Leading Platforms

To provide a comprehensive overview, we compare the performance of CycloBot with data available for other leading automated peptide synthesizers. It is important to note that a direct head-to-head comparison on the same peptide is not always available in published literature. Therefore, this comparison utilizes performance data on different, yet relevant, cyclic peptides.

Data Presentation: Quantitative Performance Metrics
PlatformModel PeptideSynthesis TimeCrude PurityIsolated YieldKey Technology
CycloBot cyclo-GITVIF24 minutes95%93%Fully automated, flow-based synthesis with a diaminonicotinic acid (DAN) scaffold[1]
CEM Liberty Blue™ cyclo-[GVYLHIE] (7-mer)2 hours 13 minutes78%Not ReportedMicrowave-enhanced Solid-Phase Peptide Synthesis (SPPS)[2]
CEM Liberty Blue™ Cyclorasin A3 hours 1 minute75%Not ReportedMicrowave-enhanced SPPS[2]
CEM Liberty PRIME™ Cyclorasin A2 hours75%Not ReportedMicrowave-enhanced SPPS[2]
Gyros Protein Tech. NYAD-1 (stapled peptide)Not Reported31.4%Not ReportedAutomated Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocols: A Look at the Methodologies

A detailed understanding of the experimental protocols is crucial for evaluating and replicating synthesis outcomes. Below are summaries of the methodologies employed by CycloBot and CEM platforms for cyclic peptide synthesis.

CycloBot: Automated Flow Synthesis of cyclo-GITVIF

The synthesis of cyclo-GITVIF on the CycloBot platform is a fully automated, three-stage process:

  • Linear Peptide Elongation: Amino acid stock solutions are combined with a coupling reagent (HATU) and an activator (DIEA). This mixture flows through a heated channel (90°C) to form the active ester[1].

  • DAN Linker Activation: The activated amino acid is then passed through a column containing the diaminonicotinic acid (DAN) resin for coupling.

  • Head-to-Tail Cyclization and Cleavage: Following the elongation of the linear peptide on the DAN scaffold, a final automated step induces concomitant cyclization and cleavage from the resin, yielding the final cyclic peptide[1].

CEM Liberty Blue™: Microwave-Enhanced Synthesis of a 7-mer Cyclic Peptide

The synthesis of the 7-mer cyclic peptide, cyclo-[GVYLHIE], on the Liberty Blue™ platform utilizes microwave-enhanced Solid-Phase Peptide Synthesis (SPPS):

  • Resin and Amino Acid Preparation: The synthesis is performed on a 0.10 mmol scale using Fmoc-Glu(Wang)-ODmab resin. Fmoc-protected amino acids are used in a 5-fold excess[2].

  • Deprotection and Coupling: Deprotection is carried out using piperidine in DMF. Coupling reactions are performed with DIC and Oxyma Pure as reagents[2].

  • Selective Deprotection and Cyclization: A solution of hydrazine in DMF is used to deprotect the ODmab group, followed by head-to-tail cyclization using DIC/HOBt in DMF[2].

  • Cleavage: The final peptide is cleaved from the resin using a cocktail of TFA/H2O/TIS/DODT[2].

Visualizing the Workflow and Comparison

To further clarify the processes and comparisons, the following diagrams illustrate the automated synthesis workflow and a feature comparison of the platforms.

Automated_Peptide_Synthesis_Workflow cluster_input Input cluster_synthesis Automated Synthesis Platform cluster_output Output & Analysis Sequence_Input Peptide Sequence Input Reagent_Prep Reagent & Resin Preparation Sequence_Input->Reagent_Prep Automated_SPPS Automated Solid-Phase Peptide Synthesis (Coupling, Deprotection, Washing) Reagent_Prep->Automated_SPPS Cyclization On-Resin Cyclization Automated_SPPS->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, NMR) Purification->Analysis Final_Peptide Final Cyclic Peptide Analysis->Final_Peptide

Automated Cyclic Peptide Synthesis Workflow

Platform_Comparison CycloBot CycloBot Technology: Automated Flow Synthesis Key Feature: Rapid, High-Purity Synthesis Model Peptide: cyclo-GITVIF Time: 24 min Purity: 95% CEM_Liberty CEM Liberty Blue/PRIME Technology: Microwave-Enhanced SPPS Key Feature: Accelerated Reaction Times Model Peptide: 7-mer / Cyclorasin A Time: 2-3 hours Purity: 75-78% Gyros_PT Gyros Protein Technologies Technology: Automated SPPS Key Feature: Flexibility for Complex Peptides Model Peptide: N/A (Directly Comparable) Time: N/A Purity: N/A

Platform Feature and Performance Comparison

Conclusion

The data presented in this guide highlights the significant advancements in automated peptide synthesis. CycloBot emerges as a powerful platform for the rapid and high-fidelity synthesis of cyclic peptides, demonstrating a substantial reduction in synthesis time compared to established microwave-assisted methods for the model peptides reviewed. While the CEM Liberty platforms offer robust and well-established technology for cyclic peptide synthesis, the synthesis times are notably longer. Gyros Protein Technologies provides versatile platforms capable of handling complex peptide structures, though more specific performance data on head-to-tail cyclic peptides would be beneficial for a direct comparison.

For researchers and drug development professionals, the choice of an automated synthesis platform will depend on specific needs regarding synthesis speed, purity requirements, peptide complexity, and throughput. The information and data compiled in this guide aim to provide a valuable resource for making an informed decision in this critical area of research and development.

References

Comparative Guide to the Antiviral Activity of DENV-Derived and DENV-Targeting Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of peptides derived from or targeting Dengue Virus (DENV) proteins. The focus of this comparison is on the in vitro antiviral efficacy of these peptides against DENV, as the preponderance of available research literature concentrates on antiviral rather than broad-spectrum antimicrobial (e.g., antibacterial or antifungal) activities. The data presented herein is intended to serve as a resource for the evaluation and development of novel peptide-based anti-DENV therapeutics.

Data Presentation: Antiviral Peptide Performance

The following tables summarize the quantitative antiviral activity of selected peptides against Dengue Virus. These peptides are categorized based on their primary viral target: the Envelope (E) protein, which mediates viral entry, and the NS2B/NS3 protease, which is essential for viral replication.

Table 1: Inhibitors of DENV Entry & Fusion (E Protein Target)
PeptideDerived/Designed FromTarget Viral ProcessDENV Serotype(s) TestedPotency (IC50 / % Inhibition)Reference(s)
DN59 DENV-2 E Protein (Stem Region)Viral Entry / FusionDENV-2>99% inhibition at <25 µM; IC50 in 10 µM range[1][2]
DV2 (419-447) DENV-2 E Protein (Stem Region)Viral Entry / FusionDENV-1, 2, 3, 4Strongest inhibitor among serotype-derived stem peptides[1][3][4]
1OAN1 Computationally DesignedViral Entry / BindingDENV-2IC50 = 7 µM[1]
DET2 Designed to target DENV-2 E Domain IIIViral EntryDENV-240.6% inhibition at max non-toxic dose[5][6][7][8]
DET4 Designed to target DENV-2 E Domain IIIViral EntryDENV-284.6% inhibition at 500 µM[3][5][6][7][8]
Table 2: Inhibitors of DENV Replication (NS2B/NS3 Protease Target)
PeptideDerived/Designed FromTarget Viral ProcessDENV Serotype(s) TestedPotency (IC50 / Ki)Reference(s)
AYA3 Computationally OptimizedPolyprotein ProcessingDENV-2IC50 = 24 µM[9][10]
AYA9 Computationally OptimizedPolyprotein ProcessingDENV-2IC50 = 23 µM[9][10]
EF (Glu-Phe) Molecular Docking ScreenPolyprotein ProcessingDENV-2IC50 = 96 µM[3]
Aprotinin Bovine Pancreatic Trypsin InhibitorPolyprotein ProcessingDENV-2IC50 = 25 µM[9]

Experimental Protocols

The data cited in this guide are primarily derived from the following key experimental assays.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold-standard assay for quantifying the neutralization of DENV infectivity.

  • Principle: This assay measures the ability of a peptide to reduce the number of infectious virus particles, which are visualized as plaques (localized areas of cell death) in a monolayer of susceptible cells. The 50% plaque reduction neutralization titer (PRNT50) is a common endpoint.

  • Methodology:

    • Cell Seeding: A monolayer of susceptible cells (e.g., Vero or BHK-21 cells) is prepared in multi-well plates.

    • Virus-Peptide Incubation: A standardized amount of DENV is pre-incubated with serial dilutions of the test peptide for a defined period (e.g., 1 hour at 37°C) to allow for neutralization.

    • Infection: The cell monolayers are inoculated with the virus-peptide mixtures.

    • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

    • Incubation: Plates are incubated for several days (e.g., 5-7 days) to allow for plaque development.

    • Visualization & Counting: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet). Plaques are then counted, and the percentage of plaque reduction compared to a virus-only control is calculated for each peptide concentration.

    • Data Analysis: The IC50 value (the concentration of peptide that inhibits 50% of plaque formation) is determined using non-linear regression analysis.

Cell-Based Flavivirus Immunodetection (CFI) Assay

The CFI assay is a higher-throughput alternative to the PRNT for screening antiviral compounds.

  • Principle: This assay quantifies the amount of viral antigen (typically the Envelope protein) produced in infected cells in the presence of a test peptide. A reduction in viral antigen indicates antiviral activity.

  • Methodology:

    • Cell Seeding: Susceptible cells (e.g., HEK293 or A549) are seeded in 96-well or 384-well microtiter plates.

    • Compound Addition & Infection: The cells are treated with various concentrations of the test peptide, followed immediately by inoculation with DENV at a specific multiplicity of infection (MOI).

    • Incubation: The plates are incubated for a period sufficient for viral replication and protein expression (e.g., 48 hours).

    • Immunostaining: Cells are fixed, permeabilized, and stained using a primary antibody specific for a DENV protein (e.g., the 4G2 monoclonal antibody for the E protein), followed by a fluorescently labeled secondary antibody. Cell nuclei are also stained (e.g., with Hoechst stain).

    • High-Content Imaging: Plates are imaged using an automated high-content imaging system. The system quantifies the fluorescence intensity of the viral antigen and the number of cell nuclei.

    • Data Analysis: The percentage of infected cells or the total antigen fluorescence is calculated relative to untreated, infected controls. The number of nuclei serves as a measure of cytotoxicity. The IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) are then calculated.[11]

NS2B/NS3 Protease Inhibition Assay

This is a biochemical assay used to screen for inhibitors of the DENV protease.

  • Principle: This assay measures the enzymatic activity of the purified DENV NS2B/NS3 protease complex using a synthetic peptide substrate that carries a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Methodology:

    • Assay Preparation: The assay is typically performed in a multi-well plate format. Purified, recombinant DENV NS2B/NS3 protease is used.

    • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test peptide inhibitor.

    • Reaction Initiation: The reaction is started by adding the fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

    • Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.

    • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is calculated by fitting the dose-response data to an appropriate equation.[12]

Visualizations: Workflows and Mechanisms of Action

The following diagrams illustrate the experimental workflow for assessing antiviral activity and the molecular pathways targeted by the two main classes of DENV-inhibitory peptides.

G cluster_prep Preparation cluster_assay Antiviral Assay (PRNT Example) cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Peptide A1 Pre-incubate DENV with Peptide Dilutions P1->A1 P2 Culture Susceptible Host Cells (e.g., Vero) A2 Infect Cell Monolayers P2->A2 P3 Prepare Standardized DENV Inoculum P3->A1 A1->A2 A3 Add Semi-Solid Overlay A2->A3 A4 Incubate (5-7 days) A3->A4 A5 Fix and Stain Cells A4->A5 D1 Count Plaques for Each Concentration A5->D1 D2 Calculate % Inhibition vs. Virus Control D1->D2 D3 Determine IC50 Value (Non-linear Regression) D2->D3 G cluster_virus Dengue Virus cluster_cell Host Cell V DENV Virion E E Protein R Host Cell Receptor V->R 1. Attachment Endosome Endosome (Low pH) R->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. E Protein Conformational Change Release Viral RNA Release into Cytoplasm Fusion->Release 4. Fusion & Pore Formation Peptide E Protein-Targeting Peptide (e.g., DN59, DV2(419-447)) Peptide->Block Block->Fusion Inhibition G cluster_virus_rep DENV Replication Cycle RNA Viral Genomic RNA Translate Host Ribosome Translation RNA->Translate Polyprotein DENV Polyprotein Translate->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Protease NS2B/NS3 Protease Protease->Cleavage catalyzes Proteins Mature Viral Proteins (Structural & Non-Structural) Cleavage->Proteins Replication Viral Replication Complex Assembly & RNA Synthesis Proteins->Replication Peptide NS2B/NS3 Protease Inhibitor Peptide (e.g., AYA9) Peptide->Block Block->Cleavage Inhibition

References

Safety Operating Guide

Navigating the Disposal of 2,6-Diaminonicotinic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe handling and disposal of 2,6-Diaminonicotinic acid, a compound utilized in various research applications. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document outlines general best practices for the disposal of acidic and amine-containing organic compounds.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is crucial to mitigate risks of exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against potential splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.To prevent skin contact with the chemical.
Respiratory Protection Work in a well-ventilated area, such as a fume hood. If significant dust is present, use a NIOSH-approved respirator.To avoid inhalation of dust or vapors, which may cause respiratory irritation.

General Disposal Procedures

As a substituted nicotinic acid containing amine groups, this compound should be treated as a chemical waste product. The following steps provide a general framework for its disposal.

Step 1: Containment Place the this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent any reactions or degradation.

Step 2: Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. Accurate labeling is crucial for proper identification and handling by waste management personnel.

Step 3: Segregation Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents.

Step 4: Professional Disposal Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Contain the Spill: Use an appropriate absorbent material, such as sand or vermiculite, to contain the spill.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Materials: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE start->ppe contain Contain in a Labeled, Sealed Container ppe->contain segregate Store in Satellite Accumulation Area (SAA) contain->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: General workflow for the disposal of this compound.

By adhering to these general safety and disposal protocols, and by working closely with your institution's EHS department, you can ensure the safe and environmentally responsible management of this compound waste in your laboratory.

Personal protective equipment for handling 2,6-Diaminonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 2,6-Diaminonicotinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and carboxylic acids, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1][2][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for dust generation.[1][3][5]

Operational and Disposal Plans

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Protocols

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: Designate a specific area for handling, preferably within a chemical fume hood.[3][6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers before handling the chemical.[3]

Handling Procedures:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2]

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust exposure.[2][7][8] Use weigh boats to prevent spillage.[8]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[2] Work over disposable bench covers to easily clean up any spills.[8]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[1][8]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or aromatic organic waste. Do not empty into drains.[1][10]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]

    • Segregation: Do not mix incompatible waste streams.[2]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2]

Visual Safety Workflow

To further clarify the procedural steps and decision-making processes, the following diagram has been created using the Graphviz DOT language.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_area Designate Handling Area (Fume Hood) prep_risk->prep_area prep_ppe Assemble Required PPE prep_area->prep_ppe prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste handle_don Don All Required PPE prep_waste->handle_don handle_weigh Weigh Solid in Ventilated Enclosure handle_don->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve post_decon Decontaminate Work Area & Equipment handle_dissolve->post_decon post_dispose Dispose of Waste in Designated Containers post_decon->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.